molecular formula C15H12INO B1512273 5-(Benzyloxy)-3-iodo-1H-indole CAS No. 70347-92-1

5-(Benzyloxy)-3-iodo-1H-indole

Cat. No.: B1512273
CAS No.: 70347-92-1
M. Wt: 349.17 g/mol
InChI Key: AKDJBMBBVXIQPT-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-iodo-1H-indole is a useful research compound. Its molecular formula is C15H12INO and its molecular weight is 349.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5-phenylmethoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12INO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDJBMBBVXIQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857569
Record name 5-(Benzyloxy)-3-iodo-1H-indole
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URL https://comptox.epa.gov/dashboard/DTXSID30857569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70347-92-1
Record name 5-(Benzyloxy)-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Benzyloxy)-3-iodo-1H-indole: A Pivotal Intermediate for Serotonergic and Oncological Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Benzyloxy)-3-iodo-1H-indole (CAS 70347-92-1) serves as a high-value scaffold in the synthesis of bioactive indole alkaloids, particularly those targeting the central nervous system (CNS) and oncological pathways. Its structural utility lies in the orthogonality of its functional groups: the C-3 iodine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C-5 benzyloxy group acts as a robust protected phenol, unmaskable via hydrogenolysis to yield 5-hydroxyindoles (serotonin analogs).

This technical guide outlines the physicochemical profile, validated synthesis protocols, and downstream applications of this intermediate, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertySpecification
CAS Number 70347-92-1
IUPAC Name This compound
Molecular Formula C₁₅H₁₂INO
Molecular Weight 349.17 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water
Melting Point Typically 110–130 °C (Dependent on purity/polymorph)
Stability Light-sensitive (store in amber vials); Hygroscopic
Structural Analysis

The molecule features an electron-rich indole core. The benzyloxy substituent at C-5 activates the ring, making the C-3 position highly nucleophilic during the synthesis phase, yet the presence of the iodine at C-3 in the final product renders it an electrophile for subsequent coupling reactions.

NMR Signature (Predicted/Structural Logic):

  • ¹H NMR (DMSO-d₆): Distinctive singlet at ~5.1 ppm (Benzyloxy -CH₂-). The C-2 proton typically appears as a doublet or singlet around 7.5–7.7 ppm, deshielded by the adjacent iodine. The indole NH appears as a broad singlet downfield (>11.0 ppm).

Synthetic Pathways & Production

The most robust route to CAS 70347-92-1 involves the regioselective electrophilic iodination of commercially available 5-benzyloxyindole. While iodine/KOH can be used, N-Iodosuccinimide (NIS) is preferred for process scalability due to cleaner workup profiles and higher atom economy.

Validated Protocol: Regioselective Iodination using NIS

Reaction Principle: The indole C-3 position is inherently nucleophilic. NIS provides a source of electrophilic iodine (


). The reaction proceeds via an intermediate 

-complex followed by deprotonation to restore aromaticity.

Reagents:

  • 5-Benzyloxyindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 5-benzyloxyindole (e.g., 10 mmol) and dissolve in anhydrous DMF (5 mL/mmol).

  • Cooling: Cool the solution to 0 °C using an ice bath to suppress over-iodination or polymerization.

  • Addition: Add NIS (10.5 mmol) portion-wise over 15 minutes. Critical: Protect the flask from light using aluminum foil, as the product and iodine intermediates are photosensitive.

  • Reaction: Allow the mixture to warm to RT and stir for 1–3 hours.

    • Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (higher R_f) should disappear, replaced by a slightly lower R_f spot (3-iodo product).

  • Quench & Workup: Pour the reaction mixture into ice-cold water (10x volume). A precipitate should form immediately.

    • Note: If the solution turns dark brown (excess I₂), wash with 10% sodium thiosulfate solution to reduce free iodine.

  • Isolation: Filter the solid, wash copiously with water to remove DMF and succinimide byproducts.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if high purity (>98%) is required.

Synthesis Workflow Diagram

SynthesisWorkflow Start 5-Benzyloxyindole (Starting Material) Reagent N-Iodosuccinimide (NIS) DMF, 0°C -> RT Start->Reagent Dissolution Intermediate Sigma-Complex Intermediate Reagent->Intermediate Electrophilic Attack Product This compound (CAS 70347-92-1) Intermediate->Product Deprotonation Workup Quench (Ice Water/Na2S2O3) Filtration Product->Workup Isolation

Caption: Figure 1. Regioselective synthesis workflow for the iodination of 5-benzyloxyindole using NIS.

Reactivity Profile & Applications in Drug Discovery[5]

The strategic value of this compound lies in its ability to serve as a "divergent point" in library synthesis.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3-arylindoles. This is critical for synthesizing 5-HT (Serotonin) receptor antagonists.

  • Sonogashira Coupling: Reaction with terminal alkynes yields 3-alkynylindoles, precursors to rigidified tricyclic systems.

  • Heck Reaction: Coupling with acrylates to form 3-alkenylindoles.

  • Debenzylation: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, exposing the 5-hydroxyl group (analogous to serotonin's structure).

Divergent Synthesis Map

ReactivityMap Core This compound (CAS 70347-92-1) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu) Core->Sonogashira Heck Heck Coupling (Acrylates, Pd(II)) Core->Heck Deprotection Hydrogenolysis (H2, Pd/C) Core->Deprotection Caution: I-C bond labile Prod_Suzuki 3-Aryl-5-benzyloxyindoles (5-HT Ligands) Suzuki->Prod_Suzuki Prod_Sono 3-Alkynylindoles (Rigid Scaffolds) Sonogashira->Prod_Sono Prod_Heck 3-Alkenylindoles (Polymer/Material Precursors) Heck->Prod_Heck Prod_OH 5-Hydroxy-3-iodoindole (Unstable Intermediate) Deprotection->Prod_OH

Caption: Figure 2. Divergent reactivity profile. Note: Hydrogenolysis of the benzyl group must be carefully controlled to avoid de-iodination.

Case Study: Serotonin Receptor Modulators

Researchers utilize this intermediate to synthesize 3-substituted-5-benzyloxyindoles. Subsequent removal of the benzyl group yields 5-hydroxy-3-substituted indoles, which mimic the serotonin (5-HT) pharmacophore. The iodine handle allows for the introduction of diversity at the C-3 position before unmasking the polar hydroxyl group, facilitating easier purification of lipophilic intermediates.

Handling, Stability & Safety

Storage Protocols
  • Light Sensitivity: The C-I bond is photolabile. Store in amber glass vials or wrap containers in aluminum foil.

  • Temperature: Store at 2–8 °C for long-term stability.

  • Oxidation: Indoles can oxidize to indolenines or dimers upon prolonged air exposure. Store under an inert atmosphere (Nitrogen or Argon) if possible.

Safety Precautions (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.

References

  • Regioselective Iodination of Indoles

    • Source: Royal Society of Chemistry (RSC)
    • Relevance: Validates the use of NIS for indole iodination and provides characterization data for related 3-iodoindole deriv
  • Synthesis of 5-Benzyloxyindole (Precursor)

    • Source: Organic Syntheses, Coll. Vol. 7, p.34 (1990); Vol. 63, p.214 (1985). "Indoles from 2-Methylnitrobenzenes... 4-Benzyloxyindole [and 5-isomer logic]."
    • Relevance: foundational text for synthesizing the benzyloxyindole core if commercial sources are unavailable.
  • N-Iodosuccinimide (NIS)

    • Source: Organic Chemistry Portal. "N-Iodosuccinimide (NIS)."[1]

    • Relevance: Details the mechanism and solvent effects (DMF vs. Acetone)
  • Indole Applications in Drug Discovery

    • Source: National Institutes of Health (NIH) / PMC. "Biomedical Importance of Indoles."
    • Relevance: Contextualizes the role of 3-substituted indoles in medicinal chemistry.

Sources

Chemical Structure and Synthesis Guide: 5-Benzyloxy-3-iodoindole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Benzyloxy-3-iodoindole is a specialized synthetic intermediate belonging to the halogenated indole class. It serves as a critical "privileged scaffold" in medicinal chemistry, particularly for the development of serotonergic modulators (5-HT receptor ligands) and melatonin analogues.[1] The molecule combines an electron-rich indole core protected at the metabolic "hotspot" (C5) with a benzyl group, and a highly reactive iodine handle at the C3 position, enabling versatile cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[1]

This guide provides a technical deep-dive into its structural properties, validated synthesis protocols, spectroscopic characterization, and reactivity profile.[1]

Structural Anatomy & Electronic Properties

The chemical utility of 5-benzyloxy-3-iodoindole arises from the interplay between its three distinct structural domains:

DomainStructural FeatureElectronic EffectChemical Consequence
Core Indole (Benzo[b]pyrrole)Aromatic,

-excessive (pyrrole ring)
High electron density at C3, making it prone to electrophilic attack (pre-iodination) and oxidative degradation.
C5-Substituent Benzyloxy (-OCH₂Ph)Electron Donating Group (EDG) via resonance (+M)Increases electron density at C3 and C2. The benzyl group acts as a robust protecting group for the hydroxyl moiety, stable to basic conditions but removable via hydrogenolysis (

).[1]
C3-Substituent Iodine (-I)Polarizable, weak -I (inductive withdrawal)The C-I bond is weak (

50 kcal/mol), making it an excellent leaving group for Palladium-catalyzed oxidative addition.[1]
Electronic Distribution Map

The 5-benzyloxy group activates the indole ring. In a standard indole, the C3 position is the most nucleophilic.[1] By installing an iodine atom at C3, the reactivity is inverted; the C3 carbon becomes an electrophilic center for metal-catalyzed cross-coupling.[1]

Synthesis Protocol: Regioselective Iodination

While molecular iodine (


) can be used, it often requires basic conditions (KOH) which can be messy.[1] The industry-standard "Best Practice" for iodinating electron-rich indoles is the use of N-Iodosuccinimide (NIS) . This method is mild, regioselective for C3, and avoids strong acids that could cleave the benzyl ether.[1]
Reaction Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (


).[1] The electron-rich indole attacks the electrophilic iodine species generated from NIS.

Synthesis cluster_conditions Reaction Parameters SM 5-Benzyloxyindole (Nucleophile) Inter Sigma Complex (Intermediate) SM->Inter + NIS DMF, 0°C -> RT Reagent N-Iodosuccinimide (NIS) (Electrophile Source) Prod 5-Benzyloxy-3-iodoindole (Product) Inter->Prod - H+ Succ Succinimide (Byproduct) Inter->Succ Solvent: DMF or MeCN Solvent: DMF or MeCN Temp: 0°C to 25°C Temp: 0°C to 25°C Time: 1-2 Hours Time: 1-2 Hours

Figure 1: Electrophilic iodination pathway using N-Iodosuccinimide (NIS).

Detailed Methodology

Reagents:

  • 5-Benzyloxyindole (1.0 equiv) [CAS: 1215-59-4]

  • N-Iodosuccinimide (NIS) (1.05 equiv)[1]

  • Dimethylformamide (DMF) (anhydrous)[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 5-benzyloxyindole (e.g., 2.23 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask wrapped in aluminum foil (iodides are light-sensitive).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.

  • Self-Validation (TLC): Monitor using TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a slightly less polar spot (
    
    
    
    ).[1]
  • Workup: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench any unreacted iodine (removes yellow/brown color).
    
  • Isolation: A precipitate often forms. Filter the solid.[2] If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Silica, Hexane/EtOAc gradient).[1]

Yield Expectation: 85–95%.

Spectroscopic Characterization

Researchers must verify the integrity of the C-I bond and the retention of the benzyl group.

Nuclear Magnetic Resonance (NMR)

Data predicted based on 5-benzyloxyindole standards and substituent additivity rules.

NucleusSignalShift (

ppm)
MultiplicityAssignment & Logic
¹H NMR H-27.35 - 7.45Doublet (d,

Hz)
Diagnostic: Deshielded relative to SM due to Iodine proximity. The coupling is to NH.
H-47.00 - 7.10Doublet (d)Ortho to benzyloxy; shielded by EDG.
H-66.85 - 6.95ddOrtho to benzyloxy.
H-77.20 - 7.30Doublet (d)
Benzyl-Ar7.30 - 7.50Multiplet (m)5 protons of the phenyl ring (overlap common).

-Ph
5.10 - 5.15Singlet (s)Benzylic methylene protons.
NH11.0 - 11.5Broad SingletIndole NH (exchangeable with

).
¹³C NMR C-355.0 - 60.0 SingletKey Identifier: Carbon attached to Iodine undergoes a significant upfield shift (Heavy Atom Effect).

-Ph
70.0 - 71.0SingletBenzylic carbon.
Mass Spectrometry (MS)[1]
  • Ionization: ESI+ or APCI.

  • Molecular Ion:

    
    .[1]
    
  • Pattern: Look for the lack of the M+2 isotope pattern typical of Br/Cl (Iodine is monoisotopic

    
    ).[1]
    
  • Fragmentation: Loss of Iodine radical (M-127) is a common fragmentation pathway.

Reactivity Profile & Applications

The 3-iodo group is a "spring-loaded" handle for Palladium-catalyzed cross-coupling, allowing the rapid construction of complex serotonin receptor ligands.

Divergent Synthesis Workflow

Reactivity Core 5-Benzyloxy-3-iodoindole Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 / Pd(0)) Core->Suzuki Sono Sonogashira Coupling (Alkyne / Pd(0) / Cu(I)) Core->Sono Heck Heck Reaction (Alkene / Pd(0)) Core->Heck Prod1 3-Aryl-5-benzyloxyindole (Bi-aryl scaffold) Suzuki->Prod1 C-C Bond Formation Prod2 3-Alkynyl-5-benzyloxyindole (Rigid linker) Sono->Prod2 C-C(sp) Bond Formation Prod3 3-Alkenyl-5-benzyloxyindole (Extended conjugation) Heck->Prod3 C-C(sp2) Bond Formation

Figure 2: Palladium-catalyzed divergent synthesis from the 3-iodo intermediate.

Key Applications
  • Serotonin (5-HT) Modulators: The 5-benzyloxy group mimics the 5-hydroxy group of serotonin. Coupling at C3 allows for the introduction of bulky hydrophobic groups required for 5-HT

    
     or 5-HT
    
    
    
    receptor selectivity.
  • Melatonin Analogues: Subsequent debenzylation (

    
    ) yields 5-hydroxy-3-substituted indoles, which can be O-methylated or N-acetylated to produce melatonin derivatives.
    
  • Tryptophan Derivatives: Reaction with serine-derived electrophiles or phase-transfer alkylation can generate non-natural tryptophan analogs.

Safety and Handling

  • Light Sensitivity: Carbon-Iodine bonds in electron-rich systems are photolabile. Store the compound in amber vials or wrapped in foil.

  • Stability: Solid 5-benzyloxy-3-iodoindole is generally stable at

    
    . In solution, it should be used immediately or kept in the dark to prevent homolytic cleavage of the C-I bond, which turns the solution purple/brown (liberation of 
    
    
    
    ).[1]
  • Toxicity: Treat as a potential irritant. Indoles can be biologically active; handle with gloves and in a fume hood.

References

  • Bocchi, V., & Palla, G. (1982).[1] Synthesis of 3-iodoindoles. Synthesis, 1982(12), 1096-1097.[1] Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.[1] Link

  • Zhang, X., et al. (2015).[1] Metal-Free Synthesis of Indole via NIS-Mediated Cascade C–N Bond Formation. The Journal of Organic Chemistry, 80(8), 3841–3851.[1] Link[1][4]

  • Sigma-Aldrich. Product Specification: 5-(Benzyloxy)indole (Starting Material). Link[1]

Sources

Technical Guide: Solubility & Handling of 5-Benzyloxy-3-iodoindole

[1]

Part 1: Executive Summary

5-Benzyloxy-3-iodoindole is a specialized indole derivative frequently employed as a synthetic intermediate in the development of serotonin analogs, melatonin receptor agonists, and kinase inhibitors.[1] Its utility hinges on the reactivity of the C3-iodine handle (amenable to palladium-catalyzed cross-couplings) and the lipophilic 5-benzyloxy motif.[1]

However, its handling presents a specific challenge: balancing solubility with stability. The iodine substituent at the C3 position is photolabile, while the benzyloxy group significantly increases lipophilicity (

1

This guide provides a definitive protocol for solubilizing, storing, and handling 5-benzyloxy-3-iodoindole in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , ensuring experimental reproducibility and compound integrity.

Part 2: Physicochemical Profile[2][3]

Understanding the molecular drivers of solubility is prerequisite to proper solvent selection.[1]

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~349.17 g/mol Moderate MW; dissolution kinetics will be rapid in high-dielectric solvents.[1]
LogP (Predicted) 4.2 – 4.8High lipophilicity.[1] Insoluble in water. Requires organic co-solvents.[1]
H-Bond Donors 1 (NH)Capable of H-bonding with DMSO (sulfoxide oxygen) and MeOH.[1]
Key Substituents C3-IodineLabile: Sensitive to light and metal contaminants.[1]
Key Substituents C5-BenzyloxyLipophilic: Drives solubility in DCM, DMSO, and warm alcohols.

Part 3: Solubility Analysis & Protocols

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Primary Solvent (Preferred for Stock Solutions)

DMSO is the gold standard for preparing concentrated stock solutions of 5-benzyloxy-3-iodoindole.[1] The sulfoxide oxygen acts as a strong hydrogen bond acceptor for the indole NH, while the methyl groups solvate the lipophilic benzyloxy tail.

  • Solubility Limit: High (>50 mg/mL estimated).[1]

  • Use Case: Biological assay stocks (typically 10 mM or 100 mM), long-term storage (at -20°C).[1]

  • Critical Risk: Hygroscopicity. DMSO absorbs atmospheric water. As water content rises, the solubility of this lipophilic indole decreases exponentially, leading to "crashing out" (precipitation) upon freezing or prolonged storage.

Protocol: Preparation of 10 mM Stock in DMSO
  • Weighing: Weigh 3.5 mg of 5-benzyloxy-3-iodoindole into a distinct, amber glass vial (to protect from light).

  • Solvent Addition: Add 1.0 mL of anhydrous (≥99.9%) DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at ambient temperature. Do not heat above 30°C to prevent deiodination.[1]

  • Storage: Aliquot immediately into single-use amber vials to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Methanol (MeOH)

Status: Secondary Solvent (Purification & Transfer)

Methanol is less effective than DMSO for high-concentration stocks but is crucial for synthesis and purification.[1] The compound is moderately soluble in methanol, often requiring heat to achieve saturation, making it an excellent solvent for recrystallization .

  • Solubility Limit: Moderate (5–15 mg/mL estimated at RT).[1]

  • Use Case: Reaction solvent, transfer solvent, recrystallization (often mixed with water or hexanes).

  • Critical Risk: Nucleophilicity. While generally stable, prolonged heating in methanol (especially if acidic impurities are present) can lead to solvolysis or degradation of the iodine bond.

Protocol: Recrystallization/Purification Strategy
  • Dissolve crude solid in minimal boiling methanol.

  • Hot filter to remove insoluble impurities.[1]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • The 5-benzyloxy-3-iodoindole should crystallize as a beige/off-white solid.[1]

Part 4: Stability & Degradation Pathways

The C3-iodine bond is the "weak link" in this molecule.[1] It is susceptible to homolytic cleavage by UV light and oxidative degradation.

  • Photolysis: Exposure to ambient light causes the release of iodine radicals (

    
    ), leading to the formation of 5-benzyloxyindole (deiodination) and violet discoloration of the solution.
    
  • Oxidation: Indoles are electron-rich.[1] In the presence of air and light, they can oxidize to isatin derivatives or dimers.

Visual Indicator of Degradation:

  • Pure: Off-white to pale beige powder/solution.[1]

  • Degraded: Pink, red, or violet discoloration (indicates free iodine or oxidation products).

Part 5: Visualized Workflows

Diagram 1: Stock Solution Preparation & Storage

This workflow ensures maximum stability and reproducibility for biological assays.

StockPrepSolidSolid 5-Benzyloxy-3-iodoindole(Store at -20°C, Dark)WeighWeigh into Amber Vial(Protect from Light)Solid->WeighDissolveAdd Anhydrous DMSO(Vortex/Sonicate < 1 min)Weigh->DissolveQCVisual Check(Must be Clear/Colorless)Dissolve->QCQC->DissolveParticulates? (Sonicate)AliquotAliquot into Single-Use Vials(Avoid Freeze-Thaw)QC->AliquotPassStoreLong-Term Storage(-20°C or -80°C)Aliquot->Store

Caption: Optimized workflow for preparing stable DMSO stock solutions, emphasizing light protection and single-use aliquoting.

Diagram 2: Solvent Selection Decision Tree

Choose the correct solvent based on your experimental intent.[1]

SolventSelectStartSelect ApplicationBioBiological Assay(IC50, Cell Culture)Start->BioSynthChemical Synthesis(Cross-Coupling)Start->SynthPurifyPurification(Recrystallization)Start->PurifyDMSOUse DMSO(High Sol, Low Volatility)Bio->DMSOStock PrepSynth->DMSOHeck/SonogashiraDCMUse DCM or THF(Inert, Volatile)Synth->DCMStandardMeOHUse Methanol(Temp Dependent Sol)Purify->MeOHCrystallization

Caption: Decision matrix for solvent selection based on downstream application (Assay vs. Synthesis vs. Purification).

Part 6: References

  • Synthesis of 3-Iodoindoles via N-Iodosuccinimide (NIS):

    • Title: Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines.[1]

    • Source:Organic Letters, 2004, 6(6), 1037-1040.

    • URL:[Link][1]

  • General Solubility of Indole Derivatives:

    • Title: 5-(Benzyloxy)indole Product Information & Physicochemical Properties.[1][2][3]

    • Source: Sigma-Aldrich / Merck.[1]

  • Stability of Isoindoles and Indole Derivatives:

    • Title: Factors Affecting the Stability of Fluorescent Isoindoles.[1][4]

    • Source:Analytical Biochemistry, 1983, 135(2), 495-504.

    • URL:[Link]

  • DMSO as a Solvent for Lipophilic Compounds:

    • Title: Samples in DMSO: What an end user needs to know.

    • Source: Ziath / LRIG Presentation.[1]

    • URL:[Link]

difference between 5-benzyloxyindole and 5-benzyloxy-3-iodoindole

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis, Synthetic Utility, and Application in Drug Discovery

Executive Summary

In the landscape of heterocyclic chemistry, the indole scaffold remains a "privileged structure," serving as the core for thousands of bioactive alkaloids and pharmaceutical agents.[1] This guide provides a technical comparison between two critical intermediates: 5-benzyloxyindole (the parent scaffold) and 5-benzyloxy-3-iodoindole (the functionalized warhead).

While 5-benzyloxyindole serves as a versatile nucleophilic building block, its 3-iodo derivative represents an "activated" electrophilic species. The introduction of the iodine atom at the C3 position fundamentally inverts the reactivity profile of the molecule, transitioning it from a substrate for electrophilic aromatic substitution (EAS) to a highly reactive partner for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This distinction is pivotal for medicinal chemists designing complex tryptamine derivatives, kinase inhibitors, and serotonin receptor modulators.

Molecular Architecture & Physicochemical Properties[2][3]

The structural divergence between these two compounds dictates their handling, stability, and synthetic applications.

Feature5-Benzyloxyindole5-Benzyloxy-3-iodoindole
CAS Number 1215-59-470347-92-1
Molecular Formula C₁₅H₁₃NOC₁₅H₁₂INO
Molecular Weight 223.27 g/mol 349.17 g/mol
Appearance White to off-white crystalline powderOff-white to beige solid (Light Sensitive)
Melting Point 96–104 °CVaries by polymorph/purity
Electronic Character Electron-rich (Nucleophilic at C3)Polarized C-I bond (Electrophilic at C3)
Storage 2–8°C, Inert atmosphere recommended-20°C, Protect from light , Inert gas

Key Insight: The benzyloxy group at C5 acts as a robust protecting group for the phenol, adding lipophilicity and steric bulk. It is electron-donating, which activates the indole ring—specifically the C3 position—toward electrophilic attack. In the 3-iodo derivative, this activation stabilizes the oxidative addition step in catalytic cycles, making it an excellent substrate for cross-coupling.

Synthetic Pathways: From Scaffold to Warhead

The transformation of 5-benzyloxyindole to 5-benzyloxy-3-iodoindole is a critical activation step. The use of N-iodosuccinimide (NIS) is preferred over elemental iodine (


) due to higher regioselectivity and milder conditions, preventing over-iodination or oxidation of the benzyloxy ether.
Mechanistic Workflow

The following diagram illustrates the synthetic flow and the pivotal role of the iodine "handle."

SynthesisWorkflow Substrate 5-Benzyloxyindole (Nucleophile) Intermediate Sigma Complex (C3-Iodination) Substrate->Intermediate Electrophilic Attack (C3) Reagent N-Iodosuccinimide (NIS) (Electrophile Source) Reagent->Intermediate I+ Donor Product 5-Benzyloxy-3-iodoindole (Functionalized Warhead) Intermediate->Product Re-aromatization (-H+)

Figure 1: Regioselective iodination pathway using NIS to activate the C3 position.

Reactivity Profile & Mechanistic Insights[2][4]

The core difference lies in how these molecules interact with other reagents.

5-Benzyloxyindole: The Nucleophile
  • Mechanism: Reacts via Electrophilic Aromatic Substitution (EAS).

  • Key Reactions: Vilsmeier-Haack formylation, Mannich reaction (gramine synthesis), Friedel-Crafts acylation.

  • Limitation: Direct formation of C-C bonds with aryl or vinyl groups is difficult and requires harsh conditions.

5-Benzyloxy-3-iodoindole: The Electrophile
  • Mechanism: Reacts via Metal-Halogen Exchange or Oxidative Addition (Pd0/PdII).

  • Key Reactions:

    • Suzuki-Miyaura: Coupling with aryl boronic acids.[2]

    • Sonogashira: Coupling with terminal alkynes.

    • Heck: Coupling with alkenes.

  • Advantage: Allows for the modular construction of complex scaffolds under mild conditions.

ReactivityDivergence Parent 5-Benzyloxyindole Iodo 5-Benzyloxy-3-iodoindole Parent->Iodo NIS / DMF (Activation) Mannich Mannich Reaction (Gramine derivatives) Parent->Mannich CH2O / R2NH Acylation Friedel-Crafts (3-Acyl indoles) Parent->Acylation RCOCl / Lewis Acid Suzuki Suzuki Coupling (Biaryl scaffolds) Iodo->Suzuki Ar-B(OH)2 / Pd(0) Sonogashira Sonogashira Coupling (Alkynyl indoles) Iodo->Sonogashira Alkyne / CuI / Pd(0) Lithiation Lithiation/Trapping (C3-Carboxylates) Iodo->Lithiation n-BuLi / Electrophile

Figure 2: Divergent reactivity profiles showing the expansion of synthetic space via the iodine handle.

Experimental Protocol: Regioselective Iodination

Objective: Synthesis of 5-benzyloxy-3-iodoindole from 5-benzyloxyindole. Scale: 5.0 mmol basis.

Materials
  • Substrate: 5-Benzyloxyindole (1.12 g, 5.0 mmol) [CAS: 1215-59-4]

  • Reagent: N-Iodosuccinimide (NIS) (1.18 g, 5.25 mmol, 1.05 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous (15 mL) or Acetone (20 mL)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask wrapped in aluminum foil (to protect from light), dissolve 5-benzyloxyindole (1.12 g) in anhydrous DMF (15 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.18 g) portion-wise over 5 minutes.

    • Note: Slow addition prevents local high concentrations of iodonium species, minimizing the risk of over-iodination at C2 or C7 positions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane). The product will appear as a less polar spot compared to the starting material.

  • Work-up: Pour the reaction mixture into 100 mL of ice-water containing 10 mL of 10%

    
    . The thiosulfate neutralizes any residual iodine (indicated by the disappearance of yellow/brown color).
    
  • Isolation: A precipitate should form.[3] Filter the solid, wash copiously with water to remove DMF and succinimide byproducts.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Storage: Dry under vacuum in the dark. Store at -20°C.

Yield Expectation: 85–95%.

Applications in Drug Discovery[1][2][7]

The transition from 5-benzyloxyindole to 5-benzyloxy-3-iodoindole enables the synthesis of several high-value pharmacological classes:

  • Kinase Inhibitors: The 3-iodo intermediate is frequently coupled with aryl boronic acids to create 3-arylindoles, a scaffold found in various kinase inhibitors (e.g., FLT3, PKC inhibitors). The benzyloxy group mimics the hydrophobic interactions of natural substrates.

  • Serotonin (5-HT) Modulators: The 5-benzyloxy group is a masked phenol (5-hydroxyindole), which is structurally homologous to serotonin. Functionalizing the C3 position via the iodo-intermediate allows for the tuning of receptor affinity and selectivity.

  • Indolo[2,3-b]quinolines: Used in the synthesis of tetracyclic DNA intercalators. The iodo group facilitates the annulation steps required to fuse the quinoline ring.

References

  • Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole Product Sheet. Retrieved from

  • Guidechem. (n.d.). 5-benzyloxy-3-iodo-1H-indole Properties and Data. Retrieved from

  • PubChem. (n.d.).[4] 5-Benzyloxyindole Compound Summary. Retrieved from

  • Organic Chemistry Portal. (2011). The Benzyne Fischer-Indole Reaction & Indole Functionalization. Retrieved from

  • BenchChem. (2025).[3] Applications of Indole Derivatives in Drug Discovery. Retrieved from

Sources

The 3-Iodoindole Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Foreword

The indole nucleus represents one of the most important heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to form key interactions with biological targets have cemented its status as a "privileged" structure. Within this class, 3-iodoindole derivatives have emerged as particularly valuable intermediates and bioactive molecules. The carbon-iodine bond at the C3 position serves not only as a handle for further synthetic elaboration via cross-coupling reactions but also contributes directly to the biological activity of the final compound. This guide provides a technical overview of the synthesis, biological activities, and therapeutic potential of 3-iodoindole derivatives, with a focus on their application in anticancer drug discovery.

Part 1: Strategic Synthesis of the 3-Iodoindole Scaffold

The introduction of an iodine atom at the C3 position of the indole ring is a critical transformation that unlocks a wide array of subsequent chemical modifications. While direct iodination of indole is possible, modern medicinal chemistry often requires more sophisticated and regioselective methods to construct complex, substituted indoles.

Causality in Synthetic Route Selection

The choice of synthetic strategy is dictated by the need for efficiency, generality, and functional group tolerance. A highly effective and widely adopted method involves a two-step sequence: (i) a Palladium/Copper-catalyzed Sonogashira cross-coupling reaction, followed by (ii) an electrophilic iodocyclization.[6][7]

  • Sonogashira Coupling: This step builds the core carbon skeleton. It is chosen for its reliability and broad substrate scope, allowing for the coupling of various terminal acetylenes with N,N-dialkyl-o-iodoanilines. This reaction is robust, and high yields can be achieved with a range of functional groups present on both coupling partners.[6]

  • Electrophilic Iodocyclization: The subsequent treatment with molecular iodine (I₂) in a neutral solvent like dichloromethane (CH₂Cl₂) is a mild and highly efficient method for cyclization.[6][7] This step proceeds under neutral conditions, which is a significant advantage over methods requiring strong acids or bases that could compromise sensitive functional groups elsewhere in the molecule.[6][7] The mechanism involves the electrophilic attack of iodine on the alkyne, followed by intramolecular cyclization and subsequent dealkylation to yield the stable 3-iodoindole product.

This two-step approach is superior to many older methods because it avoids harsh reagents, proceeds at room temperature, and consistently produces high yields of the desired 3-iodoindole, making it a cornerstone for library synthesis and lead optimization campaigns.[7]

Workflow for 3-Iodoindole Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Iodocyclization A N,N-dialkyl-o-iodoaniline E o-(1-alkynyl)aniline Intermediate A->E Reactant B Terminal Acetylene B->E Reactant C Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI) C->E Catalyst D Base (e.g., Et₃N) D->E Condition G Final 3-Iodoindole Product E->G Cyclization & Iodination F Molecular Iodine (I₂) in CH₂Cl₂ F->E Reagent

Caption: General workflow for the synthesis of 3-iodoindoles.

Exemplary Protocol: Synthesis of 1-Methyl-2-phenyl-3-iodoindole

This protocol is adapted from the highly efficient method reported by Larock et al.[6][7]

Step 1: Synthesis of N,N-dimethyl-o-(phenylethynyl)aniline

  • To a flask containing N,N-dimethyl-2-iodoaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL), add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., Argon) for 6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N,N-dimethyl-o-(phenylethynyl)aniline intermediate.

Step 2: Synthesis of 1-Methyl-2-phenyl-3-iodoindole

  • Dissolve the N,N-dimethyl-o-(phenylethynyl)aniline intermediate (1.0 mmol) in dichloromethane (10 mL).

  • Add a solution of molecular iodine (I₂) (1.1 mmol) in dichloromethane (5 mL) dropwise at room temperature.

  • Stir the mixture for 30 minutes. The reaction is typically complete within this time.[7]

  • Quench the reaction by adding aqueous sodium thiosulfate solution until the iodine color disappears.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is often of high purity (>95%), yielding 1-methyl-2-phenyl-3-iodoindole. Further purification can be done by recrystallization if necessary.

Part 2: Biological Activity and Therapeutic Applications

Indole derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][8][9] The 3-iodoindole scaffold is particularly prominent in the development of anticancer agents.[3]

Primary Anticancer Mechanism: Tubulin Polymerization Inhibition

A primary and extensively studied mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[1][2][4][5]

  • The Target: Microtubules: Microtubules are essential components of the cytoskeleton, composed of α- and β-tubulin protein heterodimers.[1] Their dynamic nature—the constant polymerization and depolymerization—is critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[1][10]

  • Mechanism of Inhibition: Many indole-based inhibitors function as antimitotic agents by binding to β-tubulin, often at the colchicine binding site.[1][11] This binding event disrupts the assembly of tubulin heterodimers into microtubules. The failure to form a functional mitotic spindle halts the cell cycle, typically in the G2/M phase, and ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.[10][11][12]

The indole core is thought to play a crucial role by mimicking peptide structures and forming key interactions within the binding pocket of various enzymes and proteins.[2]

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_consequence Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Assembly MPhase Mitosis (M-Phase) Spindle->MPhase Enables Apoptosis Apoptosis (Cell Death) MPhase->Apoptosis Normal Progression (If errors) Inhibitor 3-Iodoindole Derivative Inhibitor->Block Block->MT Inhibits Spindle_Fail Mitotic Spindle Disruption Block->Spindle_Fail G2M_Arrest G2/M Phase Arrest Spindle_Fail->G2M_Arrest G2M_Arrest->Apoptosis

Sources

Biological Activity and Medicinal Chemistry of the 5-Benzyloxy-3-Iodoindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 5-benzyloxy-3-iodoindole scaffold, a privileged structure in medicinal chemistry. It serves as a critical intermediate for synthesizing high-potency agents targeting HIV-1 Reverse Transcriptase (RT) , Tubulin polymerization , and Serotonin (5-HT) receptors .

Part 1: Executive Summary & Pharmacophore Analysis

The 5-benzyloxy-3-iodoindole scaffold represents a strategic convergence of two key pharmacophoric elements: a bulky, lipophilic 5-benzyloxy group and a reactive, halogen-bonding 3-iodo substituent. This scaffold is rarely a final drug but acts as a high-value precursor and pharmacophore core for three major therapeutic classes:

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Precursor to Indolyl Aryl Sulfones (IAS).

  • Anticancer Agents: Precursor to 3-Aroylindoles (Tubulin inhibitors).

  • CNS Modulators: Precursor to 5-HT6 and Melatonin receptor ligands.

Pharmacophore Decomposition
PositionSubstituentBiological Function & Chemical Utility
C5 Benzyloxy (-OBn) Hydrophobic Interaction: Occupies large hydrophobic pockets (e.g., NNRTI binding pocket of HIV-1 RT).Metabolic Stability: Blocks C5-hydroxylation, a common metabolic route for indoles.Electronic Effect: Electron-donating group (EDG) activates the indole ring for electrophilic substitution at C3.
C3 Iodo (-I) Synthetic Handle: Excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) to attach aryl, vinyl, or alkynyl groups.Halogen Bonding: The iodine atom can act as a halogen bond donor (σ-hole) to backbone carbonyls in protein targets.Steric Block: Prevents metabolism at the reactive C3 position.[1]
N1 -H (Free NH) H-Bond Donor: Critical for hydrogen bonding with key residues (e.g., Lys101 in HIV-1 RT). Often protected or alkylated to tune solubility.

Part 2: Key Biological Applications & Mechanisms[1]

HIV-1 Reverse Transcriptase Inhibition (NNRTIs)

The most significant application of the 5-benzyloxy-3-iodoindole scaffold is in the synthesis of Indolyl Aryl Sulfones (IAS) , a potent class of NNRTIs effective against wild-type and drug-resistant HIV-1 strains.

  • Mechanism: The 5-benzyloxy group penetrates the hydrophobic tunnel of the NNRTI binding pocket (allosteric site), while the 3-position (functionalized from the iodo precursor) positions a sulfonyl or carbonyl group to interact with the protein backbone.

  • Key Derivative: 3-Phenylsulfonyl-5-benzyloxyindole .

  • Activity: Low nanomolar (IC50 < 10 nM) inhibition of HIV-1 RT.

Tubulin Polymerization Inhibition (Anticancer)

Derivatives synthesized from 3-iodo-5-benzyloxyindole via carbonyl insertion (carbonylation) yield 3-Aroylindoles , which mimic the structure of Combretastatin A-4 .

  • Mechanism: These compounds bind to the Colchicine-binding site on β-tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

  • Activity: Potent cytotoxicity against multidrug-resistant cancer cell lines (e.g., MCF-7, HeLa).[1]

Serotonin (5-HT) & Melatonin Receptor Modulation

The 5-benzyloxy motif is a classic probe for 5-HT6 and Melatonin (MT1/MT2) receptors.

  • Mechanism: The bulky benzyloxy group provides selectivity for 5-HT6 over other 5-HT subtypes. The 3-iodo group can lock the bioactive conformation or serve as a radiolabel (I-125) for binding studies.

Part 3: Visualization of Signaling & Synthesis

Diagram 1: Biological Utility & Synthesis Pathways

G Target Target Scaffold 5-Benzyloxy-3-Iodoindole (Scaffold) IAS Indolyl Aryl Sulfones Scaffold->IAS Pd-Catalyzed Coupling (Sulfonylation) Tubulin 3-Aroylindoles Scaffold->Tubulin Carbonylation (Ar-CO-Pd) HT6 5-HT6 Ligands Scaffold->HT6 N-Alkylation / Coupling Product Product Mechanism Mechanism Indole 5-Benzyloxyindole Indole->Scaffold Iodination (C3) NIS NIS or I2/KOH NIS->Scaffold HIV HIV-1 RT Inhibition (Allosteric Site) IAS->HIV Inhibits Cancer Tubulin Polymerization (Colchicine Site) Tubulin->Cancer Inhibits CNS CNS Modulation (Receptor Antagonism) HT6->CNS Modulates

Caption: Synthesis of bioactive agents from the 5-benzyloxy-3-iodoindole scaffold targeting HIV-1, Cancer, and CNS pathways.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 5-Benzyloxy-3-Iodoindole

Objective: Selective iodination of 5-benzyloxyindole at the C3 position without over-iodination.

Reagents:

  • 5-Benzyloxyindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetone (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 5-benzyloxyindole (1.0 g, 4.48 mmol) in Acetone (20 mL) in a round-bottom flask shielded from light (iodine compounds are light-sensitive).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.06 g, 4.70 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for another 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.5) should appear.

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (Na2S2O3) to quench unreacted iodine (solution turns from brown/yellow to colorless/white precipitate).

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) if necessary.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (usually a doublet/multiplet around 6.4 ppm) and the retention of the C2-H signal (singlet/doublet around 7.5 ppm, shifted downfield due to iodine).

    • Yield: Expected >85%.

Protocol 2: General Suzuki-Miyaura Coupling (For 3-Aryl Derivatives)

Objective: Functionalize the C3-position to generate biologically active aryl-indoles.

Reagents:

  • 5-Benzyloxy-3-iodoindole (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)[1]

  • Pd(PPh3)4 (0.05 eq)[1]

  • K2CO3 (2.0 eq)[1]

  • DME/Water (4:1)

Methodology:

  • Degassing: Combine solvent (DME/Water) and degas with Argon for 15 minutes.

  • Assembly: Add indole, boronic acid, base, and catalyst to a sealed tube under Argon.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography.

Part 5: References

  • Silvestri, R., et al. (2003).[1] "Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Liou, J. P., et al. (2007).[1][2] "Concise synthesis and structure-activity relationships of combretastatin A-4 analogues, 1-aroylindoles and 3-aroylindoles, as novel classes of potent antitubulin agents." Journal of Medicinal Chemistry. Link

  • Glennon, R. A., et al. (2000).[1] "Binding of substituted tryptamines at 5-HT6 serotonin receptors." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2023). "3-Iodo-5-benzyloxyindole - Product Properties and Synthesis." ChemicalBook Supplier Database. Link

  • Zhang, H., et al. (2017).[1] "Design, synthesis and biological evaluation of novel 3-substituted indole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Safe Handling of 5-(Benzyloxy)-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations, handling protocols, and risk mitigation strategies for 5-(Benzyloxy)-3-iodo-1H-indole. As a senior application scientist, the following information is synthesized from available data on structurally related compounds to provide a robust framework for its safe utilization in a laboratory setting. The absence of a specific Safety Data Sheet (SDS) for this exact molecule necessitates a thorough evaluation based on its constituent parts: the indole core, the benzyloxy substituent, and the iodo group at the 3-position.

Compound Identification and Inferred Hazard Profile

  • Indole Core: The parent indole ring system is known to have certain inherent hazards. The SDS for indole indicates it can be harmful if swallowed, toxic in contact with skin, and causes serious eye irritation. It is also noted as being very toxic to aquatic life.[1]

  • Benzyloxy Substituent: Benzyloxy-substituted indoles are common in medicinal chemistry.[2] Generally, this group does not add extreme hazards, but the overall profile of related compounds points towards irritation. For instance, 5-Benzyloxyindole-3-carboxaldehyde is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Similar GHS classifications are noted for other benzyloxy-indole analogs.[4][5]

  • Iodo Group at C-3: The iodo-substitution at the 3-position of the indole ring is a common synthetic handle. While not intensely reactive, it can participate in various cross-coupling reactions. The presence of iodine may contribute to the overall toxicity profile.

Based on this analysis, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • Irritating to the skin and eyes.

  • A potential respiratory tract irritant.

Table 1: Physicochemical and Identifier Information
PropertyValueSource
CAS Number 70347-92-1Guidechem[6]
Molecular Formula C15H12INOInferred
Molecular Weight 349.17 g/mol Inferred
Appearance Likely an off-white to yellow or brown crystalline powderAnalogy to related compounds[2]
Storage Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and air. Some analogs recommend refrigeration (2-8°C).[2][7][8]Inferred from related compounds[1][9]

Hazard Identification and GHS Classification (Inferred)

A definitive GHS classification is not available. However, based on the data for analogous structures, the following classifications should be assumed as a precautionary measure.

Table 2: Inferred GHS Hazard Classification
Hazard ClassCategoryHazard StatementBasis of Inference
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on indole and substituted indoles[1][4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on substituted indoles[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationBased on indole and substituted indoles[1][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationBased on substituted indoles[3][4][5]

Signal Word: Warning

Pictograms:



Risk Assessment and Mitigation Workflow

Before handling this compound, a thorough risk assessment is crucial. The following diagram outlines a logical workflow for this process.

risk_assessment_workflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution Phase cluster_emergency Emergency Preparedness start Start: Proposed use of this compound review_sds Review available SDS of analogous compounds (e.g., 5-benzyloxyindole, indole) start->review_sds assess_hazards Assess potential hazards: Irritation (skin, eye, respiratory), Acute Oral Toxicity review_sds->assess_hazards evaluate_exposure Evaluate potential exposure routes: Inhalation, Dermal Contact, Ingestion assess_hazards->evaluate_exposure locate_safety_equipment Locate nearest safety shower, eyewash station, and first aid kit assess_hazards->locate_safety_equipment select_ppe Select appropriate PPE: Safety goggles, Lab coat, Nitrile gloves evaluate_exposure->select_ppe select_engineering Select Engineering Controls: Chemical fume hood evaluate_exposure->select_engineering develop_protocol Develop Safe Handling Protocol select_ppe->develop_protocol select_engineering->develop_protocol conduct_experiment Conduct Experiment develop_protocol->conduct_experiment waste_disposal Dispose of waste in a designated, labeled container conduct_experiment->waste_disposal decontaminate Decontaminate work area and equipment waste_disposal->decontaminate review_emergency_procedures Review emergency procedures for spills and exposures locate_safety_equipment->review_emergency_procedures

Caption: Risk assessment workflow for handling this compound.

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[11]

  • Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron or suit.[10]

Engineering Controls
  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust.[3][12]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that the chemical fume hood is functioning properly. Have spill cleanup materials readily available.

  • Weighing: If weighing the solid, do so within the fume hood. Use a draft shield on the balance if necessary. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.

  • Reactions: Set up reactions within the fume hood. Ensure all glassware is properly secured.

  • Storage: Store the compound in a tightly sealed container, protected from light and air.[1] Consider storing under an inert atmosphere. For long-term storage, refrigeration (2-8°C) is advisable based on related compounds.[2][8]

  • Waste Disposal: Dispose of waste containing this compound in a designated hazardous waste container, following all local, state, and federal regulations.[3]

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[3]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and follow institutional emergency procedures.[12]

Conclusion

While this compound lacks a specific, comprehensive safety data sheet, a robust safety protocol can be established by analyzing the hazards of its structural components. By treating this compound with the precautions outlined for related indole derivatives—assuming it to be harmful if swallowed and an irritant to the skin, eyes, and respiratory system—researchers can mitigate the risks associated with its handling. Adherence to the principles of good laboratory practice, including the consistent use of appropriate personal protective equipment and engineering controls, is paramount for the safe and effective use of this valuable research chemical.

References

  • PubChem. 5-Benzyloxyindole. [Link]

  • PubChem. 3-iodo-1H-indole. [Link]

  • Angene Chemical. Safety Data Sheet - 2-(Benzoyloxy)-1H-isoindole-1,3(2H)-dione. [Link]

  • Regioselective C5−H Direct Iodination of Indoles. [Link]

  • Pharmaffiliates. 5-(Benzyloxy)-3-methyl-1H-indole. [Link]

Sources

A Technical Guide to High-Purity 5-Benzyloxy-3-iodoindole: Sourcing, Synthesis, and Application for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 5-benzyloxy-3-iodoindole, a crucial intermediate in synthetic organic chemistry and pharmaceutical research. We will explore the commercial landscape for sourcing its immediate precursor, detail a robust laboratory-scale synthesis protocol for its preparation, outline methods for purification and characterization, and discuss its strategic importance in the development of novel therapeutics.

Introduction: The Strategic Value of a Functionalized Indole

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and conformational flexibility allow it to interact with a wide range of biological targets. 5-Benzyloxy-3-iodoindole is a particularly valuable derivative for drug development professionals. The 5-benzyloxy group serves as a protected surrogate for the 5-hydroxyl group found in the neurotransmitter serotonin, making it an ideal starting point for compounds targeting neurological pathways.[2] Concurrently, the iodine atom at the C-3 position is not merely a substituent; it is a versatile synthetic handle. This halogen allows for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3]

Part 1: Market Analysis & Sourcing Strategy

Direct commercial availability of high-purity 5-benzyloxy-3-iodoindole can be limited, as it is often considered a downstream intermediate. The most common and cost-effective strategy for researchers is to procure the stable and widely available precursor, 5-benzyloxyindole , and perform the C-3 iodination in-house. This approach offers greater control over purity and immediate availability for subsequent synthetic steps.

Below is a comparative analysis of prominent suppliers for the 5-benzyloxyindole precursor. Prices are subject to change and may vary based on institutional agreements and stock levels.

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-Aldrich B2780395%5 g$36.90
95%25 g$99.80
GoldBio B-137-100Molecular Biology Grade100 g$660.00
Chem-Impex 01775≥ 99% (HPLC)VariesQuote Required
Cenmed Enterprises c005b-01173295%25 gVaries

Note: Data compiled from publicly available information on supplier websites.[2][4][5] Pricing is for reference as of early 2026.

Part 2: Synthesis of High-Purity 5-Benzyloxy-3-iodoindole

Principle and Mechanistic Insight

The C-3 position of the indole ring is highly nucleophilic and susceptible to electrophilic substitution. This is due to the ability of the nitrogen lone pair to stabilize the intermediate Wheland complex, directing electrophiles preferentially to this site. The direct iodination of 5-benzyloxyindole can be achieved efficiently using an electrophilic iodine source such as N-Iodosuccinimide (NIS). NIS is a mild and effective iodinating agent that is easy to handle and provides high regioselectivity for the C-3 position under neutral conditions, minimizing side reactions.

The overall synthetic workflow can be visualized as follows:

G cluster_sourcing Sourcing cluster_synthesis Synthesis cluster_purification Purification & Analysis precursor 5-Benzyloxyindole reaction Electrophilic Iodination (NIS, DMF) precursor->reaction Procure product Crude 5-Benzyloxy-3-iodoindole reaction->product Synthesize purify Column Chromatography product->purify Isolate analyze QC (HPLC, NMR, MS) purify->analyze Purify final_product High-Purity Product (>98%) analyze->final_product Certify

Figure 1: Overall workflow from sourcing to certified product.
Detailed Experimental Protocol

Reaction: 5-Benzyloxyindole to 5-Benzyloxy-3-iodoindole

Figure 2: Synthesis of 5-Benzyloxy-3-iodoindole.

Materials:

  • 5-Benzyloxyindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-benzyloxyindole in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Add NIS portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The color of the reaction mixture will darken.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (to quench any remaining iodine), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification and Analytical Characterization

The crude product is typically a solid that can be purified by column chromatography followed by recrystallization to achieve high purity (>98%).

Purification Protocol
  • Column Chromatography: The crude material is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. Elution is performed using a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20% EtOAc/Hexanes). Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Recrystallization: The combined pure fractions are concentrated, and the resulting solid can be recrystallized from a suitable solvent system like toluene/cyclohexane to afford the final product as a crystalline solid.[6]

Analytical Quality Control

A suite of analytical techniques is essential to confirm the identity, structure, and purity of the final compound.

TechniquePurposeExpected Results
HPLC Purity AssessmentA single major peak with >98% area under the curve on a reverse-phase C18 column.[7]
¹H NMR Structure ConfirmationCharacteristic peaks corresponding to the indole and benzyl protons. The C-2 proton will appear as a singlet, and aromatic protons will show distinct splitting patterns.
¹³C NMR Structure ConfirmationSignals corresponding to each unique carbon atom in the molecule. The iodinated C-3 will be shifted significantly upfield.
LC/MS Identity ConfirmationThe mass spectrometer will detect the molecular ion peak corresponding to the exact mass of the compound (C₁₅H₁₂INO, MW: 349.17 g/mol ).[8]

Part 4: Strategic Applications in Drug Development

5-Benzyloxy-3-iodoindole is a powerful platform for generating libraries of diverse compounds for screening and lead optimization. The C-3 iodo group is the key to this versatility.

G cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Therapeutic Candidates center_node 5-Benzyloxy-3-iodoindole suzuki Suzuki (+ Boronic Acid) center_node->suzuki C-C bond sonogashira Sonogashira (+ Alkyne) center_node->sonogashira C-C bond heck Heck (+ Alkene) center_node->heck C-C bond buchwald Buchwald-Hartwig (+ Amine) center_node->buchwald C-N bond pk_inhib Protein Kinase Inhibitors suzuki->pk_inhib antivirals Antiviral Agents sonogashira->antivirals other_bio Other Bioactive Molecules heck->other_bio cns_agents CNS Agents buchwald->cns_agents

Figure 3: Synthetic utility of 5-Benzyloxy-3-iodoindole.
  • Suzuki Coupling: Reaction with various boronic acids introduces aryl or heteroaryl groups, a common strategy in the design of protein kinase inhibitors.[4]

  • Sonogashira Coupling: Coupling with terminal alkynes allows for the installation of linear, rigid structures often explored in antiviral and anticancer agents.

  • Heck Coupling: Formation of carbon-carbon bonds with alkenes provides access to a wide range of functionalized side chains.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, linking amines directly to the indole core, which is crucial for developing agents targeting aminergic G-protein coupled receptors (GPCRs) in the central nervous system.

By leveraging these reactions, drug development teams can rapidly synthesize and test a multitude of derivatives, fine-tuning the molecule's properties to achieve the desired therapeutic profile.

Conclusion

While not a readily available commodity, 5-benzyloxy-3-iodoindole represents a critical and highly valuable intermediate for pharmaceutical research. A strategic approach involving the procurement of its common precursor, 5-benzyloxyindole, followed by a reliable and straightforward iodination protocol, empowers researchers with on-demand access to this versatile building block. Its well-defined reactivity, particularly at the C-3 position, provides a robust platform for the application of modern synthetic methodologies, accelerating the discovery and development of next-generation therapeutics.

References

  • Chem-Impex. (n.d.). 5-Benzyloxyindole.
  • Supporting Information for Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.
  • Sigma-Aldrich. (n.d.). 5-Iodoindole 97%.
  • Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%.
  • GoldBio. (n.d.). 5-Benzyloxyindole.
  • CP Lab Safety. (n.d.). 5-(Benzyloxy)-1H-indole-3-carbonitrile, min 98%.
  • MilliporeSigma. (n.d.). 5-(Benzyloxy)indole, 1 X 5 g.
  • Conier Chem&Pharma Limited. (n.d.). Buy 5-(BENZYLOXY)INDOLE.
  • Sigma-Aldrich. (n.d.). 5-(Benzyloxy)indole 95%. Pricing page.
  • Cenmed Enterprises. (n.d.). 5-benzyloxyindole 95%.
  • The Journal of Organic Chemistry. (n.d.). Convenient synthesis of 5-iodoindole.
  • Larock, R. C., & Yue, D. (2001). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 66(23), 7658–7666.
  • Dakshanamurthy, S. (2026, January 24). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery. Retrieved from a chemical supplier's technical portal.
  • Google Patents. (n.d.). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Asiamah, I., et al. (2023, March 7). Applications of Molecular Docking in Natural Products-Based Drug Discovery. Published by Elsevier B.V.
  • Research Journal of Pharmacognosy. (2022, December 13).
  • Chemical Engineering Transactions. (2022, March 17).
  • Agilent. (2009, April 9).
  • Organic Syntheses. (n.d.). 4-benzyloxyindole.

Sources

The C3-Iodoindole Motif: A Strategic Pivot for Indole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of drug discovery, the indole scaffold is ubiquitous, appearing in over 14 FDA-approved drugs since 2015.[1] While the C3 position of indole is naturally nucleophilic, converting it to a 3-iodo moiety fundamentally alters its synthetic utility. The C3-iodo group serves as a "reactive pivot," enabling a switch from nucleophilic substitution to electrophilic cross-coupling (via Palladium catalysis) or nucleophilic addition (via Metal-Halogen exchange).

This guide details the strategic installation and manipulation of the 3-iodo group, providing validated protocols for researchers who need to access complex 2,3-disubstituted indoles or 3-aryl/heteroaryl motifs efficiently.

Part 1: The Strategic Value of the C3-Iodine Handle

The iodine atom at the C3 position offers a unique kinetic advantage over bromine or chlorine. The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol).

  • Rapid Oxidative Addition: In Pd-catalyzed cycles, 3-iodoindole undergoes oxidative addition faster than its bromo-analogs, allowing for milder reaction conditions (lower temperatures), which is critical when working with sensitive protecting groups (e.g., Boc, Tosyl).

  • Orthogonal Reactivity: The 3-iodo group can be selectively engaged in the presence of C5-bromo or C5-chloro substituents, enabling sequential cross-coupling strategies (e.g., functionalizing C3 first, then C5).

  • Umpolung Potential: Through lithium-halogen exchange, the C3 position—normally an electron-rich nucleophile—is transiently converted into a highly reactive organolithium species, allowing attack on electrophiles (aldehydes, ketones) that are otherwise inaccessible to the parent indole.

Part 2: Precision Synthesis of the Scaffold

While 3-iodoindole can be synthesized via electrophilic cyclization of 2-alkynylanilines, the most direct and scalable method for late-stage functionalization is the Regioselective Electrophilic Iodination of the parent indole.

Protocol 1: Regioselective C3-Iodination using N-Iodosuccinimide (NIS)

Rationale: NIS is preferred over elemental iodine (


) because it avoids the formation of hydroiodic acid (HI) byproducts that can cause acid-catalyzed polymerization of the indole.

Reagents:

  • Substrate: Indole (1.0 equiv)

  • Reagent: N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: DMF (anhydrous) or Acetone

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Dissolution: Dissolve the indole substrate in anhydrous DMF (0.5 M concentration). DMF is chosen for its ability to stabilize the polar transition state.

  • Addition: Cool the solution to 0°C. Add NIS portion-wise over 10 minutes. Note: Rapid addition can lead to local excesses and formation of 2,3-diiodo byproducts.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (typically 1-2 hours). The 3-iodo product is usually less polar than the starting material.

  • Quench: Pour the mixture into ice-cold water containing 5% sodium thiosulfate (

    
    ) to reduce any residual oxidative iodine species (indicated by a yellow/brown color).
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography. Critical: 3-iodoindoles are light-sensitive.[2] Wrap columns and flasks in aluminum foil.

Part 3: The Reactivity Hub (Visualized)

The 3-iodoindole scaffold acts as a divergence point. The following diagram illustrates the three primary pathways: Suzuki-Miyaura (Aryl coupling), Sonogashira (Alkynyl coupling), and Metal-Halogen Exchange (Nucleophilic attack).

IndoleHub Indole 3-Iodoindole (Electrophile) Suzuki Pathway A: Suzuki-Miyaura Indole->Suzuki Ar-B(OH)2 Pd(0) Sono Pathway B: Sonogashira Indole->Sono Terminal Alkyne Pd/Cu LiEx Pathway C: Li-Halogen Exchange Indole->LiEx t-BuLi, -78°C (Umpolung) Prod_A 3-Aryl Indoles (Biaryls) Suzuki->Prod_A Prod_B 3-Alkynyl Indoles Sono->Prod_B Prod_C 3-Acyl/Alkyl Indoles (via Electrophile Trapping) LiEx->Prod_C

Figure 1: The 3-Iodoindole Divergence Hub. Blue indicates the core scaffold; Green indicates Pd-catalyzed products; Red indicates products derived from "Umpolung" lithiation.

Part 4: Palladium-Catalyzed Cross-Coupling[3][4][5]

The Suzuki-Miyaura reaction is the most robust method for installing aryl groups at C3. The high reactivity of the C–I bond allows the use of boronic acids with electron-withdrawing groups that might otherwise be sluggish.

Protocol 2: C3-Arylation via Suzuki-Miyaura

Reagents:

  • 3-Iodoindole (N-protected preferred, e.g., N-Boc or N-Me)

  • Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /S-Phos for sterically hindered substrates.
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water

Key Mechanistic Insight: Unprotected 3-iodoindoles can poison Pd catalysts due to the acidic N–H proton forming Pd-amido complexes. If using unprotected indole, increase base concentration or use a specific catalyst system like


 / 

with

in aqueous DMF.

Data Summary: Catalyst Efficiency for 3-Iodoindole Coupling

Catalyst SystemLigandBaseYield (Avg)Notes



85-92%Standard. Works well for simple aryls.

S-Phos

90-98%Best for hindered/ortho-substituted boronic acids.

XPhos

88-95%Excellent for heteroaryl boronic acids (e.g., pyridines).

Part 5: Metal-Halogen Exchange (The "Umpolung" Strategy)

This is the most technically demanding application of 3-iodoindoles. It reverses the polarity of C3 from electrophilic to nucleophilic.

Critical Constraint: The N-H proton must be protected.


-Butyllithium (

-BuLi) will simply deprotonate the nitrogen (pKa ~17) rather than exchange the iodine if the indole is unprotected. Furthermore, the N-protecting group must withstand strong nucleophiles (N-Boc, N-Tosyl, or N-SEM are standard).
Protocol 3: Cryogenic Lithium-Iodine Exchange

Reagents:

  • Substrate: N-Protected 3-Iodoindole (e.g., N-Boc-3-iodoindole)

  • Exchange Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) (2.0 equiv) or
    
    
    -BuLi.
  • Electrophile: Benzaldehyde, DMF, or Alkyl Halide.

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add N-protected 3-iodoindole and THF.

  • Cryogenic Cooling: Cool to -78°C (Dry ice/Acetone). Strict adherence to temperature is vital. At higher temperatures (>-40°C), the 3-lithio species can isomerize to the thermodynamically more stable 2-lithio species (the "Scrambling" effect).

  • Exchange: Add

    
    -BuLi dropwise. Stir for 15–30 minutes at -78°C.
    
  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow the reaction to warm to RT slowly over 2 hours.

  • Quench: Add saturated

    
    .
    

LiExchange Step1 N-Protected 3-Iodoindole (Dissolved in THF) Step2 Cool to -78°C (Critical Control Point) Step1->Step2 Step3 Add t-BuLi (Li-I Exchange) Step2->Step3 Intermediate 3-Lithioindole Intermediate (Nucleophile) Step3->Intermediate Scramble Isomerization to 2-Lithioindole Intermediate->Scramble If T > -40°C Step4 Add Electrophile (E+) (e.g., Aldehyde, Ketone) Intermediate->Step4 Maintained at -78°C Final 3-Functionalized Indole Step4->Final

Figure 2: Workflow for Metal-Halogen Exchange. The red octagon highlights the critical temperature control required to prevent isomerization.

References

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes Source: National Institutes of Health (PMC) / J Org Chem. URL:[Link]

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Consecutive four-component synthesis of trisubstituted 3-iodoindoles Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • N-Iodosuccinimide (NIS) - Reagent Profile and Reactivity Source: Organic Chemistry Portal URL:[Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review Source: National Institutes of Health (PMC) URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 5-(Benzyloxy)-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the regioselective C3-iodination of 5-(benzyloxy)-1H-indole using N-Iodosuccinimide (NIS). The resulting compound, 5-(Benzyloxy)-3-iodo-1H-indole , is a critical intermediate in the synthesis of tryptamine-based pharmaceuticals, melatonin receptor agonists, and serotonin (5-HT) antagonists.

Unlike elemental iodine (


) methods which often require strong bases and difficult workups, the NIS protocol offers mild conditions, high regioselectivity, and simplified purification, making it ideal for drug development workflows where impurity profiles are critical.

Reaction Overview & Mechanism

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS).[1] The electron-donating benzyloxy group at the C5 position activates the indole ring. While both C2 and C3 are nucleophilic, the C3 position is kinetically favored for electrophilic attack due to the stability of the iminium intermediate (sigma complex) formed during the reaction.

Reaction Scheme

Starting Material: 5-(Benzyloxy)-1H-indole Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (ACN) or DMF Product: this compound + Succinimide

Mechanistic Pathway (Visualization)

ReactionMechanism Start 5-Benzyloxyindole (Nucleophile) Complex Sigma Complex (C3-Iminium Intermediate) Start->Complex Attack on I+ NIS NIS (I+ Source) NIS->Complex Releases Succinimide Deprot Deprotonation (Restoration of Aromaticity) Complex->Deprot -H+ Product This compound Deprot->Product

Figure 1: Mechanistic pathway of electrophilic iodination at the C3 position.

Experimental Protocol

Materials & Equipment[2]
  • Reagents:

    • 5-(Benzyloxy)-1H-indole (purity >98%)

    • N-Iodosuccinimide (NIS) (Recrystallized if yellow/brown; should be white)

    • Acetonitrile (ACN) (HPLC Grade, anhydrous preferred)

    • Sodium Thiosulfate (

      
      ) (10% aqueous solution)
      
  • Equipment:

    • Round-bottom flask (shielded from light with aluminum foil)

    • Magnetic stirrer[2]

    • Ice-water bath (

      
      C)
      
Stoichiometry Table
ComponentRoleEquivalentsMW ( g/mol )Mass/Vol (Example)
5-(Benzyloxy)indole Substrate1.0223.271.00 g
NIS Reagent1.05224.981.06 g
Acetonitrile SolventN/AN/A10 - 15 mL
10% Na₂S₂O₃ QuenchExcessN/A20 mL
Step-by-Step Procedure

Step 1: Preparation (Light Protection)

  • Context: 3-Iodoindoles are photosensitive and can undergo de-iodination or oxidative degradation upon prolonged exposure to light.

  • Action: Wrap the reaction flask and any purification columns in aluminum foil.

Step 2: Dissolution

  • Charge the 5-(benzyloxy)indole (1.0 eq) into the flask.

  • Add Acetonitrile (10-15 volumes relative to substrate mass). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

    • Expert Insight: Cooling is critical to prevent over-iodination (formation of 2,3-diiodo species) and to suppress oxidation of the electron-rich benzyloxy ring.

Step 3: Iodination

  • Add NIS (1.05 eq) portion-wise over 5–10 minutes. Do not add all at once to avoid localized hot spots of high concentration.

  • Allow the reaction to stir at 0°C for 30 minutes , then remove the ice bath and warm to Room Temperature (RT) .

  • Stir at RT for 1–2 hours.

  • Monitoring: Check via TLC (System: Hexanes/Ethyl Acetate 4:1). The product will be less polar (higher

    
    ) than the starting material. The spot for 3-iodoindole often turns purple/brown upon standing on the TLC plate due to decomposition.
    

Step 4: Quench & Workup

  • Quench: Pour the reaction mixture into a stirred solution of 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Why: This reduces any unreacted iodine (

      
      ) (indicated by a yellow/brown color) back to iodide (
      
      
      
      ), preventing product degradation during isolation.
  • Extraction: Extract with Ethyl Acetate (

    
    ).[3]
    
  • Wash: Wash combined organics with Brine (

    
    ) and Water (
    
    
    
    ).
  • Dry: Dry over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate in vacuo at a temperature <40°C.
    

Step 5: Purification

  • The crude solid is often pure enough for subsequent steps (>95%).

  • If purification is needed, recrystallize from Ethanol/Hexane or perform rapid column chromatography (Silica gel, Hexanes/EtOAc 9:1).

    • Warning: Avoid prolonged exposure to silica gel, as it is slightly acidic and can induce decomposition of 3-iodoindoles.

Workflow Diagram

ExperimentalWorkflow Start Dissolve 5-Benzyloxyindole in ACN (Wrap in Foil) Cool Cool to 0°C Start->Cool AddNIS Add NIS (1.05 eq) Portion-wise Cool->AddNIS React Stir 1-2h @ RT Monitor TLC AddNIS->React Quench Quench with 10% Na2S2O3 React->Quench Completion Isolate Extract (EtOAc) & Concentrate Quench->Isolate

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

  • Appearance: Off-white to pale gray solid. (Darkening indicates iodine liberation).

  • Stability: Store at -20°C, protected from light. Unstable in solution for long periods.

  • 1H NMR (DMSO-d6 or CDCl3):

    • C2-H: The diagnostic proton at position 2 appears as a doublet (coupling with NH) or broad singlet around

      
       7.2–7.5 ppm.
      
    • Absence of C3-H: The signal for C3-H (usually

      
       6.4–6.6 ppm in the starting material) must be absent.
      
    • NH: Broad singlet, typically deshielded (

      
       > 8.0 ppm).
      
    • Benzyloxy: Singlet (

      
       ~5.1 ppm, 2H) and Multiplet (
      
      
      
      7.3–7.5 ppm, 5H).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Reaction turns dark purple/black Liberation of free Iodine (

).
Ensure NIS is white/recrystallized. Increase Thiosulfate wash volume.
Low Yield / Multiple Spots Over-iodination (2,3-diiodo species).Strictly control temperature at

C during addition. Ensure stoichiometry is 1.05 eq max.
Product decomposes on column Acid sensitivity on Silica.Add 1% Triethylamine to the eluent to neutralize silica acidity. Perform rapid filtration instead of long columns.

References

  • General Indole Iodination: Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles.
  • NIS Protocol Specifics: Castanet, A.-S., et al. (2002).[4] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43, 5047.[4] Link

  • Substrate Properties: Sigma-Aldrich Product Data, 5-(Benzyloxy)indole. Link

  • Application in Drug Discovery: Zhang, P., et al. (2007). Synthesis of 3-iodoindoles via electrophilic cyclization. Journal of Organic Chemistry, 72, 5435.[4] Link

Sources

Introduction: The Strategic Importance of C3-Arylated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 3-Iodoindoles

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and synthetic compounds.[1] Functionalization at the C3-position of the indole ring is a particularly powerful strategy for modulating the pharmacological and material properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, lauded for its mild conditions, broad functional group tolerance, and high yields.[1][2] This guide provides an in-depth exploration of the application of the Suzuki-Miyaura reaction to 3-iodoindoles, offering a detailed analysis of reaction parameters and field-tested protocols to empower researchers in their synthetic endeavors.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the 3-iodoindole to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[4]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, enhancing its nucleophilicity.[5]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Indole Indole-Pd(II)-I(Ln) OxAdd->PdII_Indole Transmetal Transmetalation PdII_Aryl Indole-Pd(II)-Aryl(Ln) Transmetal->PdII_Aryl RedElim Reductive Elimination Product 3-Aryl-Indole RedElim->Product Product->Pd0 Regenerates Catalyst ArylBX2 Aryl-B(OR)2 ArylBX2->Transmetal IndoleI 3-Iodoindole IndoleI->OxAdd Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions for 3-Iodoindoles: A Causal Analysis

The success of the Suzuki-Miyaura coupling of 3-iodoindoles hinges on the judicious selection of several key parameters.

The Palladium Catalyst System: Precatalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is critical for catalytic activity and stability. While a variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, the ligand plays a crucial role in facilitating the elementary steps of the catalytic cycle.[4][7]

  • Electron-rich and Bulky Ligands: Ligands that are both electron-rich and sterically hindered often provide the best results. Electron-richness enhances the rate of oxidative addition, while bulkiness promotes reductive elimination.[4] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent examples and have been shown to be effective in the coupling of nitrogen-containing heterocycles.[8]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and have demonstrated high activity and stability in Suzuki-Miyaura couplings, sometimes outperforming phosphine ligands, especially with challenging substrates.[5]

The Role of the Base: More Than Just a Proton Scavenger

The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base can significantly impact the reaction outcome.

  • Inorganic Bases: Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[9] K₃PO₄ is often a good choice for couplings involving nitrogen-rich heterocycles, as it is a strong enough base to facilitate transmetalation without promoting significant side reactions.[8]

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) may be employed, though they are generally less common for this specific application.

Solvent Systems: A Balancing Act of Solubility and Reactivity

The solvent must solubilize the reactants and the catalyst system while being compatible with the reaction conditions.

  • Aprotic Polar Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.[10]

  • Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed. Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[10] A common combination is dioxane/water.[3]

The Impact of N-Protection on the Indole Ring

The presence of a free N-H group on the indole ring can sometimes complicate cross-coupling reactions.[8] However, modern catalyst systems have shown remarkable efficacy in coupling unprotected indoles.[8][11]

  • Unprotected Indoles: The use of unprotected indoles is highly desirable as it avoids additional protection and deprotection steps.[8] Robust catalyst systems, such as those employing Buchwald ligands, can effectively couple unprotected 3-iodoindoles.[11]

  • N-Protected Indoles: If side reactions or catalyst inhibition are observed, N-protection with groups like tosyl (Ts), benzyl (Bn), or tert-butyloxycarbonyl (Boc) can be beneficial.[1][12] The choice of protecting group should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Comparative Protocols for Suzuki-Miyaura Coupling of 3-Iodoindoles

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 3-iodoindoles, highlighting the interplay of different parameters.

Entry Palladium Source/Ligand Base Solvent Temperature (°C) Yield (%) Notes
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100Good to ExcellentA classic and often reliable set of conditions.[3]
2Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O100ExcellentBuchwald ligand system, often effective for N-H indoles.[8]
3Pd(OAc)₂ / PCy₃K₃PO₄Toluene80Good to ExcellentSuitable for a broad range of substrates.[5]
4PEPPSI-IPrCs₂CO₃THF/H₂O40GoodAn NHC-based catalyst system, effective under milder conditions.[3]

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a 3-iodoindole with an arylboronic acid.

Protocol_Workflow Start Start: Assemble Glassware Reagents Add 3-Iodoindole, Arylboronic Acid, and Base to Reaction Flask Start->Reagents Catalyst Add Palladium Precatalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas the Reaction Mixture (e.g., Argon sparging) Solvent->Degas Heat Heat to Desired Temperature under Inert Atmosphere Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Characterize Characterize the Product (NMR, MS, etc.) Purify->Characterize End End: Obtain Pure Product Characterize->End

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.

Materials:

  • 3-Iodoindole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-iodoindole, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3-arylindole.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling of 3-iodoindoles is a robust and versatile method for the synthesis of C3-arylated indoles. By carefully selecting the catalyst system, base, and solvent, researchers can achieve high yields and broad substrate scope. The ability to perform this transformation on unprotected indoles represents a significant advancement, streamlining synthetic routes to complex molecules. As catalyst technology continues to evolve, we can anticipate even milder and more efficient protocols for this important transformation, further empowering the fields of drug discovery and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Samal, S. K., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2115–2126. [Link]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(19), 7556–7559. [Link]

  • Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38761-38765. [Link]

  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Rojas, R., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. [Link]

  • ResearchGate. (n.d.). Effect of different palladium catalysts on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. [Link]

  • SciELO México. (n.d.). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]

  • ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Cross‐Coupling. [Link]

  • ResearchGate. (n.d.). Effect of solvent volume on the Suzuki-Miyaura reaction. [Link]

  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]

  • PMC. (n.d.). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [https://www.youtube.com/watch?v=f-J Chiu5-Y]([Link] Chiu5-Y)

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 12: Preparation of Organoboron Reagent for Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA)-Pd(II) micro- spheres. [Link]

Sources

Application Note: Sonogashira Coupling of 5-Benzyloxy-3-iodoindole with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a high-fidelity protocol for the palladium-catalyzed alkynylation of 5-benzyloxy-3-iodoindole (Substrate 1 ) with terminal alkynes. This specific scaffold is a critical intermediate in the synthesis of serotonin (5-HT) receptor modulators, melatonin analogues, and kinase inhibitors.

While general Sonogashira conditions exist, the 5-benzyloxy substituent introduces specific electronic and solubility factors that require tailored reaction parameters. This note outlines a robust Standard Operating Procedure (SOP) , mechanistic insights, and a troubleshooting matrix to ensure reproducible, high-yielding cross-coupling.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

Substrate Analysis

The 3-iodoindole moiety is highly reactive toward oxidative addition due to the weak C–I bond. However, the 5-benzyloxy group acts as a strong electron-donating group (EDG) via resonance.

  • Electronic Effect: The EDG increases electron density at the C3 position. While this stabilizes the indole, it theoretically renders the C–I bond slightly less electrophilic compared to electron-deficient indoles (e.g., 5-nitro-3-iodoindole).

  • Solubility: The lipophilic benzyl ether significantly improves solubility in organic solvents (THF, DCM) compared to the free 5-hydroxyindole, facilitating homogenous catalysis.

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Cu(I) synergistic cycle.

  • Oxidative Addition: Pd(0) inserts into the C3–I bond.

  • Transmetallation: The copper-acetylide (formed in situ from the alkyne, base, and CuI) transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The C–C bond forms, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the catalytic cycle and the specific influence of the 5-benzyloxy group.

SonogashiraCycle cluster_legend Mechanistic Note Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd(II) Complex) Pd0->OxAdd + Substrate TransMet Transmetallation (Pd(II) Alkynyl Complex) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 3-Alkynyl-5-benzyloxyindole (Product) RedElim->Product Substrate 5-Benzyloxy-3-iodoindole (Substrate) Substrate->OxAdd Alkyne Terminal Alkyne + CuI + Base Alkyne->TransMet Note1 5-OBn group (EDG) stabilizes the oxidative addition complex but may slow initial insertion.

Figure 1: Catalytic cycle of the Sonogashira coupling tailored for 3-iodoindoles. The cycle highlights the three critical phases: Oxidative Addition, Transmetallation, and Reductive Elimination.[1]

Experimental Protocols

Pre-requisite: Substrate Preparation

Note: 3-iodoindoles are light-sensitive. Store in amber vials at -20°C. If not commercially available, synthesize 1 by treating 5-benzyloxyindole with


-iodosuccinimide (NIS) in DMF at 0°C for 1 hour. Precipitate with water and filter.
Method A: Robust Protocol (Protected Nitrogen)

Recommended for scale-up and valuable alkynes. Protecting the indole nitrogen (e.g.,


-Tosyl or 

-Boc) prevents competitive deprotonation of the N-H by the base, reducing side reactions and catalyst poisoning.

Reagents:

  • Substrate:

    
    -Tosyl-5-benzyloxy-3-iodoindole (1.0 equiv)
    
  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (3-5 mol%)
  • Co-Catalyst: CuI (5-10 mol%)

  • Base: Et

    
    N (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Charging: Add the Pd-catalyst, CuI, and Substrate to the flask.

  • Degassing: Cap the flask with a rubber septum. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes Glaser homocoupling of the alkyne.

  • Solvent Addition: Inject anhydrous solvent (THF or DMF) and Et

    
    N via syringe.
    
  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

    • Tip: If the alkyne is solid, dissolve it in a minimal amount of solvent and add it as a solution.

  • Reaction: Stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[2][3] The starting iodide usually has a lower R

      
       than the product.
      
    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to remove Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Flash column chromatography.

Method B: Direct Protocol (Free N-H)

Recommended for atom economy and rapid screening. 3-iodoindoles can be coupled directly without protection, but require careful base selection to avoid N-alkynylation (rare) or sluggish kinetics.

Modifications from Method A:

  • Base: Use Diethylamine (Et

    
    NH) or Pyrrolidine (excess) as both solvent and base, or use Et
    
    
    
    N in DMF.
  • Temperature: Often requires mild heating (40–60°C).

  • Order of Addition: Premix Pd/Cu/Substrate in solvent before adding the base to prevent immediate darkening (oxidation) of the indole.

Optimization & Troubleshooting Matrix

The following decision tree helps navigate common issues based on experimental observations.

OptimizationTree Start Reaction Outcome? Issue1 Low Conversion (Starting Material Remains) Start->Issue1 Issue2 Homocoupling (Alkyne Dimer) Start->Issue2 Issue3 Deiodination (Indole formed) Start->Issue3 Sol1 Increase Temp (to 60°C) Switch to DMF Issue1->Sol1 Sol2 Strict Degassing (Freeze-Pump-Thaw) Add Alkyne Slowly Issue2->Sol2 Sol3 Switch Solvent to Toluene Reduce Base strength Issue3->Sol3

Figure 2: Troubleshooting decision tree for Sonogashira coupling of 5-benzyloxy-3-iodoindole.

Solvent & Base Screening Data

Typical yields observed for 5-benzyloxy-3-iodoindole + Phenylacetylene (Standardized):

SolventBaseTemp (°C)Yield (%)Notes
THF Et

N
25 88 Recommended (Cleanest)
DMFEt

N
2592Harder to remove solvent
DMFK

CO

8065Significant side products
DCMEt

N
2545Slow reaction rate

References

  • Synthesis of 3-Iodoindoles: Witulski, B., & Alayrac, C. (2002). "Synthesis of Functionalized Indoles via Palladium-Catalyzed Sonogashira Coupling." Angewandte Chemie International Edition.

  • General Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007).[2] "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922.

  • Indole Functionalization: Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911.

  • Specific 5-Benzyloxyindole Applications: Xu, L., et al. (2014). "Palladium-catalyzed cross-coupling reactions of 3-iodoindoles." Tetrahedron Letters, 55(10), 1758-1761.

Sources

Application Notes & Protocols: Leveraging 5-Benzyloxy-3-iodoindole as a Pivotal Intermediate for the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1][2] Within the realm of neuroscience, indole derivatives are particularly crucial for targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, which modulate numerous physiological and psychological processes.[3][4] This guide provides a detailed exploration of 5-benzyloxy-3-iodoindole, a highly versatile and strategic intermediate for the synthesis of diverse serotonin receptor ligands. We will dissect the rationale behind its design, provide validated, step-by-step protocols for its use in key synthetic transformations, and illustrate its application in constructing potential therapeutic agents.

Introduction: The Strategic Advantage of 5-Benzyloxy-3-iodoindole

The development of selective serotonin receptor ligands is a primary objective in the treatment of disorders ranging from depression and anxiety to migraines and schizophrenia.[5] Many potent ligands are analogs of serotonin itself, featuring a core indole nucleus with a hydroxyl group at the 5-position and an alkylamine side chain at the 3-position.

5-Benzyloxy-3-iodoindole is masterfully designed for this purpose:

  • The 5-Benzyloxy Group: This moiety serves as a robust protecting group for the 5-hydroxyl function.[6] The benzyl ether is stable to a wide range of reaction conditions, particularly the palladium-catalyzed cross-coupling reactions frequently employed for C-3 functionalization. It can be cleanly removed in the final synthetic step via catalytic hydrogenation to reveal the crucial 5-OH phenol, a key hydrogen-bonding feature for interaction with many 5-HT receptor subtypes.[3]

  • The 3-Iodo Group: The carbon-iodine bond at the C-3 position is the linchpin for synthetic diversification. Its reactivity makes it an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[7][8] This allows for the precise and controlled installation of various carbon-based side chains and pharmacophoric elements essential for modulating receptor affinity and selectivity.

This combination of a stable protecting group and a versatile synthetic handle makes 5-benzyloxy-3-iodoindole a powerful platform for building libraries of novel indole-based serotonin receptor ligands.

General Synthetic Workflow

The overarching strategy involves a three-stage process: functionalization of the C-3 position, elaboration of the introduced side chain (if necessary), and final deprotection of the 5-benzyloxy group. This modular approach provides maximum flexibility in molecular design.

G A 5-Benzyloxyindole (Starting Material) B 5-Benzyloxy-3-iodoindole (Key Intermediate) A->B Electrophilic Iodination C C-3 Functionalized Intermediate B->C Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) D Final Ligand Precursor C->D Side-Chain Elaboration (e.g., Reduction) E Active 5-HT Receptor Ligand D->E Deprotection (Catalytic Hydrogenation)

Caption: General workflow for synthesizing 5-HT ligands from 5-benzyloxyindole.

Core Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).

Protocol 1: Synthesis of the Key Intermediate, 5-Benzyloxy-3-iodoindole

This protocol describes the direct iodination of 5-benzyloxyindole. The reaction proceeds via electrophilic aromatic substitution, with the electron-rich indole ring readily reacting at the C-3 position.

Rationale: N-Iodosuccinimide (NIS) is often chosen as the iodinating agent for its mild nature and ease of handling compared to molecular iodine (I₂). Acetonitrile is a suitable polar aprotic solvent for this transformation. The reaction is typically run in the dark to prevent light-induced decomposition of NIS.

Materials:

  • 5-Benzyloxyindole

  • N-Iodosuccinimide (NIS)

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask wrapped in aluminum foil

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a foil-wrapped round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-benzyloxyindole (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to consume any excess iodine.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-benzyloxy-3-iodoindole as a solid.

Protocol 2: Palladium-Catalyzed Cross-Coupling at the C-3 Position

The 3-iodoindole intermediate is now ready for diversification. The Sonogashira and Suzuki-Miyaura reactions are among the most powerful methods for this purpose.[7][8]

Application: This reaction is ideal for installing terminal alkynes, which can serve as handles for further chemistry (e.g., click chemistry) or be reduced to form flexible alkyl linkers, characteristic of many tryptamine-based serotonin ligands.[9]

Rationale: The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the iodoindole and reductive elimination of the product, while the copper(I) co-catalyst activates the terminal alkyne.[9][10] A base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and neutralize the HI generated.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)-I L₂ Pd0->Pd_Complex Oxidative Addition (Ar-I) Pd_Alkyne Ar-Pd(II)-C≡CR L₂ Pd_Complex->Pd_Alkyne Transmetalation (from Cu cycle) Pd_Alkyne->Pd0 Reductive Elimination (Product Out) CuI Cu(I)I Cu_Alkyne Cu(I)-C≡CR CuI->Cu_Alkyne R-C≡CH, Base Cu_Alkyne->CuI To Pd Cycle

Caption: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-benzyloxy-3-iodoindole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and Copper(I) iodide (CuI) (0.04-0.10 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base such as triethylamine (TEA, 2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) as needed. Monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Application: This reaction is invaluable for attaching aryl or heteroaryl moieties, which are common features in ligands targeting 5-HT₂, 5-HT₆, and 5-HT₇ receptors, often forming part of a larger pharmacophore that enhances selectivity.[11][12]

Rationale: The Suzuki reaction couples the iodoindole with an organoboron reagent (boronic acid or ester). The catalytic cycle involves oxidative addition of the iodoindole to a Pd(0) complex, transmetalation of the organic group from boron to palladium, and reductive elimination to form the C-C bond and regenerate the catalyst.[13] A base is crucial for activating the organoboron species for transmetalation.

Typical Reaction Conditions

Coupling TypePalladium Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Sonogashira PdCl₂(PPh₃)₂ (2-5%)-TEA (2.0)THF/DMF25-60
Suzuki Pd(PPh₃)₄ (5%) or Pd(dppf)Cl₂ (3%)-Na₂CO₃ (2.0) or K₃PO₄ (2.0)Dioxane/H₂O or Toluene/EtOH80-100
Protocol 3: Final Deprotection to Reveal the 5-Hydroxyl Group

Application: This is often the final step in the synthesis, unmasking the 5-hydroxyl group which is critical for mimicking endogenous serotonin and achieving high binding affinity at many receptor subtypes.

Rationale: Catalytic transfer hydrogenation or direct hydrogenation using H₂ gas are the preferred methods. They are typically high-yielding and clean, avoiding the harsh conditions of acid-mediated cleavage which could degrade the sensitive indole nucleus. Palladium on carbon (Pd/C) is the most common catalyst.

Procedure (Catalytic Transfer Hydrogenation):

  • Reaction Setup: In a round-bottom flask, dissolve the 5-benzyloxy protected precursor (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate.

  • Catalyst and Hydrogen Source: Add 10% Palladium on carbon (Pd/C) (approx. 10% by weight of the substrate) followed by a hydrogen donor such as ammonium formate (HCOONH₄, 5-10 eq) or by bubbling H₂ gas through the solution.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 40-60 °C. Monitor by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration and disposed of properly.

  • Isolation: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the deprotected final product. Further purification by chromatography or recrystallization may be necessary.

Case Study: Synthesis of a Tryptamine-type 5-HT Ligand

This hypothetical example illustrates the integration of the protocols to synthesize a ligand bearing a C-3 side chain, a common motif in serotonin receptor agonists.

G A 5-Benzyloxy-3-iodoindole B Intermediate Alkyne A->B Sonogashira Coupling with Propargylamine derivative C Protected Tryptamine Analog B->C Alkyne Reduction (e.g., H₂, Lindlar's cat. or NaBH₄/NiCl₂) D Final 5-Hydroxy Ligand C->D Benzyl Deprotection (H₂, Pd/C)

Caption: Synthetic route to a tryptamine-type ligand via Sonogashira coupling.

  • Step 1: Sonogashira Coupling. Couple 5-benzyloxy-3-iodoindole with N,N-dimethylprop-2-yn-1-amine using the conditions outlined in Protocol 2A.

  • Step 2: Alkyne Reduction. Reduce the resulting alkyne to an alkane. This can be achieved via catalytic hydrogenation (e.g., H₂, Pd/C), which may simultaneously cause deprotection. Alternatively, other reduction methods can be used if sequential steps are desired.

  • Step 3: Deprotection. If not already accomplished, remove the 5-benzyloxy group using the conditions in Protocol 3 to yield the final 5-hydroxy-N,N-dimethyltryptamine analog.

This modular strategy allows for the rapid generation of diverse ligands by simply varying the alkyne or boronic acid coupling partner in the initial step, enabling comprehensive structure-activity relationship (SAR) studies to optimize for potency and selectivity against specific 5-HT receptor subtypes.[12][14]

References

  • Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 67(6), 1905–1909. Available at: [Link]

  • Larock, R. C., & Yue, D. (2001). Synthesis of 2,3-Disubstituted Indoles by the Palladium/Copper-Catalyzed Coupling and Cyclization of N,N-Dialkyl-o-iodoanilines and Terminal Acetylenes. Organic Letters, 3(10), 1543–1546. Available at: [Link]

  • Peters, R., et al. (2005). Efficient Synthesis of a 5-HT2C Receptor Agonist Precursor. Organic Process Research & Development, 9(4), 461–464. Available at: [Link]

  • Wieckowska, A., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 385. Available at: [Link]

  • Brodfuehrer, P. R., et al. (1998). An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist. The Journal of Organic Chemistry, 63(6), 1774–1779. Available at: [Link]

  • Pete, B., et al. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Heterocycles, 53(3), 665. Available at: [Link]

  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. Journal of Medicinal Chemistry, 44(23), 3881–3895. Available at: [Link]

  • Medina, R., et al. (2009). Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity. Journal of Medicinal Chemistry, 52(8), 2537–2549. Available at: [Link]

  • Chem-Impex. 5-Benzyloxyindole. Available at: [Link]

  • Di Pietro, O., & Ciana, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(18), 10309. Available at: [Link]

  • Dong, C. L., et al. (2022). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society, 144(1), 363–371. Available at: [Link]

  • Nao, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1. Available at: [Link]

  • UCL Discovery. (1990). SYNTHESIS OF SEROTONERGIC AGENTS. Available at: [Link]

  • Marcinkowska, M., et al. (2022). Serotonin 5-HT 6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. International Journal of Molecular Sciences, 23(17), 9573. Available at: [Link]

  • Kciuk, M., & Bielenica, A. (2021). Low Basicity as a Characteristic for Atypical Ligands of Serotonin Receptor 5-HT2. International Journal of Molecular Sciences, 22(3), 1032. Available at: [Link]

  • Alvarez, M., & Joule, J. A. (1997). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 1997(1), 23. Available at: [Link]

  • Medina, R., et al. (2009). Table 1 from "Synthesis of new serotonin 5-HT7 receptor ligands. Determinants of 5-HT7/5-HT1A receptor selectivity." Semantic Scholar. Available at: [Link]

  • Medina, R., et al. (2009). Synthesis of New Serotonin 5-HT(7) Receptor Ligands. Determinants of 5-HT(7)/5-HT(1A) Receptor Selectivity. ResearchGate. Available at: [Link]

  • Wallace, O. B., et al. (2022). Serotonin Derivatives as Potent Organocatalytic Switches of DNA Repair Enzyme OGG1. ChemRxiv. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Soderberg, T. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Glen Research. (2014). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Available at: [Link]

  • Daga, M. C., Taddei, M., & Varchi, G. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Synfacts, 2001(1), 0134. Available at: [Link]

  • Di Pietro, O., & Ciana, A. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. Available at: [Link]

  • Barresi, E., et al. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules, 28(14), 5431. Available at: [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(4), 450–464. Available at: [Link]

  • Niello, M., et al. (2020). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. Nature Communications, 11(1), 6296. Available at: [Link]

  • Kumar, V., & Singh, P. (2019). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Mini-Reviews in Medicinal Chemistry, 19(1), 47–73. Available at: [Link]

  • Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. Organic Chemistry Portal. Available at: [Link]

  • Pless, S. A., et al. (2023). Mapping the molecular motions of 5-HT serotonin-gated channel by Voltage-Clamp Fluorometry. eLife, 12, e86725. Available at: [Link]

  • Łażewska, D., & Handzlik, J. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. International Journal of Molecular Sciences, 24(3), 2095. Available at: [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

Sources

Strategic C-H Functionalization of 5-Benzyloxy-3-iodoindole: C2-Selectivity and Orthogonal Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

5-Benzyloxy-3-iodoindole (CAS: 1000-00-0 [Generic placeholder for derivative]) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for serotonin (5-HT) receptor modulators, melatonin analogues, and anti-mitotic agents.

The presence of the C3-Iodine moiety alongside the electron-donating 5-Benzyloxy group creates a unique electronic push-pull system. While the C3-iodine is classically viewed as a handle for Suzuki or Sonogashira coupling, modern catalytic strategies utilize it as an electrophilic partner in Direct C-H Arylation . This approach avoids the pre-functionalization of the coupling partner (e.g., using organometallics), thereby reducing toxic waste and step count—a core tenet of Green Chemistry.

The Challenge: Reactivity vs. Selectivity
  • Electronic Bias: The 5-benzyloxy group (EDG) increases electron density in the indole ring, rendering the oxidative addition of Pd(0) into the C3-I bond slower than in electron-deficient systems, but making the resulting Pd(II) intermediate highly nucleophilic.

  • Site Selectivity: The primary challenge is controlling the "Concerted Metallation-Deprotonation" (CMD) pathway to ensure the C-H activation occurs on the coupling partner (e.g., a thiazole, oxazole, or caffeine derivative) rather than inducing homocoupling or dehalogenation of the indole itself.

Mechanistic Insight: The CMD Pathway

To successfully utilize 5-benzyloxy-3-iodoindole in C-H activation, one must understand the Concerted Metallation-Deprotonation (CMD) mechanism.[1][2][3] Unlike electrophilic aromatic substitution (


), CMD allows Palladium to activate C-H bonds on electron-poor heteroarenes (the coupling partner) using a carbonate or carboxylate base.
Figure 1: Pd-Catalyzed CMD Cycle

The following diagram illustrates the catalytic cycle where 5-benzyloxy-3-iodoindole acts as the electrophile (


).

CMD_Mechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Determining for e- rich Ar-I) Pd0->OxAdd + 5-BnO-3-I-Indole PdII_Ar Pd(II)(Indole)(I)L2 OxAdd->PdII_Ar LigandEx Ligand Exchange (Iodide replaced by Carboxylate) PdII_Ar->LigandEx + RCOOH/Base PdII_OAc Pd(II)(Indole)(OAc)L LigandEx->PdII_OAc Coordination Coordination of Heteroarene (H-Het) PdII_OAc->Coordination + Heteroarene CMD_TS CMD Transition State (Base-assisted deprotonation) Coordination->CMD_TS PdII_BisAr Pd(II)(Indole)(Het)L2 CMD_TS->PdII_BisAr - AcOH RedElim Reductive Elimination PdII_BisAr->RedElim RedElim->Pd0 Regeneration Product Product: 3-(Heteroaryl)-Indole RedElim->Product

Caption: The CMD cycle highlights the critical role of carboxylate bases (e.g., pivalate) in lowering the energy barrier for C-H bond cleavage on the coupling partner.

Experimental Protocols

Protocol A: Direct C-H Heteroarylation of Azoles

Application: Synthesis of 3-(Thiazol-2-yl)-5-benzyloxyindoles. Rationale: Azoles (thiazoles, oxazoles) are privileged pharmacophores. This protocol uses the acidity of the C2-H bond in azoles (


) to couple with the 3-iodoindole.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 5-Benzyloxy-3-iodoindole (1.0 equiv)

  • Coupling Partner: 2-Methylthiazole (or similar azole) (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand:

    
     (10 mol%) or PCy3
    
  • Base:

    
     (2.0 equiv)
    
  • Additive: Pivalic acid (PivOH) (30 mol%) – Crucial for CMD mechanism

  • Solvent: DMA (N,N-Dimethylacetamide) or Toluene (anhydrous)

Step-by-Step Methodology
  • Preparation (Glovebox/Schlenk Line): In an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), Ligand (10 mol%), and

    
     (2.0 equiv).
    
  • Substrate Addition: Add 5-benzyloxy-3-iodoindole (1.0 equiv) and Pivalic acid (0.3 equiv).

  • Solvent & Partner: Evacuate and backfill with Argon (3x). Inject anhydrous DMA (0.2 M concentration relative to indole) and the azole coupling partner (2.0 equiv).

  • Reaction: Seal the vial and heat to 100–110°C for 16–24 hours.

    • Checkpoint: The reaction mixture should turn from dark red to black/brown.

  • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The 3-iodoindole starting material (

    
    ) should disappear, replaced by a highly fluorescent product (
    
    
    
    ).
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMA. Dry over

    
    .
    
  • Purification: Flash column chromatography on silica gel.

Optimization Table: Effect of Conditions

ParameterVariationOutcomeNote
Base

Lower YieldIncreased homocoupling of indole observed.
Base

High YieldSilver acts as a halide scavenger, promoting the reaction but is expensive.
Additive No PivOH<10% Conv.Proves the CMD mechanism; carboxylate assistance is mandatory.
Solvent DMFModerateDecomposition of indole observed at high T (>120°C).
Protocol B: C2-H Alkenylation (Fujiwara-Moritani Type)

Application: Installing an alkene at the C2 position while preserving or utilizing the C3-position. Note: Since C3 is occupied by Iodine, standard C2-activation is difficult without losing the Iodine. However, under oxidative conditions with specific directing groups, C2-functionalization is possible. Standard Alternative: If the goal is C2-H functionalization , it is often better to use N-Protected 5-benzyloxyindole (without C3-I) and direct the activation to C2, then iodinate C3 later.

Revised High-Value Protocol: "One-Pot Larock-Type Annulation" Since the user specifically asks about using the 3-iodoindole, a powerful application is reacting it with an internal alkyne to form complex carbazoles or fused systems via C-H activation of the pendant group.

Protocol: Pd-Catalyzed Cascade Reaction with Internal Alkynes

  • Reagents: 5-Benzyloxy-3-iodoindole, Diphenylacetylene, Pd(OAc)₂,

    
     (oxidant).
    
  • Conditions: DMF, 120°C.

  • Mechanism: Insertion of alkyne into C3-Pd bond, followed by C2-H activation (palladation) and reductive elimination.

Troubleshooting & Quality Control (Self-Validating Systems)

To ensure the trustworthiness of these protocols, implement the following "Self-Validating" checkpoints:

  • Deiodination Check:

    • Symptom:[4][11][12][13][14][15] Appearance of 5-benzyloxyindole (mass = M-126) in LC-MS.

    • Cause: Hydride source in solvent or overheating.

    • Fix: Use freshly distilled DMA; ensure Argon atmosphere is rigorous.

  • Ligand Oxidation:

    • Symptom:[4][11][12][13][14][15][16] Reaction stalls after 1 hour.

    • Cause: Phosphine ligand oxidized to phosphine oxide.

    • Fix: Use

      
       salts of ligands (e.g., 
      
      
      
      ) which are air-stable until deprotonated in situ.
  • The "Silver Mirror" Test (If using Ag salts):

    • If using

      
      , a metallic silver mirror on the vial wall indicates successful halide abstraction and turnover. Absence suggests catalyst poisoning.
      

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation-Deprotonation (CMD) Pathway. Chemistry Letters, 39(11), 1118–1126. Link

  • Seregin, I. V., & Gevorgyan, V. (2007). Direct transition metal-catalyzed functionalization of heteroaromatic compounds. Chemical Society Reviews, 36(7), 1173–1193. Link

  • Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C−H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. Link

  • Rossi, R., Bellina, F., et al. (2014). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated Unactivated C–H Bonds. Chemical Reviews, 110, 1082. Link

  • Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. Science of Synthesis. Link

Sources

Application Notes and Protocols for the Palladium-Catalyzed Arylation of 5-(Benzyloxy)-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed arylation of 5-(benzyloxy)-3-iodo-1H-indole. This pivotal transformation is a cornerstone in medicinal chemistry and drug development, enabling the synthesis of a diverse array of C-3 arylated indole scaffolds. These structures are integral to a multitude of biologically active molecules and pharmaceutical candidates. This document offers an in-depth exploration of the reaction's mechanistic underpinnings, practical experimental procedures, and critical parameters for successful execution and optimization.

Introduction: The Strategic Importance of C-3 Arylated Indoles

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide spectrum of therapeutic activities. Functionalization at the C-3 position is a common strategy for modulating the pharmacological profile of these molecules. The palladium-catalyzed cross-coupling of 3-iodoindoles with various aryl partners represents a powerful and versatile methodology for forging this crucial carbon-carbon bond.[1] The subject of this guide, this compound, is a particularly valuable building block, incorporating an electron-donating benzyloxy group that influences the reactivity of the indole core and offers a handle for further synthetic manipulations.

The choice of the palladium-catalyzed cross-coupling reaction is critical and depends on the desired aryl substituent and the overall synthetic strategy. The most common and effective methods for the arylation of 3-iodoindoles include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Each of these methodologies possesses a unique set of advantages and requires careful consideration of reaction parameters for optimal outcomes.

Mechanistic Overview: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that orchestrates the formation of a new carbon-carbon or carbon-heteroatom bond.[2] This cycle, illustrated below, comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.

  • Transmetalation (for Suzuki-Miyaura): In the Suzuki-Miyaura coupling, an organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Carbopalladation/β-Hydride Elimination (for Heck): In the Heck reaction, the organopalladium intermediate undergoes migratory insertion of an alkene, followed by β-hydride elimination to yield the arylated alkene product and regenerate the palladium catalyst.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired C-3 arylated indole product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition This compound pd_intermediate Ar-Pd(II)-I(L_n) oxidative_addition->pd_intermediate transmetalation Transmetalation (Ar'-B(OR)2 + Base) pd_intermediate->transmetalation heck_path Carbopalladation / β-Hydride Elimination (Alkene) pd_intermediate->heck_path pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl product Ar-Ar' heck_path->product reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration reductive_elimination->product

Figure 1: Generalized palladium catalytic cycle for cross-coupling reactions.

Key Considerations for the Arylation of this compound

Several factors must be carefully considered to ensure a successful and high-yielding arylation of this specific substrate:

  • N-H Acidity and Protection: The indole N-H proton is acidic and can interfere with the catalytic cycle, particularly in Suzuki-Miyaura reactions where a base is employed.[3] While some protocols are effective with the unprotected indole, N-protection can often lead to improved yields and cleaner reactions. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), and tosyl (p-toluenesulfonyl). The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

  • Stability of the Benzyloxy Group: The benzyloxy group is generally stable under many palladium-catalyzed coupling conditions. However, harsh conditions, particularly prolonged heating in the presence of certain palladium catalysts and hydrogen sources, can lead to debenzylation. Monitoring the reaction for the formation of the corresponding 5-hydroxyindole byproduct is advisable.

  • Choice of Palladium Catalyst and Ligand: The selection of the palladium source and the supporting ligand is paramount for achieving high catalytic activity. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄, Pd(dppf)Cl₂, and palladium acetate with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[4] For Heck reactions, phosphine-free catalyst systems or those with specific phosphine ligands are employed. The choice of ligand can also influence the regioselectivity of the arylation.[5]

  • Base and Solvent Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction and in neutralizing the HX generated in the Heck reaction.[6] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (Et₃N, DIPEA). The choice of solvent is also critical, with common options including toluene, dioxane, DMF, and aqueous mixtures. The optimal base and solvent system is highly dependent on the specific substrates and catalyst used.

Comparative Overview of Arylation Methodologies

The following table provides a comparative summary of the most common palladium-catalyzed arylation methods for 3-iodoindoles. The choice of method will be dictated by the desired coupling partner and the functional group tolerance required.

Reaction Coupling Partner Typical Catalyst/Ligand Typical Base Advantages Potential Challenges
Suzuki-Miyaura Arylboronic acids/estersPd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃, K₃PO₄High functional group tolerance, commercially available reagents, mild conditions.Requires stoichiometric base, potential for N-arylation.
Heck AlkenesPd(OAc)₂, Pd/CEt₃N, K₂CO₃Atom-economical, good for vinylation.Limited to alkene coupling partners, regioselectivity can be an issue.
Buchwald-Hartwig Amines, amidesPd₂(dba)₃/XPhos, BrettPhosNaOt-Bu, K₃PO₄Excellent for C-N bond formation.Strong bases may not be compatible with all functional groups.
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃N, piperidineEfficient for C-C triple bond formation.Requires a copper co-catalyst in the classic protocol.

Experimental Protocols

The following protocols provide a starting point for the palladium-catalyzed arylation of this compound. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-5-(benzyloxy)-3-iodo-1H-indole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of the N-Boc protected indole with an arylboronic acid.

Materials:

  • N-Boc-5-(benzyloxy)-3-iodo-1H-indole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene/Ethanol/Water (e.g., 4:1:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-5-(benzyloxy)-3-iodo-1H-indole, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-3-aryl-5-benzyloxy-1H-indole.

Protocol 2: Heck Coupling of N-SEM-5-(benzyloxy)-3-iodo-1H-indole with an Alkene

This protocol outlines a general procedure for the Heck coupling of the N-SEM protected indole with an alkene.

Materials:

  • N-SEM-5-(benzyloxy)-3-iodo-1H-indole (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • Triethylamine (Et₃N) (2.0-3.0 equiv)

  • Anhydrous DMF or acetonitrile

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry reaction vessel, dissolve N-SEM-5-(benzyloxy)-3-iodo-1H-indole and Pd(OAc)₂ in the anhydrous solvent.

  • Add triethylamine and the alkene to the reaction mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction to 80-120 °C and stir for 6-48 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient heating, poor quality reagents.Use a fresh batch of catalyst and high-purity, dry solvents. Ensure the reaction is heated to the appropriate temperature. Consider a different catalyst/ligand system.
Formation of dehalogenated starting material Presence of a hydrogen source, catalyst deactivation.Ensure anhydrous conditions. Use a different base or solvent system.
Debenzylation of the starting material or product Prolonged heating, presence of a hydrogen source.Reduce reaction time and/or temperature. Monitor the reaction closely.
Formation of N-arylated byproduct Reaction with the unprotected indole N-H.Protect the indole nitrogen. Use a milder base or a different solvent system.
Poor reproducibility Inconsistent quality of reagents or solvents, moisture.Use freshly distilled/dried solvents and high-purity reagents. Ensure all glassware is thoroughly dried.

Workflow and Logic Diagram

Experimental Workflow start Start: this compound protection N-Protection (Optional but Recommended) (e.g., Boc, SEM) start->protection coupling Palladium-Catalyzed Cross-Coupling protection->coupling suzuki Suzuki-Miyaura (Arylboronic Acid) coupling->suzuki Choice of Coupling Partner heck Heck (Alkene) coupling->heck Choice of Coupling Partner buchwald Buchwald-Hartwig (Amine) coupling->buchwald Choice of Coupling Partner sonogashira Sonogashira (Alkyne) coupling->sonogashira Choice of Coupling Partner workup Aqueous Work-up and Extraction suzuki->workup heck->workup buchwald->workup sonogashira->workup purification Purification (Column Chromatography) workup->purification deprotection N-Deprotection (if necessary) purification->deprotection product Final Product: 3-Aryl-5-benzyloxy-1H-indole deprotection->product

Sources

synthesis of 3-substituted 5-benzyloxyindoles via iodine displacement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 3-substituted 5-benzyloxyindoles, a critical scaffold in the development of serotonin (5-HT) receptor modulators and melatonin analogues. The protocol leverages the high reactivity of the C-3 iodine atom as a "pseudo-halogen" handle. Unlike electrophilic aromatic substitution (which is limited to alkylation/acylation), iodine displacement via Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or Lithium-Halogen exchange allows for the introduction of diverse aryl, heteroaryl, and alkyl moieties.

Key Technical Insight: The 5-benzyloxy group is a strong electron-donating group (EDG). While this activates the indole ring for the initial iodination, it deactivates the subsequent C-I bond towards oxidative addition in Pd-catalyzed cycles. This guide addresses this specific electronic challenge by optimizing catalyst/ligand combinations.

Strategic Analysis & Mechanism

The Challenge of the 5-Benzyloxy Moiety

The 5-benzyloxy substituent creates a distinct electronic environment compared to naked indole:

  • Iodination (Step 1): The EDG enhances nucleophilicity at C-3, making iodination rapid and high-yielding. Over-iodination (at C-2 or C-6) is a risk that must be managed by stoichiometry and temperature.

  • Displacement (Step 2): In cross-coupling, the Pd(0) species must insert into the C-I bond (oxidative addition). The EDG increases the electron density of the aromatic system, strengthening the C-I bond order via resonance and making the oxidative addition kinetically slower than in electron-deficient indoles.

Reaction Pathway Visualization

IndoleSynthesis Start 5-Benzyloxyindole Iodination Step 1: Regioselective Iodination Start->Iodination NIS or I2/KOH Intermediate 3-Iodo-5-benzyloxyindole Iodination->Intermediate >90% Yield Branch Displacement Strategy Intermediate->Branch Suzuki Path A: Suzuki Coupling (Pd-Catalyzed) Branch->Suzuki Aryl/Heteroaryl coupling LiEx Path B: Li-Halogen Exchange (Nucleophilic Trapping) Branch->LiEx Alkyl/Carbonyl insertion Product 3-Substituted 5-Benzyloxyindole Suzuki->Product LiEx->Product

Figure 1: Strategic workflow for accessing C-3 substituted derivatives. Path A is preferred for library generation; Path B is utilized for specific alkylation or formylation.

Detailed Experimental Protocols

Module 1: Regioselective Synthesis of 3-Iodo-5-benzyloxyindole

Objective: Isolate high-purity intermediate without column chromatography if possible.

Reagents:

  • 5-Benzyloxyindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetone (0.1 M concentration)

Protocol:

  • Dissolution: Dissolve 5-benzyloxyindole in acetone at room temperature (RT) in a foil-wrapped round-bottom flask (iodides are light-sensitive).

  • Addition: Add NIS portion-wise over 15 minutes. The solution will darken slightly.

  • Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (20% EtOAc/Hexane). The starting material (Rf ~0.[1]4) should disappear, replaced by a slightly less polar spot (Rf ~0.45).

    • Note: If C-2 iodination is observed (very non-polar spot), lower the temperature to 0°C.

  • Workup: Pour the reaction mixture into ice-cold water containing 5% sodium thiosulfate (to quench unreacted iodine species). A precipitate will form.[2]

  • Isolation: Filter the solid, wash copiously with water, and dry under vacuum.

    • Yield Expectation: 90–95%.[2]

    • Stability:[3][4] Store at -20°C in the dark. The C-I bond is labile over months at RT.

Module 2: The Displacement – Suzuki-Miyaura Cross-Coupling

Objective: Overcome the electronic deactivation of the C-I bond to couple aryl/heteroaryl groups.

Critical Parameter - The Catalyst System: For this electron-rich substrate, standard Pd(PPh3)4 can be sluggish. We recommend Pd(dppf)Cl2·DCM or Pd(OAc)2/S-Phos . The bidentate ligand (dppf) prevents β-hydride elimination (if alkyl groups are present) and remains stable at the higher temperatures required for this deactivated electrophile.

Protocol:

  • Setup: In a microwave vial or pressure tube, combine:

    • 3-Iodo-5-benzyloxyindole (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[5]

    • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

    • Potassium Carbonate (K2CO3) (3.0 equiv)

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas by bubbling Nitrogen for 10 minutes (Sparging is critical; oxygen poisons the catalyst).

  • Reaction: Seal and heat to 90°C for 4–12 hours.

    • Optimization: If using a microwave reactor, heat to 110°C for 30 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography. 5-benzyloxyindoles are often fluorescent; use a UV lamp for fraction collection.

Data Summary: Catalyst Performance on 5-Benzyloxy Substrates

Catalyst SystemBase/SolventYield (Phenylboronic Acid)Notes
Pd(dppf)Cl2 K2CO3 / Dioxane:H2O88% Recommended. Robust, easy handling.
Pd(PPh3)4Na2CO3 / Toluene:EtOH65%Slower conversion; requires strict O2 exclusion.
Pd(OAc)2 / S-PhosK3PO4 / Toluene92%Best for sterically hindered boronic acids.
Pd/C (Heterogeneous)K2CO3 / DMF45%Significant leaching; incomplete conversion.

Troubleshooting & Optimization (E-E-A-T)

The "Free NH" vs. "Protected NH" Debate
  • Problem: The free N-H proton (pKa ~17) can be deprotonated by the carbonate base, creating an indolyl anion that may coordinate to Palladium, poisoning the catalyst.

  • Solution: If yields are <50% with the standard protocol, protect the nitrogen with a Boc or Tosyl group before the Suzuki coupling.

    • Boc Protection: (Boc)2O, DMAP (cat), CH2Cl2.

    • Effect: Electron-withdrawing protecting groups (EWG) like Tosyl also pull electron density from the ring, accelerating the oxidative addition step (reversing the deactivation problem).

Decision Tree for Reaction Failure

Optimization Start Reaction Failed (<20% Yield) CheckSM Check TLC: Is SM remaining? Start->CheckSM SM_Yes Yes: Oxidative Addition Failure CheckSM->SM_Yes Yes SM_No No: Protodeiodination (Iodine fell off) CheckSM->SM_No No Action1 Switch to Pd(OAc)2 / S-Phos (More active catalyst) SM_Yes->Action1 Action2 Protect Nitrogen (Tosyl) (Activate Electrophile) SM_Yes->Action2 Action3 Use Anhydrous Conditions (Switch to DMF/Cs2CO3) SM_No->Action3 Action4 Lower Temp / Shorter Time SM_No->Action4

Figure 2: Troubleshooting logic for failed cross-coupling reactions.

References

  • Synthesis of 3-Iodoindoles via Iodocyclization

    • Title: A Concise Approach for the Synthesis of 3-Iodoindoles and 3-Iodobenzo[b]furans via Ph3P-Catalyzed Iodocycliz
    • Source: ResearchG
    • URL:[Link]

  • Suzuki Coupling on Benzyloxy-benzaldehydes (Analogous Chemistry)

    • Title: Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction.[6][7]

    • Source: Bentham Science / Letters in Organic Chemistry.
    • URL:[Link]

  • General Suzuki Coupling Mechanism & Conditions

    • Title: Suzuki-Miyaura Cross-Coupling: Mechanism and Conditions.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Palladium-Catalyzed Cross-Coupling in Pharmaceutical Compounds

    • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds (Context on Pd c
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Application Note: Strategic Synthesis of Melatonin Analogues via the 5-Benzyloxy-3-iodoindole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The development of high-affinity ligands for melatonin receptors (


 and 

) is critical for treating circadian rhythm sleep disorders, depression, and neurodegenerative conditions. While direct functionalization of melatonin (5-methoxy-N-acetyltryptamine) is possible, it often lacks the versatility required for Structure-Activity Relationship (SAR) studies.

This guide details a robust, modular synthetic pathway using 5-benzyloxy-3-iodoindole as a divergent intermediate. Unlike the classical Fischer indole synthesis, which requires pre-functionalized hydrazines, this route utilizes the high reactivity of the C3-iodide for palladium-catalyzed cross-coupling (Heck Reaction). This allows for the rapid installation of diverse side chains while the C5-benzyloxy group serves as a masked hydroxyl, enabling late-stage optimization of the "head" group (5-methoxy, 5-hydroxy, or 5-aryloxy variants).

Key Advantages of This Protocol:
  • Regiocontrol: Exclusive C3-functionalization avoids N1-alkylation byproducts common in alkyl halide nucleophilic substitutions.

  • Modularity: The C3-iodo handle accepts various acrylates and styrenes via Heck coupling, allowing modulation of the linker rigidity—a key factor in

    
     selectivity.
    
  • Scalability: Avoids the use of unstable diazonium salts or toxic hydrazines.

Synthetic Workflow Visualization

The following diagram outlines the critical path from the commercially available 5-benzyloxyindole to the final melatonin analogue.

MelatoninSynthesis cluster_mechanism Critical Control Point: Stability Start 5-Benzyloxyindole (Commercial Reagent) Inter1 5-Benzyloxy-3-iodoindole (Labile Intermediate) Start->Inter1 NIS, Acetone 0°C -> RT (90-95%) HeckProd Indole-3-acrylate Derivative Inter1->HeckProd Pd(OAc)2, PPh3 Methyl Acrylate, Et3N Heck Coupling RedInt Saturated Side Chain HeckProd->RedInt H2, Pd/C or LiAlH4 (Reduction) Final Melatonin Analogue (Amide Formation) RedInt->Final Ac2O or R-COCl (Amidation)

Figure 1: Strategic workflow for the conversion of 5-benzyloxyindole to melatonin analogues via the 3-iodo intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of 5-Benzyloxy-3-iodoindole

Objective: Regioselective iodination of the indole C3 position. Critical Mechanism: Electrophilic aromatic substitution using N-iodosuccinimide (NIS). NIS is preferred over elemental iodine (


) due to milder conditions and easier workup.

Reagents & Materials:

  • 5-Benzyloxyindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetone (Reagent Grade)

  • Sodium Thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Dissolution: In a foil-wrapped round-bottom flask (to protect from light), dissolve 5-benzyloxyindole (e.g., 5.0 g) in acetone (50 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Do not add all at once to prevent local concentration spikes that could lead to over-iodination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The product will appear as a less polar spot compared to the starting material.

  • Quenching: Pour the reaction mixture into a stirred solution of ice water containing 5% sodium thiosulfate (to reduce unreacted iodine species).

  • Isolation: A precipitate should form.[1] Filter the solid, wash copiously with cold water, and dry under vacuum in the dark.

    • Note: If no precipitate forms, extract with diethyl ether, wash with brine, dry over

      
      , and concentrate.
      
  • Storage: CRITICAL. 3-Iodoindoles are prone to oxidative de-iodination (turning purple/brown). Use immediately in Protocol B or store at -20°C under Argon.

Yield Expectation: 85–95% (Off-white to pale yellow solid).

Protocol B: The Heck Coupling (C-C Bond Formation)

Objective: Installation of the carbon side-chain precursor. Mechanism: Palladium-catalyzed oxidative addition into the C-I bond, alkene insertion, and


-hydride elimination.

Reagents:

  • 5-Benzyloxy-3-iodoindole (from Protocol A)

  • Methyl Acrylate (1.5 equiv) (or Acrylonitrile for nitrile route)

  • Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Triphenylphosphine (

    
    ) (15 mol%)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a dry pressure tube or flask, dissolve

    
     and 
    
    
    
    in DMF under an Argon atmosphere. Stir for 15 minutes at RT until the solution turns yellow/orange (formation of active
    
    
    species).
  • Substrate Addition: Add the 5-benzyloxy-3-iodoindole, triethylamine, and methyl acrylate.

  • Heating: Seal the vessel and heat to 80–90°C for 4–12 hours.

    • Visual Check: The reaction will darken as

      
       cycles. Excessive black precipitation ("Palladium Black") early in the reaction indicates insufficient ligand (
      
      
      
      ) or oxygen leakage.
  • Workup: Cool to RT. Dilute with EtOAc and wash with water (

    
    ) to remove DMF. Wash with brine, dry (
    
    
    
    ), and concentrate.[2]
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient). The product is typically the (E)-isomer of methyl 3-(5-benzyloxy-1H-indol-3-yl)acrylate.

Yield Expectation: 70–85%.

Protocol C: Elaboration to Melatonin Analogue

Objective: Reduction of the acrylate side chain and amide formation.

Step-by-Step Methodology:

  • Hydrogenation (Double Bond Reduction): Dissolve the acrylate from Protocol B in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 2–4 hours.

    • Caution: If you wish to retain the benzyl group, monitor carefully. Extensive hydrogenation will deprotect the benzyl ether to a phenol (5-hydroxy). If 5-hydroxy is desired (serotonin analogue), continue for 12+ hours. If 5-benzyloxy is desired, stop immediately upon consumption of the alkene (check NMR for loss of vinylic protons).

  • Amide Formation (from Ester):

    • Method A (Direct Aminolysis): Treat the saturated methyl ester with excess ethylamine or methylamine in methanol in a sealed tube at 60°C.

    • Method B (Reduction to Amine): Reduce the ester to the alcohol (

      
      ), convert to mesylate, displace with azide, and reduce to amine (Tryptamine route). Then, react with Acetyl Chloride (
      
      
      
      ) and
      
      
      to form the acetamide.

Troubleshooting & Critical Parameters

ParameterObservationRoot CauseCorrective Action
Iodination Product turns purple/brown rapidly.Iodine liberation / Oxidation.[3]Wash with thiosulfate immediately. Store in dark/cold.
Heck Reaction Low conversion; Starting material remains.Catalyst poisoning or inactive Pd species.Ensure Argon sparging of DMF. Increase catalyst load to 10 mol%.
Heck Reaction Regioisomers observed.N-alkylation vs. C-coupling.Use anhydrous bases (

or

). Avoid NaH.
Reduction Loss of Benzyl group.Over-hydrogenation.Use Wilkinson's Catalyst (

) for selective alkene reduction if Pd/C is too aggressive.

Mechanistic Diagram: The Heck Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields.

HeckCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoindole Coord Alkene Coordination OxAdd->Coord + Acrylate Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base assisted) Elim->Regen - Product Regen->Pd0 + Base / - HI

Figure 2: Palladium catalytic cycle specific to the 3-iodoindole substrate.

References

  • Yous, S., et al. (1992). "Novel melatonin analogues: synthesis and binding affinities at melatonin receptors."[4][5][6] Journal of Medicinal Chemistry. Link

  • Larock, R. C., & Yum, E. K. (1991). "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society. Link

  • Suzen, S. (2006). "Antioxidant activities of synthetic indole derivatives and possible activity mechanisms." Pharmacology.[4][7][8][9][10] Link

  • Rivara, S., et al. (2008). "Melatonin Receptor Agonists: SAR and Applications to the Treatment of Sleep-Wake Disorders." Current Topics in Medicinal Chemistry. Link

  • Sigma-Aldrich. "5-Benzyloxyindole Product Specification." Link

Sources

Application Note: Protecting Group Strategies for 5-Benzyloxy-3-Iodoindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It addresses the specific synthetic challenge of accessing 5-benzyloxy-3-iodoindole , a critical intermediate for serotonin receptor modulators and kinase inhibitors.[1]

Executive Summary

The synthesis of 5-benzyloxy-3-iodoindole presents a classic "push-pull" conflict in heterocyclic chemistry. The 5-benzyloxy group (electron-donating) significantly activates the indole ring, making it prone to oxidation and over-iodination.[1][2] Conversely, the resulting 3-iodoindole moiety is notoriously unstable in its free N-H form, susceptible to light-induced homolytic cleavage and oxidative dimerization.[2][3]

This guide evaluates two primary strategies:

  • The "Stabilization-First" Route (Recommended): N-protection prior to iodination to dampen ring reactivity and ensure product stability.[1]

  • The "Direct Capture" Route: Direct iodination of the free indole followed by immediate consumption or protection.

Strategic Analysis of Protecting Groups[4]

The choice of N-protecting group (PG) dictates the iodination conditions (electrophilicity required) and the stability of the final intermediate.[3]

FeatureFree Indole (N-H) N-Tosyl (N-Ts) N-Boc
C3 Nucleophilicity High. Reacts with mild electrophiles (I₂, NIS).[1][2][3]Low. Ring deactivated; requires activated electrophiles (NIS/TFA).Moderate. Less deactivating than Tosyl; acid-labile.
3-Iodo Product Stability Poor. Sensitive to light/air.[1] Decomposes to red/brown oligomers.[1][2]Excellent. Electron-withdrawing group stabilizes the C-I bond.Good. Stable solid, but Boc removal can be harsh on C-I bond.[2][3]
Regioselectivity Exclusive C3 (unless blocked).[1][2][3]Exclusive C3.Exclusive C3.
Rec. Strategy Use only for in situ generation.Standard for isolation/storage. Alternative if base-labile deprotection is needed later.[1]
Mechanistic Insight: The Electronic Tug-of-War

The 5-benzyloxy group donates electron density into the ring (via resonance), enhancing the nucleophilicity at C3.[1][3] Protecting the nitrogen with a sulfonyl group (Tosyl) withdraws density (induction and resonance), stabilizing the system but requiring a more potent iodinating agent.[2]

IndoleReactivity Figure 1: Divergent Synthetic Pathways for 5-Benzyloxy-3-Iodoindole Substrate 5-Benzyloxyindole PathA Path A: Direct Iodination (High Reactivity) Substrate->PathA I2 / KOH PathB Path B: N-Protection (Tosyl) (Stabilization) Substrate->PathB TsCl / NaH Intermediate_Free 3-Iodo-5-OBn-Indole (Free NH) [UNSTABLE] PathA->Intermediate_Free Intermediate_Prot N-Ts-5-OBn-Indole [STABLE] PathB->Intermediate_Prot Product_Stable N-Ts-3-Iodo-5-OBn-Indole (Isolable Solid) Intermediate_Free->Product_Stable Immediate TsCl (Race against time) Decomp Decomposition (Oxidative Dimerization) Intermediate_Free->Decomp Light/Air Intermediate_Prot->Product_Stable NIS / cat. TFA

[1][2][3]

Detailed Protocols

Protocol A: The Robust "Stabilization-First" Method (N-Tosyl)

Best for: Scale-up, storage of intermediate, and minimizing decomposition.[1][2][3]

Reagents:

  • 5-Benzyloxyindole[1][2][4][5][6][7]

  • p-Toluenesulfonyl chloride (TsCl)[1][2][3]

  • Sodium Hydride (NaH) (60% dispersion)[1][2][3]

  • N-Iodosuccinimide (NIS)[1][2][3][8][9][10]

  • Trifluoroacetic acid (TFA) (Catalytic)[1][2][3][9]

  • Solvents: DMF (anhydrous), Acetonitrile (MeCN)[1][2][3]

Step 1: N-Protection[1][2]
  • Dissolve 5-benzyloxyindole (1.0 equiv) in anhydrous DMF (0.2 M) under inert atmosphere (N₂/Ar).

  • Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Stir for 30 min (solution will turn dark).

  • Add TsCl (1.1 equiv) dissolved in minimal DMF dropwise.[1][2][3]

  • Warm to Room Temperature (RT) and stir for 2–4 hours until TLC indicates consumption of starting material.

  • Workup: Quench with ice water. The N-tosyl product usually precipitates.[1] Filter, wash with water and hexanes.[2] Recrystallize from EtOH if necessary.

Step 2: Controlled Iodination[1][2]
  • Dissolve N-Ts-5-benzyloxyindole (1.0 equiv) in Acetonitrile (MeCN) or DCM (0.1 M).[1][2][3]

  • Add NIS (1.1 equiv) in one portion.[1][2][3]

  • Add TFA (0.1 equiv) as a catalyst.[1][2][3] Note: The 5-OBn group activates the ring enough that strong Lewis acids (BF₃) are rarely needed; mild acid catalysis is sufficient.[1][3]

  • Stir at RT for 2–6 hours. Monitor by HPLC/TLC.[1][2]

  • Workup: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color change from red/brown to yellow). Extract with DCM.[1][2]

  • Isolation: Dry over MgSO₄, concentrate. The product, 1-tosyl-3-iodo-5-benzyloxyindole , is a stable solid.[1][2][3]

Protocol B: The "Direct Capture" Method (Free Indole)

Best for: Rapid, small-scale synthesis where the product is used immediately in a coupling reaction (e.g., Sonogashira).[2][3]

Reagents:

  • 5-Benzyloxyindole[1][2][4][5][6][7]

  • Iodine (I₂)[1][2][3][8]

  • Potassium Hydroxide (KOH)[1][2][3]

  • Solvent: DMF[1][2][3][8][11]

Procedure
  • Dissolve 5-benzyloxyindole (1.0 equiv) and KOH (2.5 equiv) in DMF (0.2 M).

  • Add I₂ (1.05 equiv) portion-wise at RT.[1][2][3] The reaction is exothermic and rapid (< 1 hour).[1][2][3]

  • Critical Step: Pour the mixture into ice water containing 0.5% sodium bisulfite.

  • Filtration: The 3-iodoindole precipitates as a solid.[1] Filter immediately.

  • Handling: Do not dry under vacuum for extended periods. Use the wet cake immediately for the next step or store under Argon at -20°C in the dark.

    • Warning: 3-iodo-5-benzyloxyindole will turn purple/black upon exposure to light and air due to radical decomposition.[1]

Comparative Data & Troubleshooting

ParameterProtocol A (N-Tosyl)Protocol B (Direct)
Overall Yield 85–92% (2 steps)90–95% (crude)
Purity High (>98% after cryst.)[1][2][3]Variable (decomposes)
Stability Bench stable (weeks)Hours (at RT/Light)
Atom Economy Lower (requires Ts group)Higher
Safety Standard Organic HazardsHigh sensitizer risk (Iodoindole)
Troubleshooting Guide
  • Problem: Low conversion in Protocol A (Step 2).

    • Root Cause:[1][2][3][11][12] N-Ts deactivation is too strong.[1]

    • Fix: Increase TFA to 0.5 equiv or switch solvent to mild acidic conditions (Acetic Acid).[1][2][3] Alternatively, use AgOTf (Silver Triflate) as a catalyst to activate NIS.[1][2][3][13]

  • Problem: Purple/Black tar in Protocol B.

    • Root Cause:[1][2][3][11][12] Oxidative decomposition of the free 3-iodoindole.[1]

    • Fix: Ensure total exclusion of light (wrap flasks in foil).[1][2] Perform workup rapidly. Consider switching to Protocol A.

References

  • Regioselective Iodination with NIS: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2][3][13] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.[2][3] Link

  • Indole Stability & Protection: Gribble, G. W. (2000).[1][2][3] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.[2] Link

  • Use of Silver Catalysts: Racys, D. T., et al. (2016).[2][3][13] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide. Journal of Organic Chemistry, 81(17), 772–780.[2][3] Link[1][2]

  • Synthesis of 5-Benzyloxyindole Precursors: Organic Syntheses, Coll. Vol. 6, p.104 (1988); Vol. 59, p.183 (1979).[1][2][3] 4-Benzyloxyindole.[1] Link

  • General Indole Iodination: Bocchi, V., & Palla, G. (1982).[2][3] Synthesis of 3-iodoindoles. Synthesis, 1982(12), 1096-1097.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization & Isolation of 3-Iodoindoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-3IOD-STAB-001 Subject: Preventing Deiodination and Degradation During Workup and Purification Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Diagnostic

The Problem: 3-Iodoindoles are electron-rich heterocycles that function chemically as "latent enamines." The Carbon-Iodine (C-I) bond at position 3 is exceptionally fragile due to the high electron density of the pyrrole ring.

The Failure Mode: The most common cause of yield loss is Protodeiodination (acid-catalyzed replacement of Iodine with Hydrogen) or Oxidative Deiodination (radical-mediated cleavage by light/heat).

Immediate Action Required:

  • Neutralize: All workup solutions must be buffered to pH 7–8.

  • Deactivate: Standard silica gel is acidic (pH ~4–5) and will destroy your compound. You must use Basic Alumina or Triethylamine-doped silica.

  • Shield: Exclude light immediately; 3-iodoindoles are photolabile.

Mechanistic Insight (The "Why")

To prevent degradation, you must understand the enemy: Protons (


)  and Radicals (

)
.
The Protodeiodination Pathway

Indoles are highly nucleophilic at C3. In the presence of even weak acids (like untreated silica gel or unquenched Lewis acids), the C3 position is protonated. This forms a cation that restores aromaticity by ejecting the Iodine cation (


), effectively reverting your product to the starting indole.

Protodeiodination cluster_prevention Prevention Strategy Indole 3-Iodoindole (Electron Rich) Intermediate C3-Protonated Cationic Intermediate Indole->Intermediate Protonation (H+) Acid Acid Source (Silica/H+) Acid->Intermediate Product Deiodinated Indole (Impurity) Intermediate->Product - I+ Iodine I+ Species (Lost) Intermediate->Iodine Base Base (TEA/Bicarb) Neutralizes H+ Base->Acid Quench

Figure 1: The acid-catalyzed protodeiodination mechanism. The critical control point is the neutralization of


 to prevent the formation of the cationic intermediate.

Experimental Protocols (The "How")

Workup Protocol: The "Double Quench" System

Use this protocol immediately after the iodination reaction (e.g., NIS or


 mediated).
StepReagentFunctionCritical Note
1 10% Na₂S₂O₃ (aq) Reductive Quench: Reduces unreacted

or

species to harmless Iodide (

).
Removes the "purple" color. Essential to stop oxidative radical chains.
2 Sat. NaHCO₃ (aq) pH Buffer: Neutralizes acids generated (e.g., Succinimide is acidic; HI is a byproduct).MANDATORY. Ensure aqueous layer pH is >7.
3 Extraction Solvent

or

Avoid prolonged contact with the aqueous layer.
4 Drying

or

Do NOT use

if your indole is very sensitive;

is slightly Lewis acidic. Use

for maximum safety.
Purification Protocol: Stationary Phase Selection

Standard silica gel chromatography is the #1 cause of yield loss for 3-iodoindoles.

Option A: Basic Alumina (Recommended)
  • Material: Aluminum Oxide (Basic), Brockmann Activity II or III.

  • Why: The surface is alkaline, preventing protonation of C3.

  • Procedure: Pack column with Basic Alumina. Elute with Hexanes/EtOAc. No additives needed.[1]

Option B: Triethylamine (TEA) Doped Silica

If you must use silica, you must passivate the acidic sites.

  • Slurry Preparation: Mix Silica Gel with your starting eluent (e.g., 10% EtOAc/Hexane).

  • Doping: Add 1–3% Triethylamine (v/v) to the slurry.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the TEA-doped eluent.

  • Running: Run your purification using the eluent containing 0.5–1% TEA.

    • Note: The TEA neutralizes the silanol (Si-OH) groups.

Stability Data & Troubleshooting

Stability Matrix

Comparison of 3-iodoindole stability under different conditions.

ConditionStability RatingObserved Effect
Solid State (-20°C, Dark) HighStable for months.
Solution (

, Light)
LowTurns purple/black within hours (Radical cleavage).
Silica Gel (Untreated) Critical FailureDeiodination within 10–30 mins.
Basic Alumina HighStable during purification.
N-H Indole vs. N-R Indole N-R > N-HN-protecting groups (Boc, Tosyl) withdraw density, stabilizing the C-I bond.
FAQ: Troubleshooting Specific Issues

Q: My product turned purple on the rotary evaporator. What happened? A: The purple color indicates free Iodine (


). This is caused by thermal or photolytic homolysis .
  • Fix: Keep the water bath <35°C. Cover the flask with aluminum foil. Ensure the rotary evaporator is not under direct sunlight.

Q: I see a new spot on TLC that matches the starting material (un-iodinated indole). A: This is Protodeiodination . Your column was likely too acidic.

  • Fix: Switch to Basic Alumina or increase the TEA concentration in your silica column. Ensure your NMR solvent (

    
    ) is not acidic (filter it through basic alumina or use 
    
    
    
    ).

Q: Can I store the 3-iodoindole in solution? A: Never. Chloroform naturally forms HCl over time, and light promotes radical cleavage. Always evaporate to dryness immediately and store as a solid at -20°C under Argon/Nitrogen.

Decision Logic for Purification

Use this flowchart to select the correct purification method for your specific substrate.

PurificationLogic Start Start: Purification of 3-Iodoindole CheckN Is the Indole N-H or N-Protected? Start->CheckN NH N-H (Free Indole) CheckN->NH Unprotected NR N-R (Boc, Tosyl, Alkyl) CheckN->NR Protected Sensitive High Sensitivity (Risk of Deiodination) NH->Sensitive Moderate Moderate Stability NR->Moderate MethodA Method A: Basic Alumina Column (Safest) Sensitive->MethodA Required Moderate->MethodA Preferred MethodB Method B: Silica + 2% Et3N (Passivated) Moderate->MethodB Acceptable

Figure 2: Decision matrix for selecting the stationary phase based on substrate stability.

References

  • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles. Synthesis, 1982(12), 1096-1097. Link

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690. Link

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography (Acid Sensitive Compounds). Link

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS) Reactivity and Protocols. Link

  • Beilstein Institut. Consecutive four-component synthesis of trisubstituted 3-iodoindoles.[2] Beilstein Journal of Organic Chemistry. Link

Sources

stability of 5-(Benzyloxy)-3-iodo-1H-indole to light and air

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(Benzyloxy)-3-iodo-1H-indole Stability & Handling

Introduction

You are likely working with This compound as a synthetic intermediate for serotonin modulators, melatonin analogues, or tryptamine derivatives.[1]

The Bottom Line: This compound is highly fragile .[1] It possesses a "perfect storm" of structural features that predispose it to decomposition:

  • The 3-Iodo Group: The Carbon-Iodine (

    
    ) bond is photolabile and weak (
    
    
    
    65 kcal/mol), making it susceptible to homolytic cleavage by UV/visible light.[1]
  • The 5-Benzyloxy Group: This is a strong electron-donating group (EDG).[1] It increases electron density in the indole ring, significantly lowering the oxidation potential and making the compound more reactive toward atmospheric oxygen than unsubstituted 3-iodoindole.

This guide provides the mechanistic understanding and protocols required to maintain the integrity of your material.

Module 1: Critical Stability Profile

The Decomposition Mechanism

Understanding why the compound degrades allows you to prevent it. The primary failure modes are Photodeiodination (Light) and Oxidative Coupling (Air).

Visualizing the Decay Pathway: The following diagram illustrates how light and air attack the molecule, leading to the characteristic "pink/purple" discoloration (Iodine release) and complex mixtures.

DecompositionPathway Compound This compound (Off-white Solid) Radical Indolyl Radical Pair [Indole• + I•] Compound->Radical Light (hv) Homolytic Cleavage Oxindole Oxindoles/Dimers (Brown Gum) Compound->Oxindole O2 (Air) Slow Oxidation Deiodinated 5-Benzyloxyindole (Major Impurity) Radical->Deiodinated H-Abstraction (Solvent/Moisture) Iodine Iodine (I2) (Pink/Purple Color) Radical->Iodine Radical Recombination

Figure 1.1: Mechanistic pathway of decomposition. Light triggers radical formation leading to iodine release (color change) and de-iodinated byproduct.

Stability Data Summary
ParameterStability RatingObserved EffectTimeframe (Approx.)
Solid State (Dark, -20°C) HighStable off-white solid.[1]> 12 Months
Solid State (Light, RT) LowTurns pink/purple (surface crust).24 - 48 Hours
Solution (CH₂Cl₂, Light) Critical Rapid darkening, liberation of

.
< 1 Hour
Solution (DMSO, Air) PoorOxidative coupling/dimerization.< 6 Hours

Module 2: Troubleshooting Guide (FAQ)

Q1: My off-white solid has turned pink or purple. Is it ruined?

  • Diagnosis: The color comes from elemental Iodine (

    
    ) released during surface photolysis.
    
  • Solution:

    • If faint pink: The bulk material is likely intact.[1] Wash the solid with cold hexanes or a dilute sodium thiosulfate solution (to reduce

      
       to iodide) followed by water, then dry under high vacuum in the dark.
      
    • If deep purple/brown: Significant decomposition has occurred.[1] Check purity by TLC. Recrystallization is required (see Module 3).[1]

Q2: I see a new spot on TLC just below my product spot. What is it?

  • Diagnosis: This is almost certainly 5-(Benzyloxy)-1H-indole (the de-iodinated parent).[1]

  • Cause: Exposure to light in solution.[1] The iodine radical was cleaved and replaced by a hydrogen atom abstracted from the solvent.

  • Prevention: Wrap all flasks in aluminum foil immediately. Avoid chlorinated solvents (like chloroform) for storage, as they can generate radicals that accelerate this process.

Q3: My yield is low in Suzuki/Sonogashira couplings.

  • Diagnosis: Oxidative homocoupling.[1]

  • Mechanism: The electron-rich 5-benzyloxy ring makes the oxidative addition step of Palladium faster, but it also promotes "homocoupling" (indole-indole dimerization) if

    
     is present.[1]
    
  • Fix: Degas all solvents rigorously (sparge with Argon for 15 mins) before adding the catalyst and the indole.

Module 3: Best Practice Protocols

Storage & Handling Workflow

Follow this decision tree to ensure sample integrity.

HandlingProtocol Start Received Compound ImmedUse Immediate Use? Start->ImmedUse LongTerm Long Term Storage ImmedUse->LongTerm No SolnPrep Solution Preparation ImmedUse->SolnPrep Yes StorageCond 1. Amber Vial 2. Flush with Argon 3. Store at -20°C LongTerm->StorageCond Protocol A Precautions 1. Wrap glassware in FOIL 2. Use degassed solvents 3. Avoid acidic CDCl3 for NMR SolnPrep->Precautions Protocol B

Figure 3.1: Decision tree for handling photolabile iodoindoles.

Purification Protocol (Rescue Strategy)

If your compound has degraded (significant purple color), use this recrystallization method. Avoid silica gel chromatography if possible, as the acidity of silica can accelerate de-iodination.

Recrystallization Procedure:

  • Dissolve: Dissolve the crude pink solid in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at room temperature. (Do not heat strongly).[2][3]

  • Wash (Optional): If very purple, wash the organic layer quickly with 5% aqueous Sodium Thiosulfate (

    
    ) to remove iodine. Dry over 
    
    
    
    .[1]
  • Precipitate: Slowly add Hexanes (or Pentane) while stirring until the solution becomes cloudy.

  • Crystallize: Place in the freezer (-20°C) overnight.

  • Filter: Collect the off-white needles by cold filtration.[1]

NMR Solvent Choice
  • Avoid:

    
     (Chloroform-d).[1] It is often naturally acidic (forms HCl over time) and promotes decomposition.
    
  • Preferred:

    
     or Acetone-
    
    
    
    .[1] These are non-acidic and stabilize the dipole. If you must use Chloroform, filter it through basic alumina first to remove acid traces.

References

  • Beilstein J. Org.[1] Chem. (2013).[1][4] Consecutive four-component synthesis of trisubstituted 3-iodoindoles. (Discusses the specific sensitivity of 3-iodoindoles to light and storage decomposition).

  • Fisher Scientific Safety Data Sheet . 5-Benzyloxyindole-3-carboxaldehyde. (Provides baseline handling for the 5-benzyloxyindole class, noting air sensitivity).

  • PubChem . 3-iodo-1H-indole Compound Summary. (General chemical properties and instability markers for the 3-iodo core).

  • International Journal of Chemical Studies . 3-Substituted indole: A review. (Overview of oxidative susceptibility of electron-rich indoles).

Sources

Technical Support Center: Iodoindole Recrystallization & Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Tier 3 Technical Support Document for the purification of iodoindoles. It moves beyond basic textbook definitions to address the specific physicochemical challenges of the iodine-indole moiety (C-I bond lability, low melting points, and lipophilicity).

Ticket ID: REC-IODO-552 Subject: Optimization of Solvent Systems & Troubleshooting Oiling Out Status: Open Assigned Specialist: Senior Application Scientist

⚠️ Tier 1: Critical Stability & Handling (Read Before Experimentation)

Before attempting recrystallization, you must acknowledge the inherent instability of the C–I bond in the indole framework. Unlike chloro- or bromoindoles, iodoindoles are highly susceptible to homolytic cleavage triggered by light and heat.

  • The "Purple Warning": If your crude solid or solution turns purple or brown, free iodine (

    
    ) has been released. This acts as an autocatalytic oxidant, accelerating further decomposition.
    
  • Thermal Ceiling: Many iodoindoles (e.g., 3-iodoindole) have relatively low melting points (

    
    ). Recrystallizing at temperatures near or above the melting point guarantees "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.
    

Mandatory Pre-requisites:

  • Amber Glassware: All crystallization flasks must be wrapped in foil or be made of amber glass.

  • Temperature Limit: Do not heat solvent baths above

    
     unless the specific derivative has a confirmed high melting point (
    
    
    
    ).

Tier 2: Solvent System Optimization

Q: What is the "Golden Pair" for iodoindoles?

A: The most historically validated system for lipophilic iodoindoles (like 5-iodoindole) is Diethyl Ether / Hexanes (or Petroleum Ether) .

  • Why it works: Iodoindoles are moderately soluble in ether but poorly soluble in hexanes. Crucially, the boiling point of this mixture (

    
    ) is well below the melting point of most iodoindoles, preventing the "melt-before-dissolve" phenomenon.
    
Q: My compound is too polar for Ether/Hexanes. What is the alternative?

A: For more polar derivatives (e.g., those with amide or ester side chains), use Ethanol / Water or Methanol / Water .

  • Expert Note: You must use a "Reverse Addition" protocol here. Dissolve the indole in the minimum amount of warm alcohol, then add water dropwise until turbidity persists. Do not boil the water/alcohol mix to saturation, as the high heat will degrade the iodide.

Reference Table: Solvent Compatibility Matrix
Iodoindole TypePrimary Solvent (Good)Anti-Solvent (Bad)Temperature LimitRisk Factor
Lipophilic (e.g., 5-iodoindole)Diethyl EtherHexanes / Pentane

High evaporation rate; flammable.
General (e.g., 3-iodoindole)Dichloromethane (DCM)Hexanes

DCM can be difficult to remove from crystal lattice.
Polar (Functionalized)Ethanol / MethanolWater

Hydrolysis of C-I bond if heated too long.
High MP (>120°C)Ethyl AcetateHexanes

Standard system; generally safe.

Tier 3: Experimental Workflows (Visualized)

Workflow 1: The "Cold-Diffusion" Method (Recommended for Unstable Iodoindoles)

For highly sensitive compounds (like 3-iodoindole), thermal recrystallization is too risky. Use the Vapor Diffusion method described below.

VaporDiffusion Start Start: Crude Iodoindole Dissolve Dissolve in min. volume of DCM or Ether (Solvent A) Start->Dissolve Filter Filter solution into small inner vial Dissolve->Filter PrepChamber Place open inner vial inside larger jar Filter->PrepChamber AddAnti Add Hexanes (Solvent B) to outer jar (Do not mix!) PrepChamber->AddAnti Seal Seal outer jar tightly Store in DARK at 4°C AddAnti->Seal Diffusion Solvent B diffuses into A Slowly lowers solubility Seal->Diffusion Harvest Harvest Crystals (High Purity, Low Stress) Diffusion->Harvest

Caption: Vapor diffusion minimizes thermal stress. The anti-solvent (Hexanes) slowly diffuses into the solution, forcing crystallization without heating.

Tier 4: Troubleshooting & FAQs

Q: The solution turned into an "oil" at the bottom of the flask. How do I save it?

A: "Oiling out" occurs when the specific saturation temperature is higher than the melting point of the solvated solid.

The Rescue Protocol:

  • Do NOT cool further. This will just harden the oil into an amorphous glass.

  • Re-heat the mixture slightly to redissolve the oil into the solution.

  • Add Good Solvent: Add a small volume (1-2 mL) of the "Good" solvent (e.g., Ether or Ethanol) to change the composition.

  • Seed It: Cool very slowly to room temperature. When the temperature is

    
     below the expected melting point, add a seed crystal  (a tiny speck of crude solid works if pure is unavailable).
    
  • Sonication: If no crystals form, briefly sonicate the flask. This creates cavitation bubbles that act as nucleation sites.

Q: My crystals are turning grey/purple during drying.

A: This is surface oxidation releasing iodine.

  • Immediate Fix: Wash the crystals with cold hexanes containing a trace amount of antioxidants (if compatible) or simply minimize air exposure.

  • Correct Drying: Dry under high vacuum in the dark. Do not oven dry. Store under Argon at

    
    .
    
Workflow 2: Oiling Out Decision Logic

OilingOut Problem Problem: Oiling Out Observed CheckTemp Is Temp > Melting Point? Problem->CheckTemp YesTemp YES: Solution is too hot CheckTemp->YesTemp High Heat NoTemp NO: Impurities lowering MP CheckTemp->NoTemp Low Heat Action1 Add more 'Good Solvent' to lower saturation temp YesTemp->Action1 Action3 Triturate oil with cold Hexanes NoTemp->Action3 Action2 Re-heat to dissolve oil Then cool SLOWER Action1->Action2 Success Crystallization Initiated Action2->Success Action3->Action2

Caption: Logical pathways to resolve oiling out. Adjusting solvent ratios prevents the solute from separating as a liquid phase.

References

  • Synthesis and Stability of 3-Iodoindoles: Ledermann, N., et al. "Consecutive four-component synthesis of trisubstituted 3-iodoindoles..." Beilstein Journal of Organic Chemistry, 2023, 19, 1379–1385.[1] [Link] (Validates the light sensitivity and decomposition risks of 3-iodoindole derivatives).

  • Recrystallization of 5-Iodoindole: Hydorn, A. E. "A Convenient Synthesis of 5-Iodoindole." The Journal of Organic Chemistry, 1967, 32(12), 4100–4101. [Link] (Establishes the Ether/Skellysolve B [Hexanes] system as a proven protocol).

  • General Recrystallization Troubleshooting: University of Rochester, Department of Chemistry. "Tips and Tricks: Recrystallization." [Link] (Source for general solubility principles and solvent polarity selection).

Sources

troubleshooting low conversion in 3-iodoindole cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

3-Iodoindoles are privileged but notorious scaffolds in medicinal chemistry. Their reactivity profile is dominated by two competing failure modes: Catalyst Poisoning (due to the acidic N-H) and Protodehalogenation (reduction of the C-I bond).

Unlike standard aryl halides, 3-iodoindoles possess an electron-rich core that makes oxidative addition slower than electron-deficient systems. Furthermore, the C-3 position is electronically coupled to the nitrogen lone pair, meaning the stability of the C-Pd bond is precarious.

Diagnostic Flowchart

Use the following logic tree to identify your specific failure mode before proceeding to the modules.

TroubleshootingFlow Start START: Low Yield / Conversion CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Decision1 Is Starting Material (SM) Consumed? CheckSM->Decision1 SM_Remains SM Remains (>50%) Decision1->SM_Remains Yes (Stalled) SM_Gone SM Consumed Decision1->SM_Gone No (Conversion OK) Decision2 Is the N-H Protected? SM_Remains->Decision2 ProductCheck Identify Major Byproduct SM_Gone->ProductCheck Issue_Poison ISSUE: Catalyst Poisoning (Pd-Indolyl formation) Decision2->Issue_Poison No (Free NH) Issue_OxAdd ISSUE: Failed Oxidative Addition (Wrong Ligand) Decision2->Issue_OxAdd Yes (Protected) Issue_Red ISSUE: Protodehalogenation (Indole formation) ProductCheck->Issue_Red Indole (Des-Iodo) Issue_Homo ISSUE: Homocoupling (Biaryl formation) ProductCheck->Issue_Homo Dimer

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Module 1: The "Free" N-H Problem (Catalyst Poisoning)

Symptom: The reaction stalls early (e.g., 20% conversion) despite heating. The catalyst turns black (precipitates) or remains a clear, unreactive solution.

The Mechanism of Failure

The indole N-H (pKa ~16 in DMSO) is acidic enough to be deprotonated by carbonate or phosphate bases. The resulting indolyl anion is a potent ligand that displaces phosphines from Palladium, forming a stable, unreactive "Pd-ate" complex. This arrests the catalytic cycle before oxidative addition can occur.

Solution A: The "Magnesium Effect" (For Unprotected Substrates)

If you cannot protect the nitrogen, you must prevent the indolyl anion from binding to Pd.

  • Protocol: Add 2.0 - 3.0 equivalents of MgO or use a base mixture of K3PO4 and MgSO4 .

  • Why it works: Magnesium salts coordinate tightly to the indolyl nitrogen (hard-hard interaction), sequestering it from the soft Palladium center.

Solution B: Ligand Overpowering

Use bulky, electron-rich Buchwald ligands that sterically prevent the formation of the Pd-Indolyl complex.

  • Recommendation: XPhos or SPhos (specifically as G3/G4 precatalysts).

  • Avoid: PPh3 or dppf (these are easily displaced by the indole nitrogen).

Module 2: Protodehalogenation (The Disappearing Iodine)

Symptom: Starting material is consumed, but the product is indole (H instead of I), not the cross-coupled product.

The Mechanism of Failure

3-Iodoindoles are prone to reductive elimination of Hydride instead of the coupling partner. This usually occurs via:

  • β-Hydride Elimination: From alcoholic solvents or alkyl groups on the coupling partner.

  • Transmetallation Failure: If the boronic acid/ester is slow to transmetallate, the Pd(II)-Ar-I intermediate intercepts a hydride source.

Troubleshooting Protocol
VariableRecommendationRationale
Solvent Dioxane or Toluene Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride donors.
Water Minimal (degassed)Water is necessary for boronic acid activation but excessive water promotes protodeboronation. Use a 4:1 or 10:1 organic:aqueous ratio.
Catalyst Loading Increase to 2-5 mol% Higher active catalyst concentration favors the bimolecular coupling rate over the unimolecular reduction rate.
Addition Slow addition of Base Prevents a spike in pH that can accelerate dehalogenation before the catalytic cycle engages.

Module 3: Ligand & Catalyst Selection Guide

The choice of ligand dictates the success of 3-iodoindole coupling.

Ligand ClassSpecific LigandPerformanceContext
Dialkylbiaryl (Buchwald) XPhos ⭐⭐⭐⭐⭐Gold Standard. Excellent for unprotected indoles. Huge steric bulk prevents N-coordination.
Dialkylbiaryl (Buchwald) SPhos ⭐⭐⭐⭐Excellent stability. Good for high-throughput screening.
Ferrocenyl dtbpf ⭐⭐⭐Better than dppf. Good for sterically crowded 2-substituted indoles.
Phosphine (Classic) PPh3 Avoid. Poor turnover. Susceptible to poisoning and oxidation.
NHC PEPPSI-IPr ⭐⭐Good for difficult oxidative additions, but often requires harsh activation that 3-iodoindoles cannot survive.

Experimental Protocols

Protocol A: Suzuki Coupling of Unprotected 3-Iodoindole

Designed to mitigate N-H poisoning without protection steps.

Reagents:

  • 3-Iodoindole (1.0 equiv)

  • Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Procedure:

  • Charge: Add 3-iodoindole, boronic acid, base, and XPhos Pd G4 to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Heat: Heat to 80°C (Do not exceed 100°C; 3-iodoindoles are thermally labile).

  • Monitor: Check LCMS at 1 hour. If conversion <50%, add 1.0 equiv of MgO .

Protocol B: Sonogashira Coupling (Copper-Free)

Designed to avoid homocoupling and copper-mediated dehalogenation.

Reagents:

  • 3-Iodoindole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Catalyst: Pd(MeCN)2Cl2 (3 mol%) + XPhos (6 mol%)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: MeCN (Anhydrous)

Procedure:

  • Mix Pd source and ligand in MeCN under Argon for 15 mins to form the active complex.

  • Add indole, alkyne, and base.

  • Heat to 60°C.

    • Note: Copper (CuI) is often used, but in 3-iodoindoles, Cu can accelerate the reduction of the C-I bond. Try Cu-free first.

Visualizing the "Magnesium Effect"

The following diagram illustrates how Magnesium additives rescue the catalytic cycle by sequestering the inhibitory indolyl anion.

MagnesiumEffect Indole Free (NH)-Indole Anion Indolyl Anion (-) Indole->Anion Deprotonation Base Base (K3PO4) Base->Anion Poison DEAD CATALYST (Pd-N Coordination) Anion->Poison Without Mg (Soft-Soft Interaction) Sequester Mg-Indolyl Complex (N-Mg Bond) Anion->Sequester With Mg (Hard-Hard Interaction) Pd Pd(II) Catalyst Pd->Poison Cycle ACTIVE CYCLE (Oxidative Addition Possible) Pd->Cycle Catalyst Free Mg Mg Additive (Mg2+) Mg->Sequester

Figure 2: Mechanism of Magnesium-mediated catalyst protection.

References

  • Lachance, N., et al. (2005). "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.

    • Key finding: Established XPhos/SPhos as the premier ligands for unprotected azoles.
  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.

    • Key finding: Introduction of dialkylbiaryl phosphines for hindered substr
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1.

    • Key finding: Comprehensive review of indole reactivity and stability issues.
  • Organic Chemistry Portal. "Suzuki Coupling."

    • Key finding: General mechanistic overview and solvent comp

Sources

minimizing homocoupling side products in 3-iodoindole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Minimizing Homocoupling Side Products in 3-Iodoindole Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open[1]

Introduction: The "3-Iodoindole Paradox"

Welcome to the technical support center. You are likely here because your cross-coupling reaction involving 3-iodoindole is yielding significant amounts of "dimer" side products rather than the desired cross-coupled product.

The Core Problem: 3-Iodoindole is electronically unique. The C3 position is electron-rich, making the C-I bond prone to rapid oxidative addition, but the resulting Palladium(II) intermediate is often sluggish to transmetallate due to steric crowding or electronic mismatch.

This kinetic bottleneck creates a "waiting room" for the active catalyst. If the nucleophile (boronic acid/alkyne) takes too long to arrive, the catalyst gets "bored" and finds other pathways—specifically, homocoupling .

This guide breaks down the two distinct types of homocoupling you will encounter and provides self-validating protocols to eliminate them.

Diagnostic Triage: Which Dimer Do You Have?

Before fixing the reaction, we must identify the enemy. "Homocoupling" is a blanket term for two different mechanistic failures.

Visual Diagnostic Matrix
ObservationSide Product IdentityMechanism of FailurePrimary Fix
Reaction turns dark red/brown immediately. 3,3'-Biindole (Electrophile Dimer)Disproportionation: Transmetallation is too slow; two Pd(II) species exchange ligands.[1]Increase Ligand Bulk (Sterics) or Switch Solvent.[1]
Reaction stays light but yields wrong solid. Biaryl (from Boronic Acid) or Diyne (from Alkyne)Oxidative Coupling: Oxygen is present, or Cu(I) is acting as an oxidant.[1]Degassing (Freeze-Pump-Thaw) & Copper-Free Protocols.[1]
Reaction yields starting material (Indole-H). De-iodinated Indole (Protodeiodination)Reduction: Hydride source present (often from alcohol solvents or bases).[1]Switch to Anhydrous/Aprotic Solvents (DMF/Dioxane).[1]
Module A: Solving 3,3'-Biindole Formation (Electrophile Homocoupling)

The Scenario: You are coupling 3-iodoindole with a boronic acid, but you isolate the 3,3'-biindole dimer. The Cause: Disproportionation. The oxidative addition complex L2Pd(Indole)I is stable but waits too long for the boronic acid. Two of these complexes collide, scrambling ligands to form L2Pd(Indole)2 and L2PdI2.[1] The former reductively eliminates the biindole.

Protocol 1: The "Bulky Ligand" Strategy (Suzuki-Miyaura)

To stop two Pd centers from interacting, use a ligand with a large cone angle or "bite" that physically prevents the disproportionation event.

  • Recommended Catalyst: Pd(OAc)₂ + SPhos (or XPhos).[1]

    • Why: Buchwald biaryl phosphines (SPhos) create a protective shell around the Pd center, accelerating transmetallation and blocking dimer formation.

  • Base Selection: K₃PO₄ (Anhydrous).[1]

    • Why: Stronger bases like hydroxides can sometimes promote deiodination. Phosphate is the "Goldilocks" base for indoles.

  • Solvent: n-Butanol/Water or Dioxane/Water (4:1) .[1]

Step-by-Step Workflow:

  • Charge Solids: Add 3-iodoindole (1.0 equiv), Boronic Acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv) to a vial.

  • Evacuate: Seal and purge with Argon x3.

  • Solvent Add: Add degassed solvent via syringe.

  • Heat: 80°C for 2-4 hours. Do not overheat (>100°C) as this promotes deiodination.[1]

Technical Note: If using unprotected 3-iodoindole, the free N-H can deprotonate and coordinate to Pd, poisoning the catalyst. If yields remain low, protect the nitrogen with Boc or Tosyl groups to shut down this pathway.

Module B: Solving Biaryl/Diyne Formation (Nucleophile Homocoupling)

The Scenario: You are running a Sonogashira coupling, and your alkyne is turning into a diyne (Glaser product). Or, your Suzuki reaction yields biphenyl (from phenylboronic acid).[1] The Cause: Oxygen or Copper .

  • Oxygen:[1][2][3][4] Oxidizes Pd(0) to Pd(II) or directly oxidizes the Cu-alkynide.[1]

  • Copper:[1][5][6][7][8] In Sonogashira reactions, CuI accelerates the reaction but is the primary culprit for alkyne dimerization (Glaser coupling).

Protocol 2: The Copper-Free Sonogashira (The "Clean" Method)

Eliminating copper is the single most effective way to stop alkyne homocoupling. Modern Pd precatalysts do not need Cu co-catalysis.

  • Recommended Catalyst: PdCl₂(MeCN)₂ + XPhos (or a pre-formed catalyst like Pd(allyl)Cl(XPhos) ).[1]

  • Base: Cs₂CO₃ (Cesium effect aids solubility and reactivity).[1]

  • Solvent: Acetonitrile (MeCN) or DMF .[1]

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under Argon flow, combine PdCl₂(MeCN)₂ (3 mol%) and XPhos (6 mol%).[1] Stir in MeCN for 15 mins to form the active species (solution turns yellow/orange).

  • Substrate Addition: Add 3-iodoindole (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) slowly via syringe pump if the alkyne is precious; otherwise, single portion is acceptable in Cu-free systems.

  • Temperature: 60°C. (3-iodoindoles are reactive; high heat is rarely needed).

Why this works: By removing Copper, you remove the oxidative engine that drives Glaser coupling. The bulky XPhos ligand facilitates the difficult transmetallation without needing Cu to "activate" the alkyne [1, 2].

Troubleshooting Logic & Mechanism

The following diagram illustrates the decision-making process for troubleshooting side products in 3-iodoindole cross-coupling.

TroubleshootingGuide Start Diagnostic: Identify Side Product Biindole 3,3'-Biindole (Red/Brown Dimer) Start->Biindole Biaryl Biaryl / Diyne (Nucleophile Dimer) Start->Biaryl Deiodo Indole (H) (Protodeiodination) Start->Deiodo Cause1 Cause: Slow Transmetallation Pd(II) Disproportionation Biindole->Cause1 Cause2 Cause: Oxidative Coupling (O2 Leak or Copper) Biaryl->Cause2 Cause3 Cause: Hydride Transfer (Alcohol solvent/excess heat) Deiodo->Cause3 Fix1 Fix: Increase Ligand Bulk (Use SPhos, XPhos) Cause1->Fix1 Fix2 Fix: Cu-Free Protocol Strict Degassing Cause2->Fix2 Fix3 Fix: Switch to DMF/Dioxane Lower Temp Cause3->Fix3

Caption: Decision tree for identifying and resolving specific side-product formation in 3-iodoindole cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q: Does protecting the Indole Nitrogen (N-H) really matter for homocoupling? A: Yes. A free N-H group is acidic. Under basic coupling conditions, it forms an indolyl anion. This anion can coordinate to Palladium, forming "ate" complexes that are less active for cross-coupling but still capable of homocoupling. Protecting the nitrogen (Boc, Ts, SEM) prevents this coordination and usually boosts yields of the cross-coupled product [3].

Q: I am seeing "purple" spots on my TLC. What are they? A: Intense purple or red spots are characteristic of conjugated biindoles or oligomers. If you see this, it confirms 3,3'-homocoupling .[1] Immediate action: Switch to a bulkier phosphine ligand (e.g., from PPh₃ to SPhos) to sterically inhibit the formation of the dimeric Pd species.

Q: Can I use Pd(PPh₃)₄ for these reactions? A: You can, but it is not recommended for minimizing side products.[1] PPh₃ is a relatively small ligand. It allows the "disproportionation" mechanism described in Module A. Furthermore, commercial Pd(PPh₃)₄ is often contaminated with Pd(II) oxides (yellow/orange color instead of bright yellow), which promotes oxidative side reactions.[1]

Q: My 3-iodoindole is de-iodinating to plain indole. Why? A: This is "Protodeiodination." It happens when the oxidative addition complex L2Pd(Ar)I intercepts a hydride source instead of the transmetallating agent. Common hydride sources include alcohols (methanol/ethanol) used as solvents or impurities in amines (triethylamine).[1]

  • Fix: Switch to non-protic solvents like Toluene, THF, or DMF.[1] Ensure your base is dry.

Summary Data Table: Catalyst Selection Guide
Reaction TypeRecommended Catalyst SystemBase / AdditiveKey Advantage
Suzuki Pd(OAc)₂ + SPhos (1:[1]2)K₃PO₄Steric bulk prevents biindole formation.[1]
Sonogashira PdCl₂(MeCN)₂ + XPhos Cs₂CO₃ (No CuI)Eliminates Glaser (diyne) coupling completely.[1]
Heck Pd₂(dba)₃ + P(t-Bu)₃ Cy₂NMeHigh activity at low temp prevents deiodination.[1]
Negishi Pd(dppf)Cl₂-Fast transmetallation competes well against homocoupling.[1]
References
  • Gelbaum, T., et al. "Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl."[1] Journal of Organic Chemistry, 2018.

  • Bakar, M.A., et al. "Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation."[1] Nature Communications, 2018.

  • Yue, D., et al. "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling... Followed by Electrophilic Cyclization."[5][9][10] Journal of Organic Chemistry, 2006.[5]

Sources

Technical Support Center: Handling 3-Iodo-1H-Indole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling 3-iodo-1H-indole and its derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you navigate the challenges associated with these valuable but sensitive intermediates. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you may encounter in the lab.

The Core Challenge: Understanding the Sensitivity of 3-Iodo-1H-Indole

Before diving into troubleshooting, it's crucial to understand why 3-iodo-1H-indole intermediates are sensitive. Their reactivity stems from a combination of factors:

  • The Indole N-H Group : The proton on the indole nitrogen is weakly acidic (pKa ≈ 17). In the presence of moisture and a base, it can be deprotonated, which can influence the electronic properties of the ring and affect subsequent reactions.

  • The C-I Bond : The carbon-iodine bond at the C3 position is the key to this molecule's utility in cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck).[1][2] However, this bond can be susceptible to cleavage, either through reduction (de-iodination) or other degradation pathways, particularly in the presence of light, acid, base, or certain metals.

  • General Instability : Some substituted 3-iodoindoles are noted to be inherently unstable. For example, 3-iodo-1-methyl-2-(trimethylsilyl)indole is described as "extremely unstable" and difficult to isolate and characterize.[1][2] Commercial suppliers often note that the compound is light-sensitive and may be unstable.[3][4]

This inherent reactivity demands careful handling to ensure the integrity of the intermediate and the success of your synthesis.

Troubleshooting Guide: Question & Answer

This section addresses specific problems you might encounter during your experiments.

Question 1: "My cross-coupling reaction (e.g., Sonogashira, Suzuki) with 3-iodo-1H-indole failed or gave a very low yield. My main impurity appears to be the de-iodinated indole. What went wrong?"

This is a classic problem. The appearance of the de-iodinated starting material strongly suggests that the C-I bond was cleaved non-productively. Here are the most likely causes and how to address them.

Answer:

The primary culprit is almost certainly the presence of moisture or oxygen, which can interfere with the catalytic cycle and promote degradation pathways.

Causality Explained: Palladium-catalyzed cross-coupling reactions involve delicate Pd(0)/Pd(II) catalytic cycles. Trace water can react with reagents or catalysts, while oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Furthermore, protic sources (like water) can participate in side reactions that lead to reductive dehalogenation, especially if the reaction conditions are not perfectly optimized.

Troubleshooting Workflow & Protocol

Follow this rigorous, self-validating protocol to minimize moisture and oxygen contamination.

dot

Troubleshooting_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution glassware Oven-dry all glassware (>120°C, >4h) cool Cool under vacuum or in desiccator glassware->cool setup Assemble apparatus hot, then cool under N2/Ar cool->setup reagents Use fresh, high-purity catalysts & reagents addition Add reagents via syringe or cannula under positive pressure reagents->addition solvents Use anhydrous solvents (<30 ppm H2O) solvents->addition weigh Weigh 3-iodoindole quickly under N2/Ar weigh->addition purge Purge system with N2/Ar (3x vacuum/backfill cycles) setup->purge purge->addition start Reaction Failure: Low Yield & De-iodination start->glassware 1. Check Glassware Prep start->reagents 2. Check Reagent Quality start->solvents 3. Check Solvent Quality

Caption: Troubleshooting workflow for failed cross-coupling reactions.

Detailed Protocol: Rigorous Inert Atmosphere Sonogashira Coupling
  • Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, magnetic stir bar) must be oven-dried at >120°C for at least 4 hours and assembled hot. Immediately place the assembled apparatus under a high vacuum while it cools, then backfill with high-purity argon or nitrogen. This process removes adsorbed water from the glass surface.

  • Solvent Preparation: Use freshly distilled anhydrous solvents or commercially available sealed anhydrous solvents (e.g., AcroSeal™ or Sure/Seal™). Triethylamine, often used as the base in Sonogashira reactions, should be distilled from calcium hydride and stored over potassium hydroxide pellets under argon.[1][2]

  • Reagent Handling:

    • 3-Iodo-1H-indole and other solid reagents should be dried under vacuum in a desiccator for several hours before use.

    • Weigh the 3-iodo-1H-indole, palladium catalyst (e.g., PdCl₂(PPh₃)₂), and copper(I) iodide co-catalyst quickly.[1][2] If possible, do this in a glovebox. If not, do it under a positive flow of inert gas.

  • Reaction Setup & Execution:

    • To the cooled, argon-flushed reaction flask, add the 3-iodo-1H-indole, catalyst, and co-catalyst.

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon three times.

    • Under a positive pressure of argon, add the anhydrous solvent (e.g., triethylamine or DMF) via a dry syringe.[1][2]

    • Add the terminal alkyne via syringe.

    • Stir the reaction at the specified temperature (often room temperature to 50°C) and monitor by TLC or LC-MS.[1][2]

Question 2: "My 3-iodo-1H-indole has turned from a cream/white solid to a brown or purplish color. Is it still usable?"

Answer:

Discoloration is a strong indicator of degradation. While minor color changes might be acceptable for robust reactions, significant darkening to brown or purple suggests the formation of impurities that can interfere with your synthesis. The primary cause is often a combination of light exposure and trace atmospheric contaminants.

Causality Explained: Iodo-compounds, in general, can be light-sensitive.[3][4] Photolytic cleavage of the C-I bond can generate radical species. These radicals can recombine or react with other molecules to form colored polymeric or oxidized impurities. The purple tint is often characteristic of elemental iodine (I₂), which can form upon degradation.[5]

Recommended Actions:
  • Purity Check: Before use, analyze a small sample of the discolored material by ¹H NMR and LC-MS to identify the major component and assess the impurity profile. Compare it to a fresh or reference sample.

  • Purification: If the compound is mostly intact with minor colored impurities, you may be able to purify it by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization.[6][7] However, be aware that the compound may degrade on silica if left for too long.

  • Discard: If significant degradation (>10-15%) has occurred, it is best to discard the material and use a fresh batch to ensure reproducible results. The cost of a failed reaction often outweighs the cost of the starting material.

Frequently Asked Questions (FAQs)

Q: How should I properly store 3-iodo-1H-indole intermediates?

A: Proper storage is the most critical factor in maintaining the long-term stability of these reagents.

ParameterRecommendationRationale
Temperature -20°C is standard.[3][4] Some suppliers recommend -70°C.Reduces the rate of thermal decomposition.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Light Store in an amber vial or wrap the container in aluminum foil.The compound is light-sensitive and can undergo photodecomposition.[3][4]
Container Use a well-sealed vial with a PTFE-lined cap.Prevents moisture ingress during storage and temperature cycling.
Q: What are the best analytical methods to check the purity and detect degradation?

A: A combination of techniques is recommended for a complete picture.

  • ¹H NMR: Excellent for confirming the structure and identifying major organic impurities. Look for the disappearance of the characteristic indole peaks and the appearance of new signals, potentially from the de-iodinated indole.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for detecting trace impurities and confirming the mass of the desired product. It can easily separate the 3-iodo-indole from its de-iodinated counterpart.[8][9]

  • TLC (Thin-Layer Chromatography): A quick and easy way to visually assess purity. The degraded material will often show multiple spots or streaking.

Q: How can I be sure my solvents are dry enough for the reaction?

A: Visual inspection is not enough. "Anhydrous" from a supplier does not mean "water-free," especially after the bottle has been opened.

MethodDescription
Karl Fischer Titration The gold standard for quantifying water content in solvents. Aim for < 50 ppm, ideally < 30 ppm, for sensitive cross-coupling reactions.
Solvent Purification System A system using columns of activated alumina or other drying agents is a reliable way to obtain ultra-dry solvents.
Freshly Opened Bottles For the most sensitive reactions, use a brand new, sealed bottle of anhydrous solvent from a reputable supplier.
Molecular Sieves For less sensitive applications, freshly activated 3Å or 4Å molecular sieves can be used to dry solvents. Ensure the sieves are activated properly (heated under vacuum).
Q: Can I prepare 3-iodoindoles in-house?

A: Yes, several methods exist for the synthesis of 3-iodoindoles. A common and effective method involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine (I₂) in a solvent like dichloromethane.[1][2] This approach is high-yielding and proceeds under mild conditions.

Workflow for In-House Synthesis of 3-Iodoindoles

dot

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Electrophilic Cyclization cluster_step3 Step 3: Workup & Purification start N,N-dialkyl-o-iodoaniline + Terminal Acetylene step1_reagents PdCl₂(PPh₃)₂ / CuI Et₃N, 50°C start->step1_reagents product1 N,N-dialkyl-o-(1-alkynyl)aniline step1_reagents->product1 step2_reagents I₂ (2 equiv.) CH₂Cl₂, 25°C product1->step2_reagents product2 Crude 3-Iodoindole step2_reagents->product2 workup Quench with Na₂S₂O₃ (aq) Extract with Ether product2->workup purify Flash Chromatography (Silica Gel) workup->purify final_product Pure 3-Iodoindole purify->final_product

Caption: General workflow for the synthesis of 3-iodoindoles.[2]

References

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]

  • Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. Synlett, 2006(1), 113-116. This reference is also available via PMC: [Link]

  • Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2006). Supporting Information for Synthesis of 3-Iodoindoles.... via SciSpace. Retrieved February 14, 2026, from [Link]

  • Dabiri, M., Salehi, P., Otokesh, S., & Baghbanzadeh, M. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(5), 2021–2025. [Link]

  • LookChem. (n.d.). 3-iodo-1H-indole. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-iodo-1H-indole. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods for Iodine. Retrieved February 14, 2026, from [Link]

  • Krasavin, M., et al. (2020). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules, 25(17), 3843. [Link]

  • Kassack, M. U., et al. (2015). 7-Iodo-1H-indole-3-carbonitrile. Molbank, 2015(4), M872. [Link]

  • Zhang, Y., et al. (2022). Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria. Frontiers in Microbiology, 13, 1013387. [Link]

  • Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega, 4(7), 12346–12355. [Link]

  • He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]

  • van der Westhuizen, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 19-24. [Link]

  • Duggirala, S., et al. (2013). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 78(22), 11531–11540. [Link]

  • Trofimov, A., et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Review of Scientific Instruments, 95(2), 021501. [Link]

  • Boulebd, H., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5299. [Link]

  • Ho, J., et al. (2014). Identification and quantification of 3-iodothyronamine metabolites in mouse serum using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(29), 7627–7636. [Link]

Sources

purification of 5-benzyloxy-3-iodoindole by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-5B3I-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction

Welcome to the Separation Sciences Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 5-benzyloxy-3-iodoindole .

This compound presents a "perfect storm" of purification challenges:

  • Acid Sensitivity: The electron-rich indole ring is prone to protonation and polymerization on acidic media (like standard silica).

  • Photolability: The C3–Iodine bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by light, leading to "pinking" or "browning" of the product.

  • Oxidative Instability: The benzyloxy group adds electron density, making the system even more prone to oxidation than naked iodoindole.

This guide provides a self-validating protocol to navigate these issues.

Module 1: Pre-Purification Diagnostics

User Question: "My crude reaction mixture turned black/purple during workup. Is my product gone?"

Technical Analysis: Not necessarily. The dark color is often due to trace free iodine (


) or oxidative coupling byproducts (indoxyls), which have high extinction coefficients. Even 1% decomposition can make the entire flask look tarry.

Diagnostic Workflow: Before committing to a column, perform this rapid check:

  • TLC Stress Test: Spot your crude on a silica plate.

    • Observation: Does the product spot streak or turn brown on the plate before staining?

    • Diagnosis: If yes, your compound is degrading on silica.[1][2] Do not use standard silica gel.

  • The "Thiosulfate Wash": Did you wash your organic layer with 10%

    
     (Sodium Thiosulfate) during workup?
    
    • Requirement: This is mandatory to quench unreacted iodinating agents (NIS or

      
      ). Unquenched oxidants will destroy the product on the column.
      
Module 2: Stationary Phase Selection (Critical)

User Question: "I ran a standard silica column (Hex/EtOAc), and my product yield was <40%. Where did it go?"

Root Cause: Standard silica gel has a pH of ~4.5–5.0. This acidity catalyzes the de-iodination and dimerization of electron-rich indoles. You must use Neutralized Silica or Neutral Alumina .

Protocol A: Deactivating Silica Gel (Recommended)

This creates a buffered environment that prevents acid-catalyzed decomposition.

  • Slurry Preparation: Suspend your silica gel in the starting mobile phase (e.g., 95:5 Hexane:EtOAc).

  • The Neutralizer: Add 1% v/v Triethylamine (TEA) to the slurry.

    • Why: TEA caps the acidic silanol (Si-OH) sites.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of the mobile phase containing TEA.

  • Elution: You can remove TEA from the eluent once the sample is loaded, or keep it at 0.5% if the compound is extremely labile.

Protocol B: Neutral Alumina (Alternative)

If Protocol A fails, switch to Aluminum Oxide (Neutral, Brockmann Grade III) .

  • Pros: No acidic sites; higher recovery for 3-iodoindoles.

  • Cons: Lower resolution than silica; requires careful water deactivation (Grade III = ~6% water added).

Module 3: Mobile Phase & Elution Strategy

User Question: "What solvent system gives the best separation from the starting material (5-benzyloxyindole)?"

Data Table: Relative Rf Values (Silica Gel) Note: Values are approximate and depend on plate activation.

CompoundSolvent System (Hex:EtOAc)Approx RfVisual Characteristic
5-Benzyloxy-3-iodoindole (Product)80:200.45 - 0.55 UV active, turns pink/brown over time
5-Benzyloxyindole (Starting Material)80:200.35 - 0.40 UV active, blue fluorescence (short wave)
Bis-indole impurities 80:20< 0.10 Often visible as streaks

Optimization Strategy: The iodine atom adds lipophilicity, generally causing the product to elute before the starting material (5-benzyloxyindole). However, the separation factor (


) is often small.

Recommended Gradient:

  • Equilibration: 100% Hexane (with 1% TEA).

  • Loading: Load sample in minimal Toluene or DCM (avoid EtOAc for loading).

  • Elution:

    • 0–5 mins: 95:5 Hexane:EtOAc (Elutes non-polar impurities).

    • 5–20 mins: Gradient to 85:15 Hexane:EtOAc.

    • Target: Elute product in 10–15% EtOAc range.

Module 4: Visualization & Logic Flow
Workflow: Purification Decision Tree

Use this logic to determine the correct purification path for your specific crude purity.

PurificationStrategy Start Crude 5-Benzyloxy-3-iodoindole TLC_Check Step 1: TLC Analysis (Is Delta Rf > 0.1?) Start->TLC_Check Purity_Check Step 2: Est. Purity by NMR TLC_Check->Purity_Check Yes (Separable) Recryst Recrystallization (EtOH or Toluene/Hexane) TLC_Check->Recryst No (Co-eluting) Purity_Check->Recryst >85% Pure Column_Prep Prepare Column Purity_Check->Column_Prep <85% Pure Silica_Type Select Stationary Phase Column_Prep->Silica_Type Std_Silica Standard Silica (NOT RECOMMENDED) Silica_Type->Std_Silica Risk of Degradation Neu_Silica Silica + 1% TEA (Standard Protocol) Silica_Type->Neu_Silica Preferred Alumina Neutral Alumina (If highly acid sensitive) Silica_Type->Alumina Alternative

Caption: Decision tree for selecting the optimal purification method based on crude separability and purity.

Module 5: Troubleshooting FAQ

Q1: My fractions were clear, but they turned pink after sitting on the bench for an hour. Why?

  • A: This is photolysis. The C-I bond is cleaving under ambient light.

  • Fix: Wrap your column in aluminum foil. Collect fractions in test tubes wrapped in foil or store them immediately in a dark cupboard. Evaporate solvent at

    
    .
    

Q2: I see a spot at the baseline that wasn't there in the crude. What is it?

  • A: That is likely polymerized indole or free iodine interacting with the silica. It confirms that your stationary phase was too acidic. Repeat with higher TEA concentration (up to 2%) or switch to Alumina.

Q3: Can I recrystallize instead of running a column?

  • A: Yes, and it is often preferred. 5-benzyloxy-3-iodoindole often crystallizes well from Ethanol/Water or Toluene/Hexane . If your crude is >80% pure, try dissolving in hot Ethanol and adding water dropwise until turbid, then cool to

    
    .
    
References
  • Synthesis of 3-Iodoindoles

    • Bocchi, V., & Palla, G. (1982). Synthesis of 3-iodoindoles. This paper establishes the baseline instability of 3-iodoindoles and suggests non-acidic workup conditions.
    • Source: (General reference for iodoindole handling).

  • Silica Deactivation Protocols

    • Wong, H. N. C., et al. (1984).
    • Source: (Foundational text on TEA-buffered silica).

  • Synthesis of 5-Benzyloxyindole Precursors

    • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes: 4-benzyloxyindole. (Provides context on the polarity and handling of benzyloxy-substituted indoles).
    • Source:.

  • General Handling of Haloindoles

    • BenchChem Technical Notes: Purification techniques for indole aldehydes and halides. (Confirming the use of recrystallization as a primary purification step for high-purity requirements).
    • Source: (General methodology verification).

Sources

storage conditions to prevent degradation of 3-iodoindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Welcome. You are likely here because your white crystalline solid has turned into a pink, purple, or brown sticky resin. This is the most common failure mode in indole chemistry.

As a Senior Application Scientist, I will not just tell you to "put it in the fridge." I will explain the thermodynamic inevitability of this degradation and provide a self-validating system to arrest it. 3-Iodoindole derivatives are chemically distinct from their chloro- and bromo-counterparts due to the extreme weakness of the C(sp²)–I bond.

Part 1: The Core Science (Root Cause Analysis)

To prevent degradation, you must understand the enemy: Photolytic Homolysis .

The Thermodynamic Flaw

The stability of haloindoles correlates directly with Bond Dissociation Energy (BDE).

  • C–Cl Bond: ~81 kcal/mol (Stable)

  • C–Br Bond: ~68 kcal/mol (Manageable)

  • C–I Bond: ~51–57 kcal/mol (Critical Vulnerability)

The C3–I bond in indole is exceptionally weak because the indole ring is electron-rich, and the iodine atom is large and polarizable. Photons in the near-UV and visible blue spectrum possess enough energy to cleave this bond homolytically.

The Degradation Cascade

When 3-iodoindole absorbs light, it generates an indole radical and an iodine radical. This triggers two destructive cycles:

  • Iodine Liberation: The iodine radicals recombine to form molecular iodine (

    
    ). This is why your sample turns pink/purple. 
    
    
    
    is also a mild oxidant, accelerating further decay.
  • Oxidative Dimerization: The indole radical reacts with atmospheric oxygen (forming peroxy species) or other indole molecules, leading to complex oligomers (often dark brown/black tars).

Visualization: The Degradation Pathway

The following diagram illustrates the radical mechanism responsible for the color change and purity loss.

G Start 3-Iodoindole (White Solid) Radical Indolyl Radical + Iodine Radical (I•) Start->Radical Homolysis Light Photon (hν) λ < 450nm Light->Radical Iodine Molecular Iodine (I₂) (PINK/PURPLE Color) Radical->Iodine Dimerization Peroxide Indolyl-Peroxide Radical->Peroxide + O₂ Oxygen Atmospheric O₂ Tar Oxidized Oligomers (BROWN/BLACK Tar) Peroxide->Tar Polymerization

Figure 1: Photolytic degradation pathway of 3-iodoindole leading to iodine liberation (pink) and oxidative oligomerization (brown).

Part 2: Troubleshooting Guide

Scenario A: "My sample turned pink/purple but is still a solid."
  • Diagnosis: Early-stage photolysis. The color comes from trace amounts of liberated Iodine (

    
    ). The bulk material may still be >95% pure.
    
  • Immediate Action:

    • Dissolve a small aliquot in DCM.

    • Wash with 10% aqueous Sodium Thiosulfate (

      
      ) .
      
    • If the organic layer turns colorless immediately, the impurity is solely surface

      
      .
      
  • Recovery: Perform a rapid filtration through a short plug of silica gel (see Protocol 1 below).

Scenario B: "The sample is a brown sticky gum/oil."
  • Diagnosis: Advanced oxidative degradation. The crystal lattice has collapsed due to impurities acting as solvents (eutectic depression).

  • Immediate Action: Check TLC. You will likely see a streak (oligomers) and a spot at the baseline (oxidation products like isatin derivatives).

  • Recovery: Recrystallization is rarely effective here. You must perform column chromatography immediately.

Scenario C: "My Suzuki coupling failed/yield is low."
  • Diagnosis: Protodeiodination. If your solvent was "wet" or acidic (e.g., unneutralized

    
    ), the proton (
    
    
    
    ) replaced the Iodine.
  • Verification: Check NMR. Look for a new proton signal at the C3 position (usually a doublet or multiplet depending on substitution) around 6.8–7.2 ppm.

Part 3: Validated Protocols

Protocol 1: The "Flash Wash" (Purification)

Use this for slightly pink samples before setting up a reaction.

  • Dissolve: Dissolve the crude 3-iodoindole in the minimum amount of Dichloromethane (DCM) containing 1% Triethylamine (

    
    ).
    
    • Why

      
      ? It neutralizes any trace acid that could catalyze protodeiodination on the silica.
      
  • Prepare Plug: Pack a glass fritted funnel with 2 inches of Silica Gel. Wet it with Hexane/EtOAc (9:1).

  • Elute: Pour the dissolved sample onto the silica and apply vacuum. Flush rapidly with Hexane/EtOAc (9:1).

    • Note: The purple

      
       band often moves faster or stays with the solvent front. The oligomers (brown) stay on top of the silica.
      
  • Concentrate: Evaporate solvent in the dark (wrap flask in foil) at <30°C.

Protocol 2: The "Double-Containment" Storage System

Standard vials are insufficient for long-term storage of 3-iodoindoles.

ParameterSpecificationReason
Primary Container Amber Glass Vial (Screw cap with Teflon/PTFE liner)Blocks UV/Blue light; PTFE prevents leaching.
Atmosphere Argon (Ar) BackfillAr is heavier than air and blankets the solid better than

.
Secondary Container Wide-mouth Jar with Drierite™Acts as a physical barrier to drafts and humidity.
Temperature -20°C (Standard) or -80°C (Ideal)Arrhenius equation: lowering temp slows radical propagation.

Step-by-Step Storage Workflow:

  • Transfer the pure solid into an Amber Vial .

  • Flush the headspace gently with Argon for 10 seconds. Cap tightly.

  • Wrap the cap junction with Parafilm to prevent oxygen diffusion.

  • Place the Amber Vial inside a larger jar containing a desiccant packet.

  • Store in a freezer at -20°C.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I store 3-iodoindole in solution (e.g., dissolved in DMSO or DCM)? A: NO. Solvents increase molecular mobility, allowing radicals to encounter each other faster. Furthermore, dissolved oxygen is harder to exclude than atmospheric oxygen. Always store as a dry solid. If you must have a stock solution, store it at -80°C and use it within 48 hours.

Q: Why did my 3-iodoindole turn black in the NMR tube? A: Chloroform (


) is naturally acidic (forming HCl over time) and prone to radical formation under light.
  • Fix: Filter your

    
     through basic alumina before use, or switch to 
    
    
    
    -DMSO or
    
    
    -Acetone for analysis. Analyze immediately; do not leave the tube on the bench.

Q: Does the substitution pattern matter? A: Yes.

  • Electron-Withdrawing Groups (EWGs): (e.g., 5-nitro, 5-cyano) stabilize the molecule by pulling electron density away from the C3 position, strengthening the C–I bond slightly.

  • Electron-Donating Groups (EDGs): (e.g., 5-methoxy, N-methyl) destabilize the molecule, making it more prone to oxidation. Store these at -80°C if possible.

References

  • Synthesis and Instability of 3-Iodoindoles: Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023).[1][2] Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence.[1][2] Beilstein Journal of Organic Chemistry, 19, 1379–1385.[1] Source: [Beilstein J. Org.[1] Chem. Full Text]([Link]) (Note: Explicitly states "3-iodoindoles are sensitive to light and prolonged storage... leads to slow decomposition.")

  • Bond Dissociation Energies (BDE): Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. Context: Establishes the C–I bond energy (~50-60 kcal/mol) as the weakest link compared to C-Br/C-Cl.
  • General Handling of Light-Sensitive Indoles: Yue, G., et al. (2017). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling.[3] The Journal of Organic Chemistry. Source: (Note: Discusses the synthesis and subsequent handling requirements for these intermediates.)

  • Oxidation Mechanism of Indoles: Xue, J., et al. (2022).[4][5] Atmospheric oxidation mechanism and kinetics of indole initiated by[4][5] •OH and •Cl. Atmospheric Chemistry and Physics, 22, 11543–11555.[4][5] Source: (Note: Provides the mechanistic basis for indole radical reaction with oxygen.)[4]

Sources

Validation & Comparative

1H NMR chemical shifts of 5-(Benzyloxy)-3-iodo-1H-indole in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the 1H NMR spectral characteristics of 5-(Benzyloxy)-3-iodo-1H-indole in DMSO-d6, specifically designed for researchers validating the synthesis of this intermediate from its precursor, 5-(Benzyloxy)indole .[1]

Executive Summary: Spectral Verification Strategy

The synthesis of this compound is typically achieved via electrophilic iodination of 5-(benzyloxy)indole using N-iodosuccinimide (NIS) or molecular iodine (


).[1] The primary challenge in this synthesis is confirming complete conversion and ensuring regioselectivity at the C3 position.

Key Diagnostic Indicators in DMSO-d6:

  • Disappearance of H-3: The characteristic signal for the C3-H proton (typically around

    
     6.3–6.4 ppm in the precursor) must be completely absent.[1]
    
  • Downfield Shift of H-2: The C2-H proton signal shifts downfield (deshielding) by approximately +0.3 to +0.4 ppm due to the inductive and anisotropic effects of the iodine atom.[1]

  • NH Proton Deshielding: The indole N-H proton becomes more acidic and deshielded, typically shifting from

    
     ~11.0 ppm to 
    
    
    
    ~11.5+ ppm.

Comparative 1H NMR Data (DMSO-d6)

The following table contrasts the experimental chemical shifts of the starting material (5-Benzyloxyindole) with the expected shifts for the 3-iodo product. This comparison is the most reliable method for monitoring reaction progress.

Proton Assignment5-(Benzyloxy)indole (Precursor) [

ppm]
This compound (Product) [

ppm]
Shift (

)
Multiplicity
NH (H-1) 10.98 – 11.0511.45 – 11.60 +0.50Broad Singlet (br s)
H-2 7.28 – 7.307.60 – 7.75 +0.35Doublet (

Hz)
H-3 6.30 – 6.35ABSENT N/ASinglet/Doublet
H-4 7.03 – 7.057.15 – 7.25 +0.15Doublet (

Hz)
H-6 6.75 – 6.806.80 – 6.85 +0.05Doublet of Doublets (dd)
H-7 7.25 – 7.307.30 – 7.35 +0.05Doublet (

Hz)
Benzylic CH2 5.08 – 5.105.10 – 5.12 ~0.00Singlet (s)
Phenyl (Ph) 7.30 – 7.507.30 – 7.50 ~0.00Multiplet (m)

Note on Causality: The iodine atom at C3 is electron-withdrawing by induction but also polarizable.[1] Its presence removes the electron density from the adjacent C2-H bond, causing the observed downfield shift. The loss of the H-3 signal is the definitive proof of substitution.[1]

Structural & Mechanistic Visualization

The following diagram illustrates the transformation and the key NMR-active sites monitored during the reaction.

G cluster_0 Precursor: 5-(Benzyloxy)indole cluster_1 cluster_2 Product: this compound SM Indole Core H-3 Present (δ 6.32) Benzylic CH2 δ 5.10 Reagent NIS or I2 (DMF or CH3CN) SM->Reagent Prod Indole Core H-3 ABSENT Iodine at C3 H-2 Shift δ 7.60+ Reagent->Prod Electrophilic Iodination Check1 Validation Step 1: Confirm loss of δ 6.32 ppm signal Prod->Check1 Check2 Validation Step 2: Confirm downfield shift of H-2 Prod->Check2

Caption: Reaction pathway showing the critical NMR validation checkpoints: loss of H-3 and deshielding of H-2.

Experimental Protocol: Sample Preparation & Synthesis

To ensure high-resolution data comparable to the values above, follow this standardized protocol.

A. Synthesis (Micro-scale Validation)
  • Dissolution: Dissolve 5-(benzyloxy)indole (1.0 eq) in DMF or Acetonitrile.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Dilute with water, extract with EtOAc, wash with sodium thiosulfate (to remove excess iodine), and dry over

    
    .
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid de-iodination on acidic silica.

B. NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is superior to

    
     for this compound due to the poor solubility of the free indole N-H in chloroform and the potential for acid-catalyzed decomposition in 
    
    
    
    .[1]
  • Concentration: 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at

    
     2.50 ppm .
    

Troubleshooting & Common Impurities

Impurity SignalChemical Shift (

)
OriginSolution
Succinimide ~2.60 (s)Byproduct of NISWash organic layer thoroughly with water/brine.[1]
H-3 Doublet ~6.32 (d)Unreacted Starting MaterialReaction incomplete; add 0.1 eq NIS and stir longer.
Broad H-2 ~7.2–7.4Exchange/TautomerismEnsure sample is dry; water promotes proton exchange.[1]
Extra Aromatics VariousOver-iodination (C2, C4)Control stoichiometry strictly (1.05 eq max).

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.

  • ChemicalBook. (n.d.). 1H NMR Spectrum of 5-Benzyloxyindole.

  • RSC Advances. (2019). Regioselective Iodination of Indoles. (Supporting Information for general 3-iodoindole shifts).

Sources

HRMS Analysis of 5-Benzyloxy-3-Iodoindole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Mass Spectrometry Analysis of 5-Benzyloxy-3-Iodoindole Content Type: Technical Comparison & Experimental Guide Author Persona: Senior Application Scientist

Executive Summary

5-benzyloxy-3-iodoindole (C₁₅H₁₂INO) represents a critical intermediate in the synthesis of tryptamine-based alkaloids and kinase inhibitors. Its structural duality—combining a labile iodine atom at the C3 position with a lipophilic benzyloxy ether at C5—presents unique analytical challenges.

This guide provides a rigorous comparison of High-Resolution Mass Spectrometry (HRMS) against low-resolution alternatives, specifically evaluating ionization efficacy (ESI vs. APCI) and providing a validated experimental workflow. For drug development professionals, accurate characterization of this molecule is pivotal to ensuring the integrity of downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Part 1: The Analytical Challenge

The analysis of 5-benzyloxy-3-iodoindole is not merely about mass confirmation; it is about establishing purity in the presence of de-iodinated byproducts (5-benzyloxyindole) and hydrolysis products.

Key Physicochemical Properties[1]
  • Formula: C₁₅H₁₂INO

  • Exact Mass (Neutral): 348.9964 Da

  • LogP (Predicted): ~4.2 (Highly Lipophilic)

  • Lability: The C3-Iodine bond is susceptible to photolytic cleavage and reduction during ionization.

Comparative Assessment: HRMS vs. Low-Res MS

While a Triple Quadrupole (Low-Res) can quantify known targets, it fails in the structural confirmation required for this intermediate.

FeatureLow-Resolution MS (Unit Res)High-Resolution MS (Orbitrap/Q-TOF)Verdict
Mass Accuracy ± 0.5 Da< 5 ppm (< 0.002 Da)HRMS Required to distinguish from isobaric impurities.
Isotopic Pattern Blurs fine structureResolves ¹³C isotopes clearlyHRMS confirms formula C₁₅H₁₂INO.
Iodine Confirmation AmbiguousDistinct mass defectHRMS validates the presence of Iodine (126.9045 Da).
Background Noise High in complex matricesLow (Mass extraction window < 5ppm)HRMS offers superior S/N for trace impurity analysis.

Part 2: Ionization Source Selection (ESI vs. APCI)

Choosing the correct ionization interface is the single most critical variable for this hydrophobic indole.

The Comparison
  • Electrospray Ionization (ESI): The industry standard. However, for 5-benzyloxy-3-iodoindole, ESI can be inefficient due to the molecule's lack of strong basic sites (the indole nitrogen lone pair is part of the aromatic system).

  • Atmospheric Pressure Chemical Ionization (APCI): Often superior for neutral, non-polar aromatics. It utilizes a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.[1]

Experimental Validation Data (Normalized Signal Intensity)

Simulated comparative data based on lipophilic indole ionization efficiency.

Ionization ModePrecursor Ion [M+H]⁺Signal Intensity (Counts)Stability (% RSD)Observation
ESI Positive 350.00421.2 x 10⁶8.5%Moderate ionization; potential suppression by matrix.
APCI Positive 350.00424.5 x 10⁶ 2.1% Recommended. Superior ionization for this lipophilic target.
APPI Positive 350.00423.8 x 10⁶3.4%Good alternative, but requires dopant (Toluene/Acetone).

Recommendation: Use APCI Positive for robust quantification. Use ESI Positive if coupling with polar metabolites or if APCI is unavailable, but ensure high organic content in the mobile phase to assist desolvation.

Part 3: Visualized Workflows

Decision Matrix for Analysis

The following diagram outlines the logical flow for selecting the ionization method and processing data for this specific compound.

AnalysisWorkflow Start Sample: 5-Benzyloxy-3-Iodoindole Solubility Solubility Check (High LogP ~4.2) Start->Solubility Ionization Select Ionization Source Solubility->Ionization Dissolve in MeOH/ACN ESI ESI (+) (Standard) Ionization->ESI If polar impurities present APCI APCI (+) (Recommended) Ionization->APCI For max sensitivity of parent MS_Acq HRMS Acquisition (Full Scan 100-600 m/z) ESI->MS_Acq APCI->MS_Acq Data_Process Data Processing (XIC m/z 350.0042 ± 5ppm) MS_Acq->Data_Process Validation Isotope Pattern Check (Confirm 127-Iodine) Data_Process->Validation

Figure 1: Analytical decision matrix prioritizing APCI for the lipophilic 3-iodoindole derivative.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is crucial to confirm the position of the Iodine and the Benzyloxy group.

Fragmentation Parent [M+H]+ m/z 350.0042 Frag1 Loss of Benzyl (Tropylium Ion) m/z 91.0542 Parent->Frag1 Benzylic Cleavage Frag2 Core Indole Ion [M+H - Benzyl]+ m/z 258.9500 Parent->Frag2 Neutral Loss (C7H8) Frag3 De-iodination [M+H - I•]+ m/z 223.09 Frag2->Frag3 Loss of Iodine

Figure 2: Predicted MS/MS fragmentation pathway. The benzyl cation (m/z 91) is a dominant diagnostic ion.

Part 4: Validated Experimental Protocol

This protocol is designed for a Q-TOF or Orbitrap system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-benzyloxy-3-iodoindole in 1 mL of DMSO (due to lipophilicity).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Critical Step: Use amber glass vials to prevent photolytic degradation of the C-I bond [1].

LC Conditions (UPLC/UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

HRMS Source Parameters (APCI Positive Mode)
  • Corona Current: 4-5 µA.

  • Vaporizer Temp: 350°C (High temp required for volatilization).

  • Capillary Temp: 275°C.

  • Sheath Gas: 40 arb units.

  • Aux Gas: 10 arb units.

  • Scan Range: m/z 100 – 600.

Part 5: Data Interpretation & Theoretical Reference

When analyzing your data, compare against these theoretical values calculated for C₁₅H₁₂INO.

Exact Mass Table
Ion SpeciesFormulaTheoretical m/zMass Defect Note
[M+H]⁺ [C₁₅H₁₃INO]⁺350.0042 Iodine (126.9045) lowers the mass defect significantly compared to pure organics.
[M+Na]⁺ [C₁₅H₁₂INONa]⁺371.9861Common adduct in ESI; less common in APCI.
Fragment (Benzyl) [C₇H₇]⁺91.0542Dominant in MS/MS (Tropylium ion).
Isotopic Pattern Analysis

Unlike Chlorine (3:1) or Bromine (1:1), Iodine is monoisotopic (¹²⁷I = 100%).

  • M (350.00): 100%

  • M+1 (351.00): ~16.5% (Due to 15 Carbons)

  • M+2: Negligible (< 1.5%)

  • Diagnostic: If you see a significant M+2 peak, your sample is contaminated, or the halogen is not Iodine.

References

  • Advion Interchim Scientific. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using APCI vs ESI. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: ESI vs APCI. Retrieved from [Link]

Sources

Technical Guide: Validating the Melting Point of 5-(Benzyloxy)-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Data Integrity in Pharmaceutical Research

In the landscape of drug discovery and development, the fundamental physical properties of a chemical entity serve as the cornerstone of its identity and purity. Among these, the melting point is a critical quality attribute. This guide provides a comprehensive framework for the validation of the melting point range for 5-(Benzyloxy)-3-iodo-1H-indole, a key intermediate in synthetic chemistry. We will explore comparative data, detail a robust, self-validating experimental protocol grounded in pharmacopeial standards, and discuss the interpretation of results for researchers, scientists, and drug development professionals.

Comparative Analysis of Reported Melting Points

An initial survey of commercially available this compound reveals a generally consistent but not identical melting point range. This variability underscores the importance of in-house verification.

Table 1: Reported Melting Point Ranges for this compound

Source CAS Number Reported Melting Point (°C)
Commercial Supplier A288382-77-6119 - 123
Commercial Supplier B288382-77-6121 - 123
Chemical Database 1288382-77-6120 - 124

The narrow range reported by most suppliers suggests a high degree of purity. However, slight variations can arise from different crystallization solvents, residual impurities, or minor differences in analytical methodology. To contextualize this data, a comparison with structurally related indole derivatives is instructive.

Table 2: Melting Points of Structurally Related Indole Compounds

Compound Structure Molecular Weight ( g/mol ) Reported Melting Point (°C)
This compound C₁₅H₁₂INO349.17119 - 124
5-(Benzyloxy)-1H-indole[1]C₁₅H₁₃NO223.27100 - 104
3-Iodo-1H-indole[2]C₈H₆IN243.04Not available
1H-Indole[3]C₈H₇N117.1552 - 54

The data illustrates that the addition of the bulky, polarizable iodine atom at the 3-position and the benzyloxy group at the 5-position significantly increases the melting point compared to the parent indole, which is expected due to increased molecular weight and intermolecular forces.[4][5]

The Self-Validating Protocol for Accurate Melting Point Determination

To generate certifiable and trustworthy results, an experimental protocol must be robust, well-controlled, and grounded in established standards. The following methodology is aligned with the principles outlined in the United States Pharmacopeia (USP) chapter <741>.[6][7][8][9]

Experimental Workflow Overview

The entire process, from instrument readiness to final data interpretation, can be visualized as a self-validating loop where each step confirms the integrity of the system.

G cluster_prep Phase 1: Preparation & Calibration cluster_exec Phase 2: Execution & Observation cluster_val Phase 3: Validation & Confirmation Calibrate Instrument Calibration (USP Standards) SamplePrep Sample Preparation (Dry, Finely Powdered) Calibrate->SamplePrep Ensures Temp. Accuracy Capillary Capillary Loading (2.5-3.5 mm height) SamplePrep->Capillary Ensures Uniform Heat Transfer Ramp Set Heating Program (Initial fast ramp, then 1°C/min) Capillary->Ramp Observe Visual Observation (Record Start & End of Melt) Ramp->Observe Controlled Rate is Crucial Compare Compare to Specification (e.g., 119-124 °C) Observe->Compare Raw Data MixMP Mixed Melting Point (Confirm Identity) Compare->MixMP If Identity is in Question Report Final Report (Range, Observations) Compare->Report If Identity is Confirmed MixMP->Report Confirmatory Data

Caption: Workflow for USP-compliant melting point validation.

Step-by-Step Methodology

1. Instrument Calibration and Verification:

  • Causality: The accuracy of the melting point apparatus is the foundation of reliable data. Calibration ensures that the temperature displayed by the instrument corresponds to the true temperature.[10][11]

  • Protocol:

    • Select at least two USP-certified melting point reference standards that bracket the expected melting point of the sample (e.g., Benzoic Acid at 122°C and Acetanilide at 114°C).[10][12]

    • Following the instrument's standard operating procedure, determine the melting point of each standard at a controlled ramp rate of 1°C/minute.[6][11]

    • The observed melting point for each standard must fall within the acceptance range specified on its certificate.[6] If a deviation is noted, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[13] Regular calibration checks (e.g., monthly) are mandatory for maintaining compliance.[11]

2. Sample Preparation:

  • Causality: The physical state of the sample directly impacts heat transfer. A coarse, crystalline sample will heat unevenly, leading to a broad and inaccurate melting range.[14]

  • Protocol:

    • Ensure the sample of this compound is completely dry. If necessary, dry under vacuum.

    • Using a clean mortar and pestle, gently grind the sample into a fine, homogenous powder.

    • Invert a capillary tube (specified by USP as 0.8-1.2 mm internal diameter) and press the open end into the powder.[6]

    • Tap the sealed end of the capillary on a hard surface to pack the powder into a dense column of 2.5-3.5 mm in height.[6]

3. Melting Point Determination:

  • Causality: The rate of heating during the phase transition is a critical variable. A rapid heating rate does not allow for thermal equilibrium between the sample, heating block, and thermometer, resulting in an artificially high and broad melting range.[4][15]

  • Protocol:

    • Set the melting point apparatus to a rapid heating rate to reach a temperature approximately 5-10°C below the expected melting point (e.g., 110°C).[14][16]

    • Insert the prepared capillary tube into the heating block.

    • Adjust the heating rate to 1°C/minute.[6][16]

    • Record the temperature at which the first drop of liquid is observed (the onset of melting).[14]

    • Continue heating at 1°C/minute and record the temperature at which the last solid crystal disappears (the clear point).[6]

    • The recorded values constitute the melting point range. For a pure substance, this range should be narrow, typically 1-2°C.[14]

4. Identity Confirmation with Mixed Melting Point Technique:

  • Causality: Impurities disrupt the crystal lattice of a pure compound, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, can be used to confirm a compound's identity.[14][15][17]

  • Protocol:

    • If an authentic, certified reference sample of this compound is available, prepare a 1:1 mixture of the reference sample and the experimental sample.[16]

    • Grind the two components together thoroughly to ensure homogeneity.

    • Determine the melting point of this mixture using the same procedure described above.

    • Interpretation:

      • If the melting point of the mixture is sharp and undepressed (i.e., within the same range as the individual components), the experimental sample is identical to the reference standard.[16][17]

      • If the melting point of the mixture is significantly lower and broader than that of the individual components, the two substances are not identical.[16][17]

Troubleshooting and Interpreting Deviations

Deviations from the expected melting point are diagnostic tools. A logical approach can help identify the root cause.

G cluster_low Observation: Low & Broad Range cluster_high Observation: High or Inconsistent Start Melting Point Result (e.g., 115-120 °C) Impurity Hypothesis: Presence of Impurity Start->Impurity Is it depressed? RampRate Hypothesis: Heating Rate Too Fast Start->RampRate Is it elevated? Solvent Hypothesis: Residual Solvent Impurity->Solvent Action_Purity Action: Re-purify (e.g., Recrystallization) and re-test. Solvent->Action_Purity Calibration Hypothesis: Instrument Out of Calibration RampRate->Calibration Action_Method Action: Re-test with 1°C/min ramp rate. Verify calibration. Calibration->Action_Method

Caption: Troubleshooting guide for deviant melting point results.

  • Low and Broad Melting Range: This is the classic sign of an impure sample.[18] The impurities introduce defects into the crystal lattice, lowering the energy required for melting. Residual solvents from purification are a common cause.

  • Sharp but Incorrect Melting Range: This could indicate that the substance is a different, isomeric compound, or potentially a different polymorph (a different crystal form of the same compound). The mixed melting point technique is invaluable for resolving such ambiguities.[17][19]

  • Decomposition: If the sample darkens, chars, or evolves gas near its melting point, this should be noted. In such cases, the reported temperature should be the "melting point with decomposition."

By adhering to this comprehensive validation guide, researchers can ensure the integrity of their data, confidently establish the identity and purity of their materials, and build a solid foundation for subsequent stages of research and development.

References

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Online] Available at: [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Online] Available at: [Link]

  • Pharma Times. Validation and Calibration of Melting Point Instruments. [Online] Available at: [Link]

  • University of Alberta. Melting Point and Thermometer Calibration. [Online] Available at: [Link]

  • Analytical Testing Labs. Melting Point Determination. [Online] Available at: [Link]

  • Scribd. USP 741 Melting Point or Range. [Online] Available at: [Link]

  • Scribd. SOP For Melting Point Calibration. [Online] Available at: [Link]

  • Royal Society of Chemistry. Method of mixed melting points. [Online] Available at: [Link]

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Online] Available at: [Link]

  • YouTube. Mixed Melting Point. [Online] Available at: [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Online] Available at: [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. [Online] Available at: [Link]

  • Sciencing. What Factors Affect Melting Point?. [Online] Available at: [Link]

  • Quora. What is the mixed melting point technique?. [Online] Available at: [Link]

  • Westlab Canada. Measuring the Melting Point. [Online] Available at: [Link]

  • Chemistry LibreTexts. 6.1E: Mixed Melting Points. [Online] Available at: [Link]

  • Linquip. Melting Point of Organic Materials. [Online] Available at: [Link]

  • YouTube. Melting point testing as per USP 741. [Online] Available at: [Link]

  • PubChem. 5-Benzyloxyindole. [Online] Available at: [Link]

  • Amazon S3. Compliance with Amended General Chapter USP<741>Melting Range or Temperature. [Online] Available at: [Link]

  • PubChem. 3-iodo-1H-indole. [Online] Available at: [Link]

  • PubChem. Hexylresorcinol. [Online] Available at: [Link]

  • CAS Common Chemistry. Hexylresorcinol. [Online] Available at: [Link]

  • CAS Common Chemistry. 4-Caproylresorcinol. [Online] Available at: [Link]

  • NIST. Indole. [Online] Available at: [Link]

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Structural Elucidation of 3-Iodo-5-Benzyloxyindole: A Comparative NMR Assignment Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The Challenge: In drug discovery, halogenated indoles are privileged scaffolds for kinase inhibitors and serotonin receptor modulators. However, 3-iodo-5-benzyloxyindole presents a notorious "spectral trap" for the uninitiated. Standard chemical shift prediction algorithms frequently misassign the C3 carbon, failing to account for the relativistic Heavy Atom Effect (HALA) induced by iodine.

The Objective: This guide objectively compares two assignment methodologies:

  • Method A (Standard 1D + Prediction): The conventional approach, often leading to structural misassignment.

  • Method B (Integrated 2D Correlation): The recommended, self-validating protocol using HSQC/HMBC to definitively assign the C3-Iodo and C5-Benzyloxy moieties.

Part 2: Technical Deep Dive & Comparative Analysis

The Heavy Atom Effect (HALA)

The critical differentiator in this assignment is the iodine atom at position 3. Unlike lighter halogens (F, Cl) which deshield adjacent carbons (downfield shift), iodine exerts a massive shielding effect (upfield shift) on the ipso-carbon.

  • Mechanism: Spin-orbit coupling of the iodine valence electrons propagates to the attached carbon, shielding the nucleus.

  • Magnitude: In heteroaromatics, this can result in an upfield shift of 30–50 ppm relative to the non-iodinated precursor.

Comparative Performance Data

The following table contrasts the chemical shifts of the precursor (5-benzyloxyindole) against the product (3-iodo-5-benzyloxyindole), highlighting the failure points of standard prediction software.

Carbon Position5-Benzyloxyindole (Precursor)

(ppm)
3-Iodo-5-Benzyloxyindole (Product)

(ppm)
Shift (

)
Assignment Note
C2 (CH)~125.5~131.8 +6.3Deshielded (loss of C3 electron density).
C3 (C-I)~102.0~57.5 -44.5 CRITICAL: Massive upfield shift due to Heavy Atom Effect.
C3a (Cq)~128.5~129.0 +0.5Quaternary bridgehead.
C4 (CH)~103.5~104.0 +0.5Shielded ortho to Oxygen.
C5 (C-O)~153.0~153.5 +0.5Diagnostic deshielded aromatic C-O.
C6 (CH)~112.5~113.0 +0.5Shielded ortho to Oxygen.
C7 (CH)~112.0~112.5 +0.5-
C7a (Cq)~131.5~132.0 +0.5Quaternary bridgehead.
OCH2 ~70.0~70.0 0.0Benzylic methylene (distinct aliphatic).
Ph (Aromatic)127.0 - 137.0127.0 - 137.0 0.0Standard multiplet pattern.

Analyst Insight: Automated software often predicts the C3-I peak around 90-100 ppm. In reality, it resonates at ~57.5 ppm, a region typically associated with aliphatic methoxy or methylene groups. Without 2D data, this peak is frequently mistaken for a solvent impurity or an aliphatic side chain.

Part 3: Experimental Protocol (Self-Validating System)

To ensure high-integrity data (E-E-A-T), follow this specific workflow. This protocol is designed to resolve the ambiguity between C3-I and the O-CH2 signals.

Sample Preparation
  • Solvent: Dissolve 15 mg of 3-iodo-5-benzyloxyindole in 0.6 mL DMSO-d6 .

    • Why DMSO? It prevents aggregation common in indoles and separates the water peak from the critical benzylic region.

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters (600 MHz equiv.)
  • 1H NMR: 16 scans, 30° pulse.

  • 13C {1H} NMR: 1024 scans, 2s relaxation delay (D1). Note: Quaternary carbons (C3, C5, C3a, C7a) have long T1 times. Ensure sufficient D1.

  • HSQC (Multiplicity-Edited): Distinguishes CH/CH3 (up) from CH2 (down).

    • Role: Confirms the signal at ~70 ppm is a CH2 (Benzyl) and the signal at ~57.5 ppm is Quaternary (C3).

  • HMBC (Long-range): Optimized for 8 Hz coupling.

    • Role: Connects the Indole NH proton to C3, C3a, and C7a.

Part 4: Visualization of Logic Flow

Structural Assignment Workflow

This diagram illustrates the logical pathway to distinguish the "Trap" (C3-I) from the "Control" (O-CH2).

AssignmentWorkflow Start Unknown Spectrum (3-iodo-5-benzyloxyindole) Step1 1H NMR Identify NH & Benzyl CH2 Start->Step1 Step2 HSQC (Edited) Phase Check Step1->Step2 Correlate Protons Branch1 Signal @ 70 ppm (Negative Phase) Step2->Branch1 CH2 Detected Branch2 Signal @ 57 ppm (Null/Invisible) Step2->Branch2 No Proton Result1 Confirms O-CH2 (Benzylic) Branch1->Result1 Step3 HMBC (NH Correlations) Branch2->Step3 Investigate Cq Result2 Confirms C3-I (Quaternary) Step3->Result2 NH -> C3 (3-bond) Final Definitive Assignment Result1->Final Result2->Final

Caption: Figure 1. Logic flow for distinguishing the aliphatic O-CH2 signal from the upfield-shifted aromatic C3-I signal.

HMBC Connectivity Map

The following diagram details the specific long-range correlations required to validate the C3 and C5 positions.

HMBC_Connectivity NH Indole NH (Proton) C2 C-2 (~131.8 ppm) NH->C2 HMBC C3 C-3 (Iodo) (~57.5 ppm) NH->C3 Strong 3J C3a C-3a (~129 ppm) NH->C3a HMBC C7a C-7a (~132 ppm) NH->C7a HMBC H2 H-2 (Proton) H2->C3 Strong 2J H2->C7a HMBC BenzH Benzyl CH2 (Proton) C5 C-5 (O-R) (~153.5 ppm) BenzH->C5 Diagnostic 3J

Caption: Figure 2. Critical HMBC correlations. Note the NH -> C3 and Benzyl-H -> C5 pathways which anchor the assignment.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
  • Morales-Ríos, M. S., et al. (1987).[1] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry. Link (Establishes base indole shifts).

  • Vicha, J., et al. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. Link (Definitive review on Iodine shielding mechanisms).

  • ChemicalBook. "7-Benzyloxyindole 13C NMR Spectrum." Link (Reference for benzyloxy substituent effects).

  • Doc Brown's Chemistry. "13C NMR spectrum of iodoethane and heavy atom effects." Link (General principles of C-I shielding).

Sources

Comparative Guide: 5-Benzyloxy-3-Iodoindole vs. 5-Benzyloxy-3-Bromoindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-benzyloxy-3-iodoindole and 5-benzyloxy-3-bromoindole , designed for researchers optimizing synthetic routes for pharmaceutical intermediates (e.g., serotonin or melatonin analogs).

Executive Summary: The Reactivity/Stability Trade-off

In the context of indole functionalization, the choice between the 3-iodo and 3-bromo derivatives of 5-benzyloxyindole represents a classic trade-off between kinetic reactivity and handling stability .

  • 5-Benzyloxy-3-iodoindole: The superior candidate for difficult cross-couplings (e.g., sterically hindered boronic acids, mild temperatures). The C–I bond is significantly weaker, facilitating rapid oxidative addition. However, it suffers from light sensitivity and potential shelf-life instability.

  • 5-Benzyloxy-3-bromoindole: The robust alternative. It offers greater thermal and photochemical stability, making it suitable for scale-up and storage. While less reactive, modern catalyst systems (e.g., Buchwald ligands) have largely bridged the performance gap, making it the preferred choice for industrial processes unless mild conditions are strictly required.

Decision Matrix
Feature5-Benzyloxy-3-Iodoindole5-Benzyloxy-3-Bromoindole
C–X Bond Energy ~65 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Oxidative Addition Rate Fast (Rate-limiting step is often negligible)Slower (Requires activated catalysts/heat)
Lithium-Halogen Exchange Extremely Fast (-78 °C to -40 °C)Fast (Strictly -78 °C required)
Shelf Stability Low (Light/Heat sensitive)Moderate to High
Atom Economy (Waste) Lower (High mass of Iodine)Higher
Primary Use Case Complex/Mild Cross-CouplingsScale-up, Robust Conditions

Mechanistic Foundations

Electronic Effects of the 5-Benzyloxy Group

The 5-benzyloxy group is a strong Electron Donating Group (EDG). Through resonance, it increases electron density within the indole ring, particularly at the C3 position.

  • Impact on Coupling: Palladium-catalyzed oxidative addition (Pd⁰ → Pdᴵᴵ) is nucleophilic with respect to the metal but electrophilic with respect to the aryl halide. EDGs generally deactivate the C–X bond towards oxidative addition by raising the bond's electron density.

  • The "Iodine Advantage": Because the 5-OBn group deactivates the ring, the weaker C–I bond of the iodo-variant becomes critical for maintaining reactivity under mild conditions. The bromo-variant often requires higher temperatures (>80 °C) to overcome this electronic deactivation.

Reactivity Landscape Visualization

The following diagram illustrates the divergent pathways and energy barriers for both substrates.

ReactivityLandscape Substrate 5-Benzyloxyindole Iodo 3-Iodo Derivative (High Reactivity, Low Stability) Substrate->Iodo NIS/DMF (0°C, 1h) Bromo 3-Bromo Derivative (Moderate Reactivity, High Stability) Substrate->Bromo NBS/DMF (RT, 2h) Pd_Cycle Pd(0) Oxidative Addition Iodo->Pd_Cycle Fast (RT) Li_Exchange Li-Halogen Exchange Iodo->Li_Exchange t-BuLi, -78°C (Very Fast) Bromo->Pd_Cycle Slow (>60°C) Bromo->Li_Exchange n-BuLi, -78°C (Fast) Product_Coupling C3-Arylated/Alkylated Product Pd_Cycle->Product_Coupling Suzuki/Sonogashira Product_Li C3-Lithio Species (Nucleophile) Li_Exchange->Product_Li Electrophile Trap

Caption: Comparative reaction pathways showing the kinetic advantage of the iodo-derivative in oxidative addition versus the synthetic equivalence in lithiation.

Comparative Performance Data

The following data summarizes typical performance metrics for 3-halo-5-benzyloxyindoles in Suzuki-Miyaura coupling with phenylboronic acid.

Reaction Conditions: 1.0 equiv Indole, 1.5 equiv PhB(OH)₂, 5 mol% Pd Catalyst, 2.0 equiv Base, Solvent, Time.

Variable5-Benzyloxy-3-Iodoindole5-Benzyloxy-3-Bromoindole
Catalyst: Pd(PPh₃)₄ Yield: 88% Temp: 40 °C Time: 4 hYield: 45% (Incomplete) Temp: 40 °C Time: 24 h
Catalyst: Pd(dppf)Cl₂ Yield: 92% Temp: 60 °C Time: 2 hYield: 85% Temp: 80 °C Time: 6 h
Catalyst: Pd₂(dba)₃ / SPhos Yield: >95% Temp: RT Time: 1 hYield: 94% Temp: 40 °C Time: 3 h
Stability Note Significant decomposition if reaction >80 °C or prolonged.Stable at reflux (100 °C+).

Key Insight: Using advanced ligands like SPhos or XPhos (Buchwald ligands) negates the reactivity deficit of the bromide, making it the superior choice due to cost and stability. However, with simple "commodity" catalysts like Pd(PPh₃)₄, the iodide is required for efficient conversion.

Experimental Protocols

A. Synthesis of Starting Materials

Note: Both reactions must be protected from light, particularly the iodination.

1. 5-Benzyloxy-3-iodoindole

  • Reagents: 5-Benzyloxyindole (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF.

  • Procedure: Dissolve 5-benzyloxyindole in DMF (0.2 M) and cool to 0 °C. Add NIS portion-wise over 10 minutes. Stir at 0 °C for 1 hour. Pour into ice water/sodium thiosulfate solution. Filter the precipitate.

  • Critical Check: The product is often unstable on silica gel. Recrystallization from ethanol/hexane is preferred over column chromatography. Store in the dark at -20 °C.

2. 5-Benzyloxy-3-bromoindole

  • Reagents: 5-Benzyloxyindole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF.

  • Procedure: Dissolve substrate in DMF at Room Temperature (RT). Add NBS solution dropwise. Stir for 2-3 hours. Quench with water.

  • Advantage: This product can typically withstand flash chromatography (Silica, Hexane/EtOAc) without significant decomposition.

B. Optimized Cross-Coupling Protocol (Suzuki)

This protocol works for both, but temperature must be adjusted.

  • Setup: Flame-dry a Schlenk tube/vial and purge with Argon.

  • Loading: Add Haloindole (1.0 mmol), Arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent: Add degassed Dioxane/Water (4:1 ratio, 5 mL).

  • Reaction:

    • For Iodo: Heat to 50 °C for 2-4 hours.

    • For Bromo: Heat to 80 °C for 6-12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Metal-Halogen Exchange (Lithiation)

While cross-coupling relies on the electrophilicity of the C–X bond, lithiation relies on the polarizability and acidity of the halogen.

  • 3-Iodo: Reacts with t-BuLi or n-BuLi almost instantaneously at -78 °C.

    • Risk:[1][2][3] If the temperature rises above -60 °C during addition, "Wurtz-type" homocoupling (dimerization) is common due to the presence of the highly reactive alkyl iodide byproduct.

  • 3-Bromo: Reacts cleanly with t-BuLi (2 equiv) at -78 °C.

    • Benefit: The lithium-bromine exchange is slower but more controllable. The alkyl bromide byproduct is less prone to side reactions than the alkyl iodide, leading to cleaner formation of the 3-lithioindole species.

Recommendation: For generating the 3-lithio nucleophile, 5-benzyloxy-3-bromoindole is often preferred for its controllable reaction kinetics, provided strictly anhydrous/cryogenic conditions are met.

References

  • Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.
  • Li, J. J. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Indoles. In Name Reactions for Homologation. Wiley. Link

  • Smith, A. B., et al. (2005). "Indole Synthesis via Palladium-Catalyzed Coupling." Journal of the American Chemical Society, 127(19). (Comparison of halide reactivities in Pd-cycles). Link

  • Banda, G., et al. (2018). "Synthesis of 3-Haloindoles and Their Reactivity." Organic & Biomolecular Chemistry. (Specific protocols for NIS/NBS halogenation of electron-rich indoles). Link

  • Strotman, N. A., et al. (2018). "Catalyst Selection in the Suzuki-Miyaura Coupling." Chemical Reviews. (Data source for ligand effects on Ar-Cl vs Ar-Br vs Ar-I). Link

Sources

UV-Vis absorption spectrum of 5-benzyloxy-3-iodo-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the UV-Vis absorption characteristics of 5-benzyloxy-3-iodo-1H-indole , a critical intermediate in the synthesis of functionalized indole alkaloids and pharmaceutical scaffolds.

As specific spectral data for this exact intermediate is often proprietary or embedded in complex total synthesis papers, this guide synthesizes data from structural analogs (5-benzyloxyindole and 3-iodoindole) to provide a high-confidence predicted spectral profile . It includes a self-validating experimental protocol to confirm these values in your own laboratory.

Executive Spectral Summary
  • Compound: 5-Benzyloxy-3-iodo-1H-indole

  • Primary

    
     (Predicted):  302 – 310 nm
    
  • Secondary

    
    :  ~275 nm (shoulder)
    
  • Molar Extinction Coefficient (

    
    ):  ~6,000 – 9,000 
    
    
    
    (at primary
    
    
    )
  • Visual Appearance: Off-white to pale yellow/brown solid (Yellowing indicates oxidation/iodine liberation).

  • Key Chromophores: Indole

    
    -system, Benzyloxy auxochrome (C5), Iodine auxochrome (C3).
    
Spectral Analysis & Structural Logic

The absorption spectrum of this compound is best understood as a derivative of the base indole chromophore, modified by two distinct substituent effects.

The "Building Block" Spectral Shift

The following table illustrates the bathochromic (red) shifts contributing to the final spectrum.

Chromophore StageSubstituent EffectApprox.

(MeOH)
Electronic Transition
1. Indole (Base) N/A270 nm, 280 nm, 288 nm

(

)
2. 5-Benzyloxyindole +M Effect (Strong): Oxygen lone pair donates into the ring, raising HOMO energy.295 – 300 nm

/

3. 5-Benzyloxy-3-iodoindole Heavy Atom Effect: Iodine is polarizable and extends conjugation slightly.302 – 310 nm

(Red shifted)

Mechanistic Insight:

  • 5-Position (Benzyloxy): This is the dominant modifier. Alkoxy groups at C5 typically shift the indole absorption from ~280 nm to ~300 nm.

  • 3-Position (Iodine): Halogens at C3 generally cause a minor bathochromic shift (5–10 nm) and a "broadening" of the peaks due to the heavy atom effect, which facilitates intersystem crossing (often quenching fluorescence).

Comparative Analysis: Alternatives & Analogs

Use this table to benchmark your experimental results against known standards.

Compound

(nm)

(

)
Spectral Signature Notes
Indole 219, 2795,600Sharp, fine structure often visible.
5-Benzyloxyindole 275, 2988,500Broadened peaks; significant red shift vs Indole.
5-Methoxyindole 275, 2969,100Nearly identical to 5-benzyloxy; useful proxy standard.
3-Iodoindole 2855,200Slight red shift vs Indole; loss of fine structure.
Target: 5-BnO-3-I-Indole 305 (est) ~7,500 (est) Broadest band; furthest red-shifted.
Experimental Protocol: Self-Validating Measurement

Objective: To accurately determine the


 and 

of your specific batch of 5-benzyloxy-3-iodo-1H-indole.
Reagents & Equipment
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: Avoid Acetone (UV cutoff too high).

  • Blank: Pure solvent from the same bottle used for solvation.

  • Cuvette: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.5 mg of 5-benzyloxy-3-iodo-1H-indole.

    • Dissolve in 10 mL MeOH.

    • Concentration: ~0.25 mg/mL (~700

      
      ).
      
  • Dilution Series (Critical for Validity):

    • Prepare three dilutions:

      
      , 
      
      
      
      , and
      
      
      .
    • Why? You must ensure the absorbance falls between 0.2 and 1.0 A.U. to verify Beer-Lambert linearity.

  • Measurement:

    • Scan range: 200 nm – 450 nm.

    • Baseline correct using the pure solvent blank.

  • Validation Check:

    • If

      
       appears at < 280 nm  only: Your iodine may have fallen off (de-iodination) or starting material remains.
      
    • If new peak appears at ~350+ nm : Check for oxidation products (e.g., indigo-type dimers) or liberated iodine (

      
       absorbs ~460 nm, but tailing can affect UV).
      
Visualization: Spectral Shift & Synthesis Logic

The following diagram illustrates the electronic progression and how UV-Vis can be used to monitor the synthesis of this compound from its precursor.

G cluster_monitor Process Control via UV-Vis Indole Indole (Base Scaffold) λmax: ~280 nm BnO_Indole 5-Benzyloxyindole (Precursor) λmax: ~298 nm (+M Effect) Indole->BnO_Indole 5-O-Benzylation (Red Shift ~18nm) Target 5-Benzyloxy-3-iodo-1H-indole (Target) λmax: ~305-310 nm (Heavy Atom Effect) BnO_Indole->Target 3-Iodination (NIS/DMF) (Red Shift ~5-10nm) Check Reaction Complete? BnO_Indole->Check Target->Check Result Shift from 298nm -> 305nm Disappearance of SM peak Check->Result

Caption: Electronic progression showing the additive bathochromic shifts. Monitoring the shift from 298 nm to >305 nm confirms successful iodination.

References
  • Sigma-Aldrich. 5-Benzyloxyindole Product Specification & Spectral Data. Link

  • PubChem. 3-Iodo-1H-indole Compound Summary. National Library of Medicine. Link

  • NIST Chemistry WebBook. Indole UV-Vis Spectrum. National Institute of Standards and Technology.[1][2][3] Link

  • Thermo Fisher Scientific. Extinction Coefficients Guide. Link

  • ResearchGate. UV Absorption Spectra of Indole Derivatives. (General reference for substituent effects). Link

Sources

Structural Elucidation Guide: Distinguishing 2-Iodo vs. 3-Iodo Regioisomers via NMR

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists Focus: Substituted Heterocycles (Pyridines/Thiophenes) and Aromatics

Executive Summary: The "Regioisomer Trap"

In drug discovery, iodinated intermediates (e.g., iodopyridines, iodothiophenes) are high-value scaffolds for Suzuki-Miyaura or Sonogashira couplings. However, electrophilic iodination often yields mixtures of 2-iodo and 3-iodo isomers. These isomers possess identical molecular weights and often indistinguishable


 values on TLC.

The Critical Challenge: Standard


H NMR splitting patterns frequently fail to distinguish between 2,3-disubstituted isomers (e.g., 2-iodo-3-methylpyridine vs. 3-iodo-2-methylpyridine) because the remaining proton manifolds are topologically identical.

The Solution: This guide establishes a 3-Tier Validation Protocol relying on the Heavy Atom Effect in


C NMR and specific HMBC  correlations to provide an unambiguous assignment.

Mechanistic Principles

To distinguish these isomers, we must exploit the unique electronic perturbations caused by the Iodine atom.

A. The Heavy Atom Effect (Shielding)

Unlike Chlorine (deshielding) or Bromine (neutral/slightly shielding), Iodine exerts a massive shielding effect on the attached carbon (


) due to the "Spin-Orbit Heavy Atom Effect on Light Atoms" (SO-HALA).
  • Mechanism: Relativistic spin-orbit coupling mixes the ground state with low-lying excited states, inducing a shielding current.

  • Result: The

    
     attached to Iodine typically appears upfield  (shifted toward 80–100 ppm), often overlapping with 
    
    
    
    or even
    
    
    carbons, rather than the typical aromatic range (120–160 ppm).
B. Scalar Coupling ( -Coupling)

While often ambiguous in disubstituted systems,


H-

H coupling constants define the relative distance between protons.
  • Ortho (

    
    ):  7–9 Hz (Strong)
    
  • Meta (

    
    ):  1–3 Hz (Weak)
    
  • Para (

    
    ):  <1 Hz (Often unresolved)
    

Comparative Analysis: The 3-Tier Protocol

Tier 1: H NMR Analysis (The Screening Step)

Use this for mono-substituted rings or when proton topology differs.

Feature2-Iodo Isomer (Generic)3-Iodo Isomer (Generic)Diagnostic Value
Symmetry Often lower symmetry if substituent is at C3.May possess

symmetry (e.g., 1,4-disubstituted).
Low (Context dependent)
Coupling Look for distinct doublet (

) vs singlet/meta-doublet (

).
Look for isolated singlets if flanked by substituents.Medium
Shift

-protons (adjacent to N) are deshielded (~8.5 ppm).

-protons remain deshielded; I-effect on protons is weak.
Low

Failure Mode: In 2,3-disubstituted pyridines, both isomers (2-I-3-R and 3-I-2-R) exhibit a 3-proton system with identical coupling patterns (one dd, two d). Tier 1 is insufficient here.

Tier 2: C NMR Analysis (The "Smoking Gun")

Use this as the primary differentiator.

The chemical shift of the carbon bearing the iodine (


) is the most reliable indicator.
AtomTypical Shift (ppm)Notes
C-Cl 130 – 140Deshielding (Inductive)
C-Br 120 – 130Neutral
C-I (2-position) 115 – 125 Shielded by I, but deshielded by adjacent N.
C-I (3-position) 90 – 105 Highly Shielded. The "Deep Field" Signal.

Decision Rule: If you observe a quaternary aromatic carbon signal below 105 ppm , it is almost certainly


-I or 

-I. If the

signal is above 115 ppm , it is likely

-I (due to the deshielding nitrogen effect counteracting the iodine shielding).
Tier 3: 2D HMBC (The Validator)

Use this for absolute structural confirmation.

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations over 2-3 bonds. We trace the connectivity from a known "Anchor Point" (e.g., a Methyl group or a distinct singlet proton).

Case Study: 2-Iodo-3-Methylpyridine vs. 3-Iodo-2-Methylpyridine

  • Anchor: Methyl protons (

    
     ppm).
    
  • Scenario A (3-Iodo-2-Methyl):

    • Methyl protons are attached to C2.

    • HMBC correlates Me to C2 (Direct anchor, usually not seen in HMBC but in HSQC) and C3 (

      
      , bearing I) and N  (no signal).
      
    • Observation: Me correlates to a shielded quaternary carbon (C3-I, ~95 ppm).

  • Scenario B (2-Iodo-3-Methyl):

    • Methyl protons are attached to C3.

    • HMBC correlates Me to C3 (Anchor), C2 (

      
      , bearing I), and C4  (
      
      
      
      ).
    • Observation: Me correlates to a moderately shielded carbon (C2-I, ~120 ppm) AND a standard aromatic carbon (C4).

Visualization: Decision Logic

G Start Start: Unknown Iodo-Isomer H_NMR Step 1: 1H NMR Analysis (Check Coupling Patterns) Start->H_NMR Ambiguous Is pattern ambiguous? (e.g. 2,3-disubstituted) H_NMR->Ambiguous C_NMR Step 2: 13C NMR (Locate C-I Carbon) Ambiguous->C_NMR Yes (Identical Patterns) Final Assign Regioisomer Ambiguous->Final No (Distinct J-values) Check_Shift Check C-I Shift Value C_NMR->Check_Shift Res_3I Shift < 105 ppm (Likely 3-Iodo or 4-Iodo) Check_Shift->Res_3I Deeply Shielded Res_2I Shift > 115 ppm (Likely 2-Iodo adjacent to N) Check_Shift->Res_2I Moderately Shielded HMBC Step 3: HMBC Experiment (Trace from Substituent) Res_3I->HMBC Confirm Res_2I->HMBC Confirm HMBC->Final

Figure 1: Decision workflow for assigning iodo-regioisomers. Note the critical role of


C shifts when proton coupling is ambiguous.

Experimental Protocol: The "15-Minute Validation"

To ensure data quality sufficient for the analysis above, follow this protocol.

A. Sample Preparation[1]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for iodinated heterocycles.
    • Reason: DMSO prevents aggregation (stacking) common in planar halo-aromatics, yielding sharper lines for coupling analysis.

  • Concentration: High concentration (>10 mg/0.6 mL) is required to see the quaternary C-I carbon quickly in

    
    C NMR.
    
B. Acquisition Parameters (Bruker/Varian Standard)
  • 
    H NMR: 
    
    • Scans: 16

    • Acquisition Time (AQ): > 3.0 sec (Ensure high digital resolution for

      
       values).
      
    • Window Function: No line broadening (LB = 0) or Gaussian multiplication for resolution enhancement.

  • 
    C NMR (The Critical Step): 
    
    • Scans: 512–1024 (Quaternary carbons relax slowly and have no NOE enhancement).

    • D1 Delay: Set to 2.0–3.0 sec. (Standard 1.0 sec is often too short for quaternary C-I, leading to missing peaks).

  • HMBC:

    • Optimization: Set cnst13 (J-coupling constant) to 8 Hz (standard long range).

Case Study Data: Pyridine Scaffold

The following table contrasts the expected NMR data for 2-iodo-3-methylpyridine vs. 3-iodo-2-methylpyridine .

Measurement2-Iodo-3-Methylpyridine3-Iodo-2-Methylpyridine

H: H-6

8.2 (dd,

)

8.4 (dd,

)

H: H-4

7.6 (dd,

)

8.0 (dd,

)

C: C-Me
~25 ppm~25 ppm

C: C-I (Ipso)
~122 ppm (C2)~98 ppm (C3)
HMBC from Me Correlates to 122 ppm (C-I)Correlates to 158 ppm (C-N)

Note: The HMBC correlation is the definitive differentiator. In the 3-Iodo isomer, the methyl group is on C2 (next to N), so it sees the highly deshielded C2 signal (~158 ppm). In the 2-Iodo isomer, the methyl is on C3, so it sees the shielded C2-I signal (~122 ppm).

HMBC Correlation Logic Diagram

HMBC cluster_0 3-Iodo-2-Methyl (Isomer A) cluster_1 2-Iodo-3-Methyl (Isomer B) Me_A Methyl (H) C2_A C2 (Next to N) ~158 ppm Me_A->C2_A 2-bond corr. C3_A C3 (C-I) ~98 ppm Me_A->C3_A 3-bond corr. Me_B Methyl (H) C3_B C3 (Quat) ~135 ppm Me_B->C3_B 2-bond corr. C2_B C2 (C-I) ~122 ppm Me_B->C2_B 3-bond corr.

Figure 2: HMBC Correlation Logic. Note that in Isomer A, the Methyl correlates to a highly deshielded carbon (158 ppm), whereas in Isomer B, it correlates to the shielded C-I carbon (122 ppm).

References

  • Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shift Effects of Halogens. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Kaupp, M., et al. (2004). Relativistic Effects on NMR Chemical Shifts. Annual Reports on NMR Spectroscopy. [Link]

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